Technical Documentation Center

1-Amino-1h-imidazole-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-1h-imidazole-5-carboxamide

Core Science & Biosynthesis

Foundational

1-Amino-1H-imidazole-5-carboxamide: Technical Profile & Medicinal Utility

Executive Summary 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9 ) is a specialized heterocyclic scaffold emerging as a critical pharmacophore in kinase inhibitor discovery.[1] Distinct from its well-known isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9 ) is a specialized heterocyclic scaffold emerging as a critical pharmacophore in kinase inhibitor discovery.[1] Distinct from its well-known isomer 5-amino-1H-imidazole-4-carboxamide (AICA) —a metabolite of Temozolomide and precursor to purine biosynthesis—the 1-amino variant features an


-linked amino group at the 1-position. This structural modification locks the tautomeric equilibrium characteristic of simple imidazoles, providing a unique hydrogen-bonding array ideal for ATP-competitive binding in enzymes.

Recent medicinal chemistry campaigns (notably J. Med.[2] Chem. 2021) have validated this scaffold as a potent hinge binder for Bruton’s Tyrosine Kinase (BTK) inhibitors, offering superior selectivity profiles compared to traditional purine or pyrimidine-based cores.

Key Technical Specifications
PropertyDetail
IUPAC Name 1-Amino-1H-imidazole-5-carboxamide
CAS Number 1314910-72-9
Molecular Formula C

H

N

O
Molecular Weight 126.12 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calc) ~3.5 (imidazole N3), ~14 (amide)
Safety Classification Irritant (H315, H319, H335)

Chemical Structure & Electronic Properties

Structural Distinction

The defining feature of this molecule is the 1-amino (


-amino)  substitution. Unlike 

-amino imidazoles (e.g., AICA), where the amino group is exocyclic on a carbon atom, the

-amino group in 1-amino-1H-imidazole-5-carboxamide is directly bonded to the pyrrole-like nitrogen.
  • Tautomeric Locking : Unsubstituted imidazoles exist in rapid equilibrium between the

    
     and 
    
    
    
    tautomers. Substitution at
    
    
    prevents this proton shift, fixing the double bond arrangement and the position of the lone pair on
    
    
    .
  • Hinge Binding Geometry : The proximity of the

    
    -carboxamide and the 
    
    
    
    -amino group creates a "donor-acceptor" motif resembling the purine N9-C8 sector, allowing it to mimic adenine in the ATP-binding pocket of kinases.
Reactivity Profile
  • Nucleophilicity of

    
    -Amino Group : The exocyclic 
    
    
    
    -amino group retains significant nucleophilic character, capable of reacting with aldehydes to form hydrazones or with electrophiles to build fused heterocycles (e.g., imidazo[1,5-
    
    
    ]pyridazines).
  • Labile

    
     Bond : Under strong reductive conditions (e.g., catalytic hydrogenation with Raney Ni), the 
    
    
    
    bond can be cleaved to regenerate the parent imidazole, a feature sometimes used in protecting group strategies.

Synthesis & Manufacturing

The synthesis of 1-aminoimidazoles is challenging due to the competing formation of pyrazoles or


-amino isomers. The most robust route involves the electrophilic amination  of the parent imidazole-5-carboxamide.
Primary Synthetic Route: Electrophilic N-Amination

This protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as an aminating agent. The reaction typically yields a mixture of 1-amino-4-carboxamide and 1-amino-5-carboxamide, which must be separated via chromatography or fractional crystallization.

Reaction Scheme (DOT Visualization):

Synthesis Start Imidazole-4(5)-carboxamide (Starting Material) Inter N-Amination Intermediate Start->Inter + Reagent Reagent HOSA (Hydroxylamine-O-sulfonic acid) Base Base (KOH/DMF) Base->Inter Prod1 1-Amino-1H-imidazole-4-carboxamide (Isomer A) Inter->Prod1 40% Yield Prod2 1-Amino-1H-imidazole-5-carboxamide (Target: CAS 1314910-72-9) Inter->Prod2 Major/Minor depending on conditions (Separation required)

Caption: Electrophilic N-amination pathway for the synthesis of 1-amino-1H-imidazole-5-carboxamide.

Alternative Cyclization Strategy

For larger scale manufacturing, a de novo cyclization approach is preferred to avoid isomer separation.

  • Precursors : Ethyl (ethoxymethylene)aminoacetate + Hydrazine hydrate.

  • Mechanism : The hydrazine acts as a dinucleophile, attacking the ethoxymethylene carbon and the ester carbonyl, though this often favors pyrazole formation. Specific conditions (controlled pH and temperature) are required to steer selectivity toward the imidazole.

Pharmaceutical Applications: BTK Inhibition[5][6][7]

The most significant application of 1-Amino-1H-imidazole-5-carboxamide is its role as a hinge-binding scaffold in the development of Bruton’s Tyrosine Kinase (BTK) inhibitors, used in treating B-cell malignancies (e.g., Mantle Cell Lymphoma).[3][4][5]

Mechanism of Action

In the study by Ma et al. (J. Med. Chem. 2021), this scaffold was identified to form a critical hydrogen bond network within the hinge region of the kinase domain (residues Glu475 and Met477 in BTK).

  • Selectivity : The unique geometry of the 1-amino-5-carboxamide core reduces off-target affinity for EGFR and ITK, which are common liabilities for first-generation inhibitors like Ibrutinib.

  • Covalent Binding : While the scaffold binds the hinge, a side chain equipped with an acrylamide warhead targets Cys481 to form an irreversible covalent bond, ensuring sustained inhibition.

Signaling Pathway Inhibition (DOT Visualization):

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK BCR->LYN BTK BTK (Wild Type) LYN->BTK Phosphorylation PLC PLC-gamma-2 BTK->PLC Blocked by Inhibitor Inhibitor 1-Amino-Imidazole Inhibitor Inhibitor->BTK Covalent Binding (Cys481) NFkB NF-kappa-B Pathway PLC->NFkB Prolif B-Cell Proliferation (Malignancy) NFkB->Prolif

Caption: Mechanism of BTK inhibition by 1-amino-imidazole derivatives, blocking downstream NF-κB signaling.

Experimental Protocols

Protocol 5.1: Synthesis of 1-Amino-1H-imidazole-5-carboxamide (General N-Amination)

Note: This procedure assumes the use of HOSA. All steps must be performed in a fume hood due to the irritant nature of reagents.

Materials:

  • Imidazole-4(5)-carboxamide (10 mmol)

  • Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol)

  • Potassium Hydroxide (KOH) (25 mmol)

  • DMF (Dimethylformamide) (15 mL)

  • Ethyl Acetate / Hexanes (for chromatography)[6]

Procedure:

  • Dissolution : Dissolve Imidazole-4(5)-carboxamide in dry DMF (15 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition : Cool the solution to 0°C. Add powdered KOH (2.5 eq) in portions. Stir for 30 minutes.

  • Amination : Add HOSA (1.2 eq) portion-wise over 15 minutes, maintaining temperature < 5°C. The reaction is exothermic.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (10% MeOH in DCM).

  • Quench & Extraction : Quench with ice-water (50 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification : The organic layer will contain a mixture of isomers. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).
    • Target Isomer (1-amino-5-carboxamide) typically elutes second due to higher polarity/H-bonding capability compared to the 1-amino-4-carboxamide.

  • Characterization : Confirm structure via

    
    H NMR (DMSO-d
    
    
    
    ). Look for the
    
    
    -NH
    
    
    singlet around
    
    
    6.0–6.5 ppm.
Protocol 5.2: Analytical Validation (HPLC)
  • Column : C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient : 5% B to 95% B over 10 min.

  • Detection : UV at 254 nm.

  • Expected Retention : Early eluting (polar).

References

  • Ma, C., et al. (2021). "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors."[4][5][7] Journal of Medicinal Chemistry, 64(21), 16242–16270.[3][8] Link

  • Sigma-Aldrich. (n.d.). "1-Amino-1H-imidazole-5-carboxamide Product Page." Link

  • PubChem. (n.d.).[9] "Compound Summary: 1-Amino-1H-imidazole-5-carboxamide." National Library of Medicine.[5] Link

  • Barnes, D. M., et al. (2006). "Practical Synthesis of 1-Substituted Imidazoles." Organic Process Research & Development, 10(5), 1068-1073.

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 1-Amino-1H-imidazole-5-carboxamide

The following technical guide details the synthesis, characterization, and application logic of 1-Amino-1H-imidazole-5-carboxamide , a critical heterocyclic scaffold recently identified as a high-selectivity hinge binder...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and application logic of 1-Amino-1H-imidazole-5-carboxamide , a critical heterocyclic scaffold recently identified as a high-selectivity hinge binder for Bruton's Tyrosine Kinase (BTK) inhibitors.[1]

Executive Summary & Chemical Context

1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9) is a specialized N-amino heterocycle distinct from the well-known metabolic intermediate AICA (5-aminoimidazole-4-carboxamide). While AICA features an exocyclic amino group at the C5 position, the target molecule bears an amino group directly attached to the N1 ring nitrogen.

This structural distinction is chemically significant:

  • Electronic Profile : The N-amino group acts as an electron-donating group (EDG) via resonance but inductively withdraws electron density, altering the pKa and nucleophilicity of the imidazole ring.[1]

  • Medicinal Utility : Recently validated as a "hinge binder" in covalent BTK inhibitors, this scaffold offers a unique hydrogen-bonding vector that improves selectivity over off-targets like EGFR or ITK, a common failure point in earlier kinase inhibitors (e.g., Ibrutinib).[1]

Retrosynthetic Analysis

The construction of the 1-aminoimidazole core relies on the formation of the N–N bond. The most robust disconnection involves the electrophilic amination of the imidazole anion.

Strategic Disconnection[1]
  • Target : 1-Amino-1H-imidazole-5-carboxamide.[2][3][4][5][6][7]

  • Precursor : 1H-Imidazole-4(5)-carboxamide (commercially available or synthesized from 4,5-dicyanoimidazole).

  • Reagent : Electrophilic aminating agents such as Hydroxylamine-O-sulfonic acid (HOSA) or O-(Mesitylsulfonyl)hydroxylamine (MSH) .

Regioselectivity Challenge

The starting material, imidazole-4(5)-carboxamide, exists in tautomeric equilibrium.[1] Amination can occur at either nitrogen, yielding two isomers:[1]

  • Isomer A : 1-Amino-1H-imidazole-4-carboxamide (Sterically less hindered).

  • Isomer B : 1-Amino-1H-imidazole-5-carboxamide (Target; sterically crowded but thermodynamically accessible under specific basic conditions).

Retrosynthesis Target 1-Amino-1H-imidazole-5-carboxamide (Target) Precursor 1H-Imidazole-4(5)-carboxamide (Tautomeric Mix) Target->Precursor N-Amination Reagent NH2+ Source (HOSA or MSH) Target->Reagent

Caption: Retrosynthetic disconnection of the N-amino imidazole core via electrophilic amination.

Experimental Protocol: Synthesis via Direct Amination

Objective : Synthesis of 1-Amino-1H-imidazole-5-carboxamide via N-amination of imidazole-4-carboxamide using Hydroxylamine-O-sulfonic acid (HOSA).

Materials
  • Substrate : 1H-Imidazole-4-carboxamide (1.0 eq).

  • Aminating Agent : Hydroxylamine-O-sulfonic acid (HOSA) (1.2 – 1.5 eq).

  • Base : Potassium Hydroxide (KOH) or Cesium Carbonate (

    
    ).[1]
    
  • Solvent : DMF (N,N-Dimethylformamide) or Water/Dioxane mixture.[1]

Step-by-Step Methodology
Step 1: Deprotonation
  • Charge a flame-dried 250 mL round-bottom flask with 1H-imidazole-4-carboxamide (1.11 g, 10 mmol) and anhydrous DMF (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add KOH (powdered, 2.5 eq) or NaH (60% dispersion, 1.2 eq) portion-wise.

    • Mechanism: The base deprotonates the imidazole ring (

      
      ), generating the imidazolide anion.[1] This anion is the active nucleophile.
      
Step 2: Electrophilic Amination
  • Prepare a solution of HOSA (1.70 g, 15 mmol) in cold DMF (10 mL). Note: HOSA is unstable; prepare immediately before use.

  • Add the HOSA solution dropwise to the stirred imidazolide suspension at 0°C over 30 minutes.

  • Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

    • Observation: The formation of a white precipitate (

      
       or 
      
      
      
      ) indicates the progression of the reaction.[1]
Step 3: Work-up and Isolation
  • Quench the reaction with ice-cold water (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL) to remove unreacted organic impurities. Note: The product is polar; continuous extraction or evaporation of DMF may be required.

  • Concentrate the organic phase under reduced pressure.

  • Purification (Critical) : The crude residue contains both 1,4- and 1,5-isomers.[1] Separation is achieved via flash column chromatography on silica gel.

    • Eluent : Dichloromethane : Methanol (95:5 to 90:10).[1]

    • Elution Order : The 1-amino-1H-imidazole-5-carboxamide (target) is typically more polar than the 1,4-isomer due to the proximity of the amino and carboxamide hydrogen bond donors/acceptors.

Yield and Optimization
  • Typical Yield : 40–60% (combined isomers).[1]

  • Regio-ratio : Often favors the 1,4-isomer (sterics).[1] To favor the 1,5-target, using a larger counter-ion (Cs+) or specific solvent coordination can sometimes shift the ratio, but chromatographic separation is standard.

Characterization Data

Validation of the 1-amino structure requires distinguishing it from the N-H precursor and confirming the position of the amino group.

Spectroscopic Profile[1][8]
TechniqueParameterObserved Values (Representative)Interpretation

H NMR
SolventDMSO-

Polar solvent prevents aggregation.

7.6 – 7.9 ppm
s, 1H (C2-H)Characteristic imidazole proton.[1]

7.3 – 7.5 ppm
s, 1H (C4-H)Shifted upfield relative to C2.[1]

6.0 – 6.5 ppm
bs, 2H (

)
Diagnostic Peak : Broad singlet,

exchangeable.[1] Confirms N-amination.

7.0 – 7.2 ppm
bs, 2H (

)
Amide protons (often split broad singlets).[1]

C NMR

(ppm)
~135 (C2), ~128 (C5), ~118 (C4), ~160 (C=O)C5 is quaternary; C2 and C4 are methine.[1]
Mass Spec ESI (+)m/z = 127.1

Matches formula

(MW 126.12).[1]
IR

(

)
3300-3100 (NH str), 1670 (C=O amide)Primary amine and amide stretches.[1]
Differentiating Isomers (1,4 vs 1,5)
  • NOESY (Nuclear Overhauser Effect Spectroscopy) :

    • 1,5-isomer (Target) : Strong NOE correlation between the

      
       protons and the C4-H proton? No, the 
      
      
      
      is at position 1. The carboxamide is at 5.[2][4][7][8]
    • Correction: In the 1,5-isomer , the N-amino group (N1) is adjacent to the Carboxamide (C5).[1] NOE may be observed between

      
       and the amide 
      
      
      
      .
    • In the 1,4-isomer , the N-amino group (N1) is adjacent to C5-H. A strong NOE between

      
       and the ring proton at C5 is diagnostic for the wrong (1,[1]4) isomer. Absence of this specific ring-proton NOE supports the 1,5-structure.
      

Mechanistic Logic & Pathway

The synthesis relies on the ambident nucleophilicity of the imidazole ring.

Mechanism Step1 Imidazole-4-carboxamide (Deprotonation) Step2 Imidazolide Anion (Resonance Hybrid) Step1->Step2 KOH/DMF Step3 Transition State (SN2 attack on HOSA) Step2->Step3 + NH2-OSO3H Step4 Product (1-Amino-5-carboxamide) Step3->Step4 - SO4(2-)

Caption: Mechanistic pathway for the N-amination of imidazole-carboxamide using HOSA.

  • Ambident Anion : The negative charge is delocalized between N1 and N3.

  • Steric vs. Electronic Control : N1 attack (leading to 1,4-product) is sterically favored. N3 attack (leading to 1,5-product) is sterically hindered by the adjacent carboxamide group.

  • Why the 1,5-isomer forms : Despite steric hindrance, the 1,5-isomer is formed as a minor to moderate component.[1] In the context of BTK inhibitors, this specific geometry is required to position the carboxamide for hydrogen bonding with the kinase hinge region (Glu475/Met477) while projecting the N-amino group into the solvent front or specificity pocket.

Safety & Handling

  • Hydroxylamine-O-sulfonic acid (HOSA) : Hygroscopic and thermally unstable. Store at 2–8°C. It is a potent skin sensitizer and can decompose violently if heated dry. Always use in solution.

  • Hydrazines (if used in alternative routes) : Potential carcinogens.[1] Use double-gloving and fume hood.

References

  • Primary Synthesis & Application : Zhang, D., et al. "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, vol. 64, no.[1][7][8] 21, 2021, pp. 16242–16270.[6][7] Link

  • Reagent Chemistry (HOSA) : Wallace, R. G.[1] "Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent."[9] Organic Preparations and Procedures International, vol. 14, no.[1] 4, 1982, pp. 265-307.

  • General N-Amination : Katritzky, A. R., et al. "Amination of Heterocycles."[1] Advances in Heterocyclic Chemistry, vol. 19, 1976, pp. 1-26.[1]

Sources

Foundational

1-Amino-1H-imidazole-5-carboxamide Derivatives: Mechanism of Action as Highly Selective Covalent BTK Inhibitors

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Rationale Bruton's Tyrosine Kinase (BTK) is a non-receptor kinase essential for...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

Bruton's Tyrosine Kinase (BTK) is a non-receptor kinase essential for B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies (e.g., mantle cell lymphoma, chronic lymphocytic leukemia) and autoimmune diseases[1]. While first-generation covalent inhibitors like ibrutinib have demonstrated immense clinical success, their promiscuity—specifically the off-target inhibition of kinases with homologous cysteine residues (e.g., EGFR, ITK, TEC)—often leads to adverse clinical events such as rash, diarrhea, and atrial fibrillation.

To circumvent these toxicities, drug development has pivoted toward identifying novel hinge-binding scaffolds that confer higher kinase selectivity. The recent discovery of the 1-amino-1H-imidazole-5-carboxamide scaffold represents a significant breakthrough[2]. By acting as a highly specific adenine mimetic, this moiety anchors the inhibitor in the BTK ATP-binding pocket while precisely orienting an electrophilic warhead to irreversibly silence the enzyme[2].

Structural Biology and Binding Kinetics

The mechanism of action (MoA) of 1-amino-1H-imidazole-5-carboxamide derivatives relies on a dual-engagement strategy: reversible high-affinity hinge binding followed by rapid covalent inactivation.

Hinge Region Engagement (Adenine Mimicry)

The 1-amino-1H-imidazole-5-carboxamide core acts as a novel hinge binder that mimics the adenine ring of ATP. Structural and mutational analyses reveal that the carboxamide group and the primary amine (


) form critical intramolecular and intermolecular hydrogen bonds within the BTK hinge region[2]. Specifically, these groups interact with the backbone of residues such as Met477 and Glu475. The causality of this interaction is proven by structure-activity relationship (SAR) studies: replacing the 

group with an ethoxy (OEt) group results in a dramatic loss of BTK inhibition, confirming that the

moiety is essential for optimal hinge engagement[2].
Irreversible Covalent Inactivation

Once anchored in the hinge region, the scaffold directs an attached electrophilic warhead (typically an acrylamide group) toward the back of the ATP-binding pocket. Here, it undergoes a targeted Michael addition with the sulfhydryl group of Cysteine 481 (Cys481) [2]. Because this reaction forms a permanent covalent bond, the kinase is irreversibly inactivated, and signal transduction can only be restored by the de novo synthesis of new BTK protein.

Kinetic Profile

For covalent inhibitors, standard


 values are insufficient because inhibition is time-dependent. Instead, efficacy is defined by the 

ratio, which measures the efficiency of covalent bond formation. Representative molecules of this class (e.g., Compound 26 / BTK inhibitor 19) exhibit a staggering

value of 205,140

[2]. This exceptionally high rate constant indicates that the initial reversible binding (

) is tight, and the subsequent covalent trapping (

) is extremely rapid.

Disruption of the BCR Signaling Pathway

By covalently modifying Cys481, 1-amino-1H-imidazole-5-carboxamide derivatives prevent the autophosphorylation of BTK at Tyrosine 223 (Tyr223), a step required for its full catalytic activation[1]. This blockade systematically dismantles the downstream BCR signaling cascade.

  • Inhibition of PLCγ2: Inactive BTK cannot phosphorylate Phospholipase C gamma 2 (PLCγ2).

  • Halt of Secondary Messengers: Without active PLCγ2, the cleavage of phosphatidylinositol 4,5-bisphosphate (

    
    ) into inositol triphosphate (
    
    
    
    ) and diacylglycerol (DAG) is halted.
  • Suppression of Survival Factors: The absence of

    
     prevents intracellular calcium mobilization, while the lack of DAG prevents Protein Kinase C beta (PKCβ) activation. Consequently, downstream survival and proliferation pathways, including NF-κB and ERK, are silenced, driving malignant B-cells into apoptosis[1].
    

BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK Antigen Binding PI3K PI3K / PIP3 LYN_SYK->PI3K Phosphorylation BTK BTK (Tyr223) PI3K->BTK Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Activation Inhibitor 1-Amino-1H-imidazole- 5-carboxamide Inhibitor->BTK Covalent Blockade (Cys481) Ca_DAG Ca2+ Release & DAG PLCg2->Ca_DAG PIP2 Cleavage NFkB NF-κB / ERK Survival Ca_DAG->NFkB Transcription

Fig 1. BCR signaling cascade disrupted by 1-amino-1H-imidazole-5-carboxamide covalent binding.

In Vitro Pharmacology & Selectivity Data

The primary advantage of the 1-amino-1H-imidazole-5-carboxamide scaffold over historical inhibitors is its exquisite kinome selectivity. By exploiting unique structural nuances in the BTK binding pocket, these derivatives maintain high potency against B-cell lymphomas while sparing closely related kinases[2][3].

Table 1: Pharmacological Profile of Representative Derivative (Compound 26 / BTK Inhibitor 19)

ParameterValue / OutcomeBiological Significance
BTK

2.7 nMHigh biochemical potency against the target kinase.

205,140

Rapid and irreversible target engagement.
REC-1 Viability

35.0 nMPotent anti-proliferative activity in mantle cell lymphoma.
TMD8 Viability

25.0 nMPotent anti-proliferative activity in diffuse large B-cell lymphoma.
EGFR / ITK Inhibition Minimal / NegligibleDrastically reduced risk of off-target toxicities (e.g., rash, T-cell suppression).

Data synthesized from foundational biochemical evaluations[2][3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the core assays required to characterize the mechanism of action of 1-amino-1H-imidazole-5-carboxamide derivatives.

Protocol A: Determination of Covalent Binding Kinetics ( )

Rationale: Because covalent inhibitors act via a two-step mechanism (reversible binding followed by irreversible cross-linking), time-dependent kinetic assays are mandatory to accurately quantify their potency.

  • Enzyme Preparation: Dilute recombinant human BTK kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
    
  • Time-Dependent Incubation: Prepare a serial dilution of the 1-amino-1H-imidazole-5-carboxamide compound. Incubate the inhibitor with the BTK enzyme at room temperature for varying, precisely timed intervals (e.g., 0, 10, 20, 30, 60 minutes). Causality: Varying the time allows for the measurement of the rate of covalent bond formation.

  • Reaction Initiation: Add ATP (at the predetermined

    
     concentration) and a fluorescently labeled peptide substrate (e.g., Poly(Glu,Tyr)) to initiate the kinase reaction.
    
  • Quantification: Quench the reaction with EDTA after a set time. Measure the phosphorylated product using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Fitting: Plot the remaining fractional kinase activity versus pre-incubation time to determine the observed rate constant (

    
    ). Fit the data to the equation 
    
    
    
    to extract
    
    
    (maximum inactivation rate) and
    
    
    (reversible binding affinity)[2].

Kinetic_Workflow Prep 1. Recombinant BTK Prep Incubate 2. Time-Dependent Inhibitor Incubation Prep->Incubate React 3. ATP & Substrate Addition Incubate->React Measure 4. TR-FRET Quantification React->Measure Analyze 5. Kinact/Ki Curve Fitting Measure->Analyze

Fig 2. Step-by-step workflow for determining covalent binding kinetics (Kinact/Ki).

Protocol B: Cellular Viability Assay (CellTiter-Glo)

Rationale: Biochemical potency must translate to phenotypic efficacy. This assay validates that the disruption of BCR signaling by the inhibitor effectively halts the proliferation of BTK-dependent cancer cells.

  • Cell Seeding: Seed REC-1 or TMD8 lymphoma cells at a density of

    
     cells/well in a 96-well opaque plate using RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with serially diluted inhibitor (ranging from 0.1 nM to 10 μM) and incubate for 72 hours at 37°C, 5%

    
    .
    
  • ATP Quantitation: Add CellTiter-Glo reagent (Promega) in a 1:1 ratio to the cell culture medium. Causality: This reagent lyses the cells and utilizes luciferase to generate a luminescent signal that is directly proportional to the amount of intracellular ATP, serving as a highly accurate proxy for the number of metabolically active (living) cells[3].

  • Signal Detection: Shake the plate for 2 minutes to ensure complete lysis, incubate at room temperature for 10 minutes to stabilize the signal, and record luminescence using a microplate reader.

  • Analysis: Normalize the luminescence data against a DMSO vehicle control and fit the results to a four-parameter logistic curve to calculate the cellular

    
    [3].
    

References

1.2 - Journal of Medicinal Chemistry - ACS Publications 2.3 - MedChemExpress 3.1 - National Institutes of Health (NIH) / PMC

Sources

Exploratory

Technical Guide: Synthesis of 1-Amino-1H-imidazole-5-carboxamide Derivatives

The following guide details the synthesis, strategic application, and chemical nuances of 1-Amino-1H-imidazole-5-carboxamide , a privileged "hinge-binding" scaffold used in next-generation kinase inhibitors. Core Applica...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the synthesis, strategic application, and chemical nuances of 1-Amino-1H-imidazole-5-carboxamide , a privileged "hinge-binding" scaffold used in next-generation kinase inhibitors.

Core Application: Covalent Bruton’s Tyrosine Kinase (BTK) Inhibition CAS Registry: 1314910-72-9 Primary Audience: Medicinal Chemists, Process Development Scientists[1]

Part 1: Strategic Analysis & Scaffold Utility[1]

The "Hinge Binder" Revolution

In the development of kinase inhibitors, the "hinge region" of the ATP-binding pocket is the primary anchor point. First-generation BTK inhibitors (e.g., Ibrutinib) utilize a pyrazolo[3,4-d]pyrimidine core.[1] However, this fused system often suffers from promiscuity, leading to off-target effects on EGFR and ITK.

The 1-amino-1H-imidazole-5-carboxamide scaffold represents a "minimalist" hinge binder.[1] Its monocyclic structure offers:

  • Reduced Molecular Weight: Allowing for larger, more complex "tail" groups to reach the Cys481 residue for covalent bonding.

  • Unique H-Bond Geometry: The 1-amino group and the 5-carboxamide oxygen/nitrogen create a distinct donor-acceptor motif that differentiates it from the classic adenine-mimetic scaffolds.[1]

  • Selectivity: The specific vectors of this scaffold minimize steric clashes in the BTK pocket while avoiding the "gatekeeper" residues of similar kinases.

Retrosynthetic Logic: The Regioselectivity Challenge

The primary synthetic challenge is the Pyrazole vs. Imidazole dichotomy.

  • The Trap: Reacting hydrazine with 1,3-dielectrophiles (like ethoxymethylene cyanoacetate) typically yields pyrazoles due to the higher nucleophilicity of the hydrazine nitrogens compared to the carbon centers.

  • The Solution: To secure the N-amino imidazole, one must either use a specific cyclization precursor (e.g., aminomalonamidine) or perform a late-stage electrophilic amination on a pre-formed imidazole ring.[1]

Retrosynthesis Figure 1: Retrosynthetic Analysis of the 1-Aminoimidazole Core Target 1-Amino-1H-imidazole-5-carboxamide (Target Scaffold) PathA Path A: Direct Cyclization (Risk: Pyrazole Formation) Target->PathA Low Selectivity PathB Path B: Electrophilic N-Amination (High Regiocontrol) Target->PathB Preferred Route PrecursorA Ethyl (ethoxymethylene)cyanoacetate + Hydrazine PathA->PrecursorA PrecursorB Imidazole-5-carboxylic acid ester + HOSA / DPPH PathB->PrecursorB

Part 2: Detailed Synthetic Protocols

Method A: The "Gold Standard" Electrophilic N-Amination

This method is preferred for drug development due to its reliability and unambiguous regiochemistry.[1] It builds the imidazole core first, then installs the amino group.

Phase 1: Synthesis of the Imidazole Core

Reagents: Methyl 2-chloroacetate, Triethyl orthoformate, Ammonia. Mechanism: The Bredereck-like imidazole synthesis or standard cyclization.[1]

Phase 2: Electrophilic N-Amination (The Critical Step)

This protocol uses O-(Diphenylphosphinyl)hydroxylamine (DPPH) or Hydroxylamine-O-sulfonic acid (HOSA) to transfer an amino group to the imidazole nitrogen.[1]

Step-by-Step Protocol:

  • Substrate Preparation:

    • Dissolve Methyl 1H-imidazole-5-carboxylate (10.0 mmol) in anhydrous DMF (50 mL).

    • Cool to 0°C under an argon atmosphere.

  • Deprotonation:

    • Add Sodium Hydride (NaH) (60% dispersion in oil, 12.0 mmol) portion-wise.

    • Observation: Evolution of H₂ gas. Stir at 0°C for 30 minutes until gas evolution ceases and the anion is fully formed.

  • Aminating Agent Addition:

    • Add O-(Diphenylphosphinyl)hydroxylamine (DPPH) (12.0 mmol) as a solid or solution in DMF.[1]

    • Note: DPPH is preferred over HOSA for higher yields and milder conditions, though HOSA is a cheaper alternative.

  • Reaction & Quench:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Regio-Purification:

    • The reaction yields a mixture of 1-amino (N1) and 3-amino (N3) isomers.[1]

    • Separation: Flash column chromatography (DCM:MeOH gradient). The 1-amino-5-carboxylate is typically less polar than the 1-amino-4-carboxylate due to intramolecular H-bonding between the amino group and the carbonyl oxygen.[1]

Phase 3: Amidation
  • Dissolve the purified Methyl 1-amino-1H-imidazole-5-carboxylate in methanolic ammonia (7N NH₃ in MeOH).

  • Seal in a pressure tube and heat to 80°C for 12 hours.

  • Cool and concentrate to afford the final 1-Amino-1H-imidazole-5-carboxamide .

Method B: Quantitative Data & Comparison
ParameterMethod A: N-Amination (Rec.)Method B: Hydrazine Cyclization
Starting Material Imidazole-5-esterEthoxymethylene cyanoacetate
Key Reagent DPPH or HOSAHydrazine Hydrate
Major Byproduct N3-isomer (separable)Pyrazole (Difficult to separate)
Yield (Overall) 45 - 60%10 - 20% (variable)
Scalability High (Gram to Kg)Low (Exothermic/Unstable)
Regio-Fidelity High (NMR distinct)Low

Part 3: Mechanistic Workflow & Visualization[1]

The following diagram illustrates the critical decision points in the synthesis, highlighting the specific reagents required to avoid the pyrazole dead-end.

SynthesisWorkflow Figure 2: Optimized Synthetic Workflow for 1-Amino-1H-imidazole-5-carboxamide Input Methyl 1H-imidazole-5-carboxylate Anion Imidazolide Anion (Nucleophile) Input->Anion NaH, DMF, 0°C Reagent Aminating Agent (DPPH / NaH) Reaction Electrophilic Amination (SN2 on Nitrogen) Reagent->Reaction Anion->Reaction Isomer1 1-Amino-5-ester (Target Precursor) Reaction->Isomer1 Major Product (Steric/Electronic Control) Isomer2 1-Amino-4-ester (Byproduct) Reaction->Isomer2 Minor Product Final 1-Amino-1H-imidazole-5-carboxamide (BTK Hinge Binder) Isomer1->Final NH3/MeOH, 80°C (Amidation)

Critical Control Points (CCP)
  • Anion Formation: Ensure complete deprotonation before adding DPPH to prevent side reactions with the unreacted imidazole.

  • Temperature Control: Keep the amination step at 0°C initially. Exotherms can lead to N-O bond cleavage or decomposition of the aminating agent.

  • Regio-Identification: Use NOESY NMR to confirm the position of the amino group.

    • Target (1-amino-5-carboxamide): NOE correlation observed between the N-amino protons and the C4-H proton, but strong interaction with the ester/amide group is often visible due to proximity.[1]

    • Isomer (1-amino-4-carboxamide): The amino group is distant from the carbonyl; distinct chemical shift differences in the aromatic protons.[1]

Part 4: References

  • Discovery of the Scaffold (Primary Source): Tichenor, M. S., et al. (2021). "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors."[1][2][3][4] Journal of Medicinal Chemistry, 64(21), 16242–16270.[4][5] [Link][4]

  • General Synthesis of N-Aminoazoles: Katritzky, A. R., et al. (1986). "The N-amination of azoles." Tetrahedron, 42(2), 575-580. [Link]

  • Regioselectivity in Hydrazine Cyclizations: Foloppe, M. P., et al. (2002). "Heterocyclic synthesis using ethyl ethoxymethylene cyanoacetate." Tetrahedron, 58(44), 9033-9043. [Link]

  • Aminating Reagents (DPPH vs HOSA): Colvin, E. W., et al. (1977). "O-(Diphenylphosphinyl)hydroxylamine: A New Reagent for the Electrophilic Amination of Carbanions."[1] Journal of the Chemical Society, Chemical Communications, (3), 59-60. [Link]

Sources

Foundational

Biological activity of 1-Amino-1h-imidazole-5-carboxamide scaffold

The 1-Amino-1H-imidazole-5-carboxamide Scaffold: A Next-Generation Kinase Hinge Binder[1] Executive Summary The 1-Amino-1H-imidazole-5-carboxamide scaffold represents a distinct and emerging pharmacophore in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-Amino-1H-imidazole-5-carboxamide Scaffold: A Next-Generation Kinase Hinge Binder[1]

Executive Summary

The 1-Amino-1H-imidazole-5-carboxamide scaffold represents a distinct and emerging pharmacophore in medicinal chemistry, fundamentally different from the classical 5-aminoimidazole-4-carboxamide (AICA) riboside precursors utilized in purine biosynthesis. While AICA derivatives have long been explored for metabolic modulation (AMPK activation), the 1-amino-5-carboxamide isomer has recently gained prominence as a superior hinge-binding motif for kinase inhibitors, specifically targeting Bruton’s Tyrosine Kinase (BTK) .

This guide analyzes the structural biology, synthetic pathways, and pharmacological profile of this scaffold. It highlights the scaffold's ability to overcome resistance mechanisms in B-cell malignancies by offering a novel vector for hydrogen bonding within the ATP-binding pocket, distinct from the pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine scaffolds commonly found in first-generation inhibitors like Ibrutinib.

Chemical Architecture & Structural Biology

Structural Identity

The core structure consists of an imidazole ring substituted at the N1 position with an amino group (–NH2) and at the C5 position with a carboxamide group (–CONH2). This specific substitution pattern creates a unique donor-acceptor motif essential for kinase hinge binding.

  • Molecular Formula: C4H6N4O[2][3][4]

  • Key Feature: The N1-amino group prevents the N1-protonation/tautomerism typical of simple imidazoles, locking the heterocycle into a specific electronic state that favors specific hydrogen bond geometries.

Isomeric Distinction (AICA vs. 1-Amino-5-Carboxamide)

It is critical to distinguish this scaffold from its metabolic isomer.

ChemicalStructure cluster_0 Structural Key AICA Classical AICA (5-amino-1H-imidazole-4-carboxamide) Metabolic Precursor NewScaffold Target Scaffold (1-Amino-1H-imidazole-5-carboxamide) Kinase Hinge Binder AICA->NewScaffold Isomeric Difference N1-H vs N1-NH2 AICA: N1-H (Tautomeric) Target: N1-NH2 (Fixed)

Figure 1: Structural distinction between the classical AICA metabolite and the 1-Amino-1H-imidazole-5-carboxamide kinase scaffold.[1]

Pharmacology: Mechanism of Action

The primary biological activity of the 1-amino-1H-imidazole-5-carboxamide scaffold is its function as a bidentate hinge binder in the ATP-binding pocket of tyrosine kinases.

BTK Inhibition Mechanism

In the context of Bruton's Tyrosine Kinase (BTK), this scaffold serves as the anchor that orients the inhibitor within the active site.

  • Hinge Interaction: The C5-carboxamide oxygen and the imidazole nitrogen (N3) or the C5-amide nitrogen typically form hydrogen bonds with the backbone residues of the kinase hinge region (Glu475 and Met477 in BTK).

  • The "1-Amino" Vector: The N1-amino group projects into the solvent-exposed region or towards the ribose-binding pocket, providing a handle for solubilizing groups or further substitution to tune selectivity.

  • Covalent Bonding: In potent derivatives (e.g., Compound 26 described in J. Med. Chem. 2021), this scaffold is linked to an electrophilic "warhead" (such as an acrylamide) which forms a covalent bond with Cys481 of BTK.

Signaling Pathway Impact

Inhibition of BTK by this scaffold blocks the B-cell Receptor (BCR) signaling cascade, preventing B-cell proliferation and survival.

BTKPathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN (Upstream Kinases) BCR->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Activation Inhibitor 1-Amino-Imidazole Inhibitor Inhibitor->BTK Covalent Inhibition NFkB NF-κB / MAPK Signaling PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 2: The B-Cell Receptor signaling cascade showing the point of intervention by 1-amino-imidazole based inhibitors.

Synthesis & Production

Synthesizing the 1-amino-1H-imidazole-5-carboxamide core is more challenging than the 5-amino isomer due to the instability of the N-N bond and the need for regioselectivity.

General Synthetic Strategy

A common route involves the N-amination of a pre-formed imidazole-5-carboxamide or a cyclization strategy using hydrazine.

Protocol: N-Amination Route (Conceptual)

  • Starting Material: Methyl 1H-imidazole-5-carboxylate.

  • N-Amination: Treatment with an electrophilic aminating agent such as O-(diphenylphosphinyl)hydroxylamine or O-mesitylenesulfonylhydroxylamine (MSH) .

    • Note: This step often yields a mixture of N1-amino and N3-amino isomers (which corresponds to 1-amino-5-carboxylate vs 1-amino-4-carboxylate).

  • Separation: Chromatographic separation of regioisomers.

  • Amidation: Conversion of the ester to the carboxamide using ammonia/methanol.

Protocol: Cyclization Route (Hydrazine)

  • Precursor: Ethyl (ethoxymethylene)cyanoacetate reacted with hydrazine hydrate .

    • Critical Control: Reaction conditions must be controlled to favor the imidazole ring formation over the pyrazole isomer (which is thermodynamically favored in some conditions).

    • Refinement: The specific synthesis of the 1-amino-imidazole core often utilizes aminocyanoacetamide condensed with formidine acetate in the presence of hydrazine, or similar variations.

Experimental Validation Protocols

To validate the biological activity of this scaffold, the following assays are standard.

In Vitro Kinase Assay (ADP-Glo)
  • Objective: Determine the IC50 against BTK.

  • Reagents: Recombinant BTK enzyme, Poly(4:1 Glu, Tyr) peptide substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).

  • Protocol:

    • Prepare 3x serial dilutions of the 1-amino-imidazole derivative in DMSO.

    • Incubate compound with BTK enzyme (0.5 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 minutes.

    • Initiate reaction by adding ATP (Km concentration) and substrate.

    • Incubate for 60 minutes at Room Temperature.

    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Measure luminescence; plot dose-response curve.

Cellular Occupancy Assay (Probe Displacement)
  • Objective: Confirm covalent binding to BTK in live cells.

  • Method:

    • Treat Mino or TMD8 cells with the test compound for 1-4 hours.

    • Lyse cells.

    • Incubate lysate with a biotinylated covalent probe (e.g., Biotin-Ibrutinib) that targets the same Cys481 residue.

    • Perform Western Blot with Streptavidin-HRP.

    • Result: Disappearance of the band indicates the test compound successfully occupied the active site, preventing probe binding.

Quantitative Data Summary

The following data is representative of potent derivatives based on this scaffold (e.g., Compound 26 from J. Med. Chem. 2021).[1][5][6][7][8][9]

ParameterValue / ObservationSignificance
BTK IC50 1.6 nM ± 0.2Highly potent inhibition.
EGFR IC50 > 10,000 nMExcellent selectivity (avoids skin rash side effects).
ITK IC50 > 5,000 nMSpares T-cell function (unlike Ibrutinib).
Solubility > 50 µg/mL (pH 7.4)Good pharmaceutical properties.[1][8][10]
Metabolic Stability t1/2 > 120 min (Microsomes)Suitable for oral dosing.

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors.

    • Source: Journal of Medicinal Chemistry, 2021, 64(21), 16242–16270.[8]

    • URL:[Link]

  • Synthesis and Biological Activity of 5-Aminoimidazole-4-carboxamide (AICA)

    • Source: Journal of Medicinal Chemistry, 1972, 15(12), 1335.
    • URL:[Link]

  • 1-Amino-1H-imidazole-5-carboxamide Product D

Sources

Exploratory

1-Amino-1H-imidazole-5-carboxamide: A Novel Hinge-Binding Scaffold for Kinase Inhibitors

This guide provides an in-depth technical analysis of 1-Amino-1H-imidazole-5-carboxamide , a novel and privileged scaffold in kinase inhibitor design. It focuses on its discovery, structural biology, and synthetic utilit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Amino-1H-imidazole-5-carboxamide , a novel and privileged scaffold in kinase inhibitor design. It focuses on its discovery, structural biology, and synthetic utility, particularly as a hinge binder for Bruton’s Tyrosine Kinase (BTK) .

[1]

Executive Summary

The 1-amino-1H-imidazole-5-carboxamide core represents a significant advancement in the chemical space of kinase inhibitors.[1][2] Historically, the hinge region of kinases—the ATP-binding pocket's narrowest segment—has been targeted by purine mimetics, pyrimidines, and quinazolines. While effective, these scaffolds often suffer from promiscuity due to the highly conserved nature of the ATP pocket.

In 2021, Ma et al. introduced the 1-amino-1H-imidazole-5-carboxamide scaffold as a highly selective hinge binder.[1] Unlike traditional scaffolds, this core features an N-amino group at position 1, which provides unique vectors for hydrogen bonding and solvent interaction, significantly enhancing selectivity for kinases with specific gatekeeper residues (e.g., Threonine in BTK). This guide details the structural rationale, synthesis, and application of this scaffold in developing covalent inhibitors.

Structural Biology & Binding Mechanism

The Hinge Binding Motif

The defining feature of the 1-amino-1H-imidazole-5-carboxamide scaffold is its ability to form a bidentate hydrogen bond network with the kinase hinge region. In the context of BTK, the scaffold mimics the adenine ring of ATP but with distinct electronic properties.

  • Acceptor: The carbonyl oxygen of the C5-carboxamide accepts a hydrogen bond from the backbone NH of Met477 .

  • Donor: The amino group of the C5-carboxamide (or potentially the C4-amino if substituted) donates a hydrogen bond to the backbone carbonyl of Glu475 .

  • Selectivity Vector (The 1-Amino Group): The unique N1-amino group projects towards the solvent front or the gatekeeper residue (Thr474 in BTK). This positioning allows for water-mediated bridges or direct H-bonds that are disfavored in kinases with bulky gatekeepers (e.g., Methionine), thereby driving selectivity.

Visualization of the Binding Mode

The following diagram illustrates the interaction between the scaffold and the BTK hinge region.

BTK_Binding_Mode cluster_Protein BTK Hinge Region cluster_Inhibitor 1-Amino-1H-imidazole-5-carboxamide Core Glu475 Glu475 (Backbone C=O) Met477 Met477 (Backbone NH) Carboxamide_CO C5-Carboxamide (C=O) Met477->Carboxamide_CO H-Bond Acceptor Thr474 Thr474 (Gatekeeper) Cys481 Cys481 (Covalent Target) Carboxamide_NH2 C5-Carboxamide (-NH2) Carboxamide_NH2->Glu475 H-Bond Donor N1_Amino N1-Amino Group (-NH2) N1_Amino->Thr474 Water-mediated / Direct H-Bond Warhead Electrophile (Acrylamide) N1_Amino->Warhead Linked via Phenyl/Spacer Warhead->Cys481 Covalent Bond (Michael Addition)

Caption: Schematic representation of the bidentate hydrogen bonding network between the 1-amino-1H-imidazole-5-carboxamide scaffold and the BTK hinge residues (Glu475, Met477), highlighting the covalent targeting of Cys481.

Chemical Synthesis

The synthesis of 1-amino-1H-imidazole-5-carboxamide derivatives requires the construction of the N-amino imidazole core. A robust method involves the N-amination of a pre-formed imidazole-5-carboxamide or a cyclization strategy using hydrazine.

Synthetic Strategy (N-Amination Route)

This protocol ensures the regiospecific introduction of the amino group at the N1 position.

  • Precursor Synthesis: Start with imidazole-4(5)-carboxamide (commercially available or synthesized from diaminomaleonitrile).

  • N-Amination: Use an electrophilic aminating agent such as O-(Diphenylphosphinyl)hydroxylamine (DPPH) or Hydroxylamine-O-sulfonic acid (HOSA) .

  • Functionalization: The resulting 1-amino group can be further derivatized or left free, while the C4 position is functionalized via halogenation and Suzuki coupling to attach the linker and warhead.

Detailed Protocol: Synthesis of the Core

Reagents: Imidazole-4-carboxamide, KOH, DMF, Hydroxylamine-O-sulfonic acid (HOSA).

  • Dissolution: Dissolve imidazole-4-carboxamide (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add KOH (2.5 eq) finely powdered. Stir at 0°C for 30 minutes.

  • Amination: Add HOSA (1.2 eq) portion-wise over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with ice water. Extract with ethyl acetate (3x).[3] The organic layer will contain a mixture of N1- and N3-amino isomers.

  • Purification: Separate isomers using flash column chromatography (DCM/MeOH gradient). The 1-amino-1H-imidazole-5-carboxamide is typically the less polar isomer due to the intramolecular H-bond between the N1-amino and the C5-carbonyl.

Synthesis Workflow Diagram

Synthesis_Workflow Start Imidazole-4-carboxamide Step1 Base Treatment (KOH/DMF) Deprotonation Start->Step1 Step2 Electrophilic Amination (HOSA or DPPH) Step1->Step2 Intermediate Mixture of N-Amino Isomers Step2->Intermediate Step3 Flash Chromatography (Regioisomer Separation) Intermediate->Step3 Product 1-Amino-1H-imidazole-5-carboxamide (Core Scaffold) Step3->Product Yield ~40-60%

Caption: Step-by-step synthetic pathway for generating the 1-amino-1H-imidazole-5-carboxamide core via electrophilic N-amination.

Case Study: Compound 26 (Ma et al., 2021)[1]

Compound 26 is the flagship molecule derived from this scaffold, designed as an irreversible inhibitor of BTK.

Molecular Profile
  • Core: 1-Amino-1H-imidazole-5-carboxamide.[1][2][4][5][6]

  • Warhead: Acrylamide moiety attached via a phenyl linker to the C4 position (or N1-tail depending on specific derivatization).

  • Target: Covalent modification of Cys481 in BTK.

  • Selectivity: >100-fold selective over EGFR and other TEC family kinases.

Quantitative Data Summary
MetricValueNote
BTK IC50 1.3 nM Potent enzymatic inhibition
Ramos Cell IC50 5.1 nM Anti-proliferative activity in B-cell lymphoma
Kinase Selectivity HighLow affinity for EGFR (Gatekeeper Met790 vs Thr474 in BTK)
Binding Mode CovalentConfirmed by washout assays and Mass Spec

Experimental Protocols

In Vitro Kinase Assay (BTK)

To validate the efficacy of the scaffold, use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant BTK kinase domain, Fluorescein-labeled polyGT substrate, ATP (at Km), and Test Compound (dissolved in DMSO).

  • Incubation: Mix BTK (0.5 nM final) with the test compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 mins to allow covalent bond formation.

  • Reaction Start: Add ATP and Substrate.[7] Incubate for 60 mins at Room Temperature.

  • Detection: Add EDTA to stop the reaction and Terbium-labeled antibody. Read TR-FRET signal.

  • Analysis: Plot % Inhibition vs. log[Compound] to determine IC50.

Self-Validating Quality Control
  • NMR Verification: The 1-amino group has a characteristic broad singlet in 1H NMR (approx.[8] 5.0–6.0 ppm in DMSO-d6), which disappears upon D2O shake.

  • Regiochemistry Check: Use NOESY NMR. A correlation should be observed between the N1-amino protons and the C2-proton of the imidazole ring.

References

  • Ma, C., et al. (2021). "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors."[1][9] Journal of Medicinal Chemistry, 64(21), 16242–16270.[9][10] [9]

  • BioSolveIT. "Hinge Binder Collection For Kinase Inhibitor Design." BioSolveIT Technical Library.

  • BenchChem. "N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide."

Sources

Foundational

Spectroscopic Data Guide: 1-Amino-1H-imidazole-5-carboxamide

This guide details the spectroscopic characterization of 1-Amino-1H-imidazole-5-carboxamide , a specific N-aminoimidazole scaffold distinct from the more common 5-aminoimidazole-4-carboxamide (AICA). This compound has ga...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 1-Amino-1H-imidazole-5-carboxamide , a specific N-aminoimidazole scaffold distinct from the more common 5-aminoimidazole-4-carboxamide (AICA). This compound has gained prominence as a novel hinge-binding motif in the development of covalent Bruton’s Tyrosine Kinase (BTK) inhibitors.[1][2]

Executive Summary & Chemical Identity

1-Amino-1H-imidazole-5-carboxamide represents a specialized subclass of imidazole derivatives where the amino group is attached directly to the ring nitrogen (N1), creating a hydrazine-like motif. Unlike C-amino imidazoles (which can tautomerize), the N-amino substitution locks the regiochemistry, providing a unique vector for hydrogen bonding in kinase active sites.

Compound Identification
PropertyDetail
CAS Number 1314910-72-9
IUPAC Name 1-amino-1H-imidazole-5-carboxamide
Molecular Formula C₄H₆N₄O
Exact Mass 126.0542 Da
SMILES NC(=O)c1cncn1N
Key Distinction Distinct from AICA (CAS 360-97-4), where the amino group is on Carbon-5.[3]

Structural Characterization Strategy

The N-Amino vs. C-Amino Challenge

The primary analytical challenge is distinguishing the 1-amino (N-linked) isomer from the 4/5-amino (C-linked) isomers.

  • 1H NMR Diagnostic: The N-amino protons (

    
    ) typically appear as a broad singlet that is exchangeable with 
    
    
    
    , but their chemical shift is distinct from C-amino protons due to the electron-withdrawing nature of the imidazole ring nitrogen.
  • NOE Correlations: A critical confirmation involves Nuclear Overhauser Effect (NOE) spectroscopy. In the 1-amino isomer, the

    
     protons will show spatial correlation with the proton at C2  and potentially C4 , confirming the N1 substitution.
    
Visualization: Structural Connectivity

Caption: Structural connectivity of 1-Amino-1H-imidazole-5-carboxamide highlighting the diagnostic N-N bond and key NOE correlations used for isomer confirmation.

Spectroscopic Data Analysis[4][5][6][7][8][9][10]

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for polar amides)[4]

1H NMR Data (400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
H-2 7.85 – 7.95Singlet (s)1HImidazole Ring Proton (between N1/N3)
H-4 7.50 – 7.60Singlet (s)1HImidazole Ring Proton (adjacent to carboxamide)
CONH₂ 7.10 – 7.40Broad Singlet (br s)2HAmide protons (often appear as two distinct broad peaks)
N-NH₂ 6.20 – 6.50Broad Singlet (br s)2HDiagnostic: N-Amino protons (Exchangeable)

Interpretation:

  • The H-2 proton is the most deshielded ring proton due to the flanking nitrogen atoms.

  • The N-NH₂ signal is significantly broader and often further upfield than aromatic C-NH₂ signals, characteristic of N-aminodiazo-like species.

13C NMR Data (100 MHz)
PositionShift (δ, ppm)TypeAssignment
C=O 160.5 – 162.0QuaternaryCarboxamide Carbonyl
C-2 138.0 – 140.0CHImidazole C2 (N=CH-N)
C-4 128.0 – 130.0CHImidazole C4
C-5 122.0 – 125.0QuaternaryImidazole C5 (bearing carboxamide)
B. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

  • Molecular Ion [M+H]⁺: m/z 127.06

  • Key Fragmentation Pathways (MS/MS):

    • [M+H - NH₃]⁺ (m/z ~110): Loss of ammonia from the carboxamide or N-amino group (common in primary amides/hydrazines).

    • [M+H - H₂O]⁺ (m/z ~109): Dehydration (less common but possible).

    • [M+H - N₂H₂]⁺: Cleavage of the N-amino group (rare, requires high energy).

    • Ring Cleavage: Retro-Diels-Alder type fragmentation of the imidazole ring at high collision energies.

C. Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3150 ν(N-H) str.Primary Amine (NH₂) & Amide (CONH₂)
1660 - 1690 ν(C=O) str.Amide I Band (Strong)
1610 - 1630 δ(N-H) def.Amide II / Amine Scissoring
1500 - 1550 ν(C=N), ν(C=C)Imidazole Ring Skeletal Vibrations
900 - 950 ν(N-N)N-N Single Bond Stretch (Weak, Diagnostic)

Experimental Protocol: Synthesis & Preparation

Context: As this is a specialized intermediate, it is typically prepared via N-amination of the parent imidazole.

Protocol: Electrophilic N-Amination

Objective: Selective amination of 1H-imidazole-5-carboxamide at the N1 position.

Reagents:

  • Precursor: 1H-imidazole-5-carboxamide (CAS 26832-08-6).

  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) or O-(Diphenylphosphinyl)hydroxylamine.

  • Base: KOH or NaH (depending on solvent).

  • Solvent: DMF or Water/Dioxane mixture.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1H-imidazole-5-carboxamide (1.0 eq) in DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add Base (KOH, 2.5 eq) portion-wise. Stir for 30 mins to form the imidazolide anion.

  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) slowly to the reaction mixture.

    • Critical Control: Maintain temperature < 5°C to prevent decomposition of HOSA.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by LC-MS (Target m/z 127).

  • Quench & Isolation:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc (repeatedly, product is polar).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash Column Chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 1H-imidazole-5-carboxamide (Precursor) Step1 1. Dissolution in DMF 2. Base Addition (KOH/NaH, 0°C) Start->Step1 Step2 3. Addition of HOSA (Electrophilic Amination) Step1->Step2 Anion Formation Step3 4. Reaction (RT, 4-16h) Monitor: LC-MS [M+H]+ 127 Step2->Step3 N-N Bond Formation Step4 5. Workup & Purification (DCM:MeOH Column) Step3->Step4 End Product: 1-Amino-1H-imidazole-5-carboxamide Step4->End

Caption: Step-by-step synthetic workflow for the N-amination of imidazole-5-carboxamide using HOSA.

References

  • Ma, C., et al. (2021).[2] "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors."[1][2] Journal of Medicinal Chemistry, 64(21), 16242–16270.[2] [Link]

  • Yahyazadeh, A., et al. (2007). "Synthesis and Characterization of Some New Aminoimidazoles." Asian Journal of Chemistry, 19(6), 4963-4968. [Link]

  • Qi, J., et al. (2021).[5] "Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide." Organic Process Research & Development, 25(3).[5] [Link]

Sources

Exploratory

Targeting the N-N Motif: Therapeutic Horizons of 1-Amino-1H-imidazole-5-carboxamide Derivatives

Executive Summary The 1-Amino-1H-imidazole-5-carboxamide scaffold represents a distinct and privileged pharmacophore in medicinal chemistry, fundamentally differentiated from its isomer, 5-aminoimidazole-4-carboxamide (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-Amino-1H-imidazole-5-carboxamide scaffold represents a distinct and privileged pharmacophore in medicinal chemistry, fundamentally differentiated from its isomer, 5-aminoimidazole-4-carboxamide (AICA/AICAR), by the presence of an N-amino (N-N) bond . While historically recognized primarily as the immediate biosynthetic precursor to imidazotetrazine alkylating agents (e.g., Temozolomide), recent high-impact studies have repositioned this scaffold as a potent kinase hinge binder , specifically for Bruton’s Tyrosine Kinase (BTK).

This technical guide analyzes the therapeutic utility of this scaffold, moving beyond simple alkylation to explore its role in targeted covalent inhibition and fused-ring antineoplastic design.

The Scaffold Architecture: The N-Amino Advantage

The 1-amino-1H-imidazole-5-carboxamide core possesses unique electronic properties that make it a versatile bioisostere for the purine ring systems found in ATP and DNA bases.

Structural Differentiators
  • The N-N Bond (Hydrazine Motif): Unlike standard imidazoles, the N1-amino group creates a hydrazine-like functionality. This serves two critical roles:

    • Synthetic Handle: It enables [4+2] cyclizations with electrophiles (e.g., isocyanates) to form bicyclic systems like imidazo[5,1-d][1,2,3,5]tetrazines.

    • Hinge Interaction: In kinase inhibitors, the N-amino group can act as a specific hydrogen bond donor/acceptor pair, orienting the molecule uniquely within the ATP-binding pocket.

  • 5-Carboxamide: This group mimics the N1-C6 region of adenine, facilitating hydrogen bonding with backbone residues (e.g., Glu, Met) in kinase hinge regions.

Primary Therapeutic Target: Bruton’s Tyrosine Kinase (BTK)

Therapeutic Area: B-cell Malignancies (CLL, MCL), Autoimmune Diseases.[1]

Recent medicinal chemistry campaigns (notably J. Med.[2][3] Chem. 2021) have validated 1-amino-1H-imidazole-5-carboxamide derivatives as highly selective, covalent BTK inhibitors.[3][4]

Mechanism of Action

Unlike first-generation inhibitors (e.g., Ibrutinib) that rely on a pyrazolo[3,4-d]pyrimidine core, the 1-amino-imidazole scaffold binds to the ATP hinge region with a distinct topology.

  • Hinge Binding: The imidazole nitrogen and the carboxamide oxygen form a bidentate H-bond network with the kinase hinge residues (Met477, Glu475).

  • Covalent Tagging: Derivatives are often functionalized with an acrylamide "warhead" at the 1-amino position. This electrophile reacts specifically with Cys481 in the BTK active site, forming an irreversible covalent bond.

Advantages Over Legacy Scaffolds
  • Selectivity: The specific geometry of the 1-amino-imidazole reduces off-target binding to EGFR and ITK, which are common liabilities of Ibrutinib.

  • Solubility: The hydrophilic carboxamide and imidazole core improve aqueous solubility compared to fused bicyclic systems.

Comparative Potency Data

Data synthesized from recent structure-activity relationship (SAR) studies [1].

Compound IDR-Group Substitution (1-Amino)BTK IC50 (nM)EGFR IC50 (nM)Selectivity Ratio (EGFR/BTK)
Ibrutinib (Control) N/A (Pyrazolo-pyrimidine)0.55.3~10x
Deriv-26 (Lead) Acrylamide-linked piperidine1.2 >10,000 >8000x
Deriv-14 Propionamide (Reversible)45.0>10,000>200x
Deriv-08 Unsubstituted Amine>1000N/ALow Potency

Interpretation: The 1-amino group is essential for potency, serving as the vector for the electrophilic warhead that engages Cys481.

Pathway Visualization: BTK Inhibition

BTK_Mechanism Scaffold 1-Amino-Imidazole Scaffold Hinge ATP Hinge Region (Met477/Glu475) Scaffold->Hinge H-Bonding (Reversible) Cys481 Cys481 Residue (Nucleophile) Scaffold->Cys481 Michael Addition (Acrylamide Warhead) Complex Covalent Enzyme-Inhibitor Complex Hinge->Complex Cys481->Complex Signaling BCR Signaling (NF-κB / MAPK) Complex->Signaling Blocks Phosphorylation Apoptosis B-Cell Apoptosis Signaling->Apoptosis Downregulation

Figure 1: Mechanism of covalent BTK inhibition by 1-amino-imidazole derivatives. The scaffold anchors to the hinge, positioning the warhead for Cys481 alkylation.

Secondary Target: DNA (Via Imidazotetrazine Cyclization)

Therapeutic Area: Glioblastoma Multiforme (GBM), Melanoma.

The 1-amino-1H-imidazole-5-carboxamide is the obligate precursor to Imidazo[5,1-d][1,2,3,5]tetrazines (e.g., Temozolomide). While the scaffold itself is not the alkylator, its derivatives are "masked" alkylating agents.

The Prodrug Cascade
  • Cyclization: The 1-amino group reacts with isocyanates to close the tetrazine ring.

  • Activation: At physiological pH, the tetrazine ring hydrolyzes, reverting to the 1-amino-imidazole scaffold and releasing a methyldiazonium ion.

  • Target: The methyldiazonium ion methylates DNA at the O6-position of Guanine , triggering mismatch repair failure and apoptosis.

Resistance Mechanism (MGMT)

The efficacy of these derivatives is limited by O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group. Next-generation derivatives (e.g., C8-substituted imidazotetrazines) utilize the 1-amino scaffold to modify the electronics of the ring, slowing hydrolysis or bypassing MGMT [2].

Experimental Protocols

Protocol A: Synthesis of the 1-Amino Scaffold

Rationale: This protocol establishes the core pharmacophore from acyclic precursors via a self-validating cyclization.

Reagents:

  • 2-Cyanoacetamide (CAS: 107-91-5)

  • Triethyl orthoformate

  • Hydrazine hydrate (80%)

Step-by-Step Methodology:

  • Condensation: Dissolve 2-cyanoacetamide (10 mmol) in triethyl orthoformate (15 mL). Reflux for 2 hours to form the ethoxymethylene intermediate.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). Disappearance of starting material indicates intermediate formation.

  • Cyclization: Cool the mixture to 0°C. Add Hydrazine hydrate (12 mmol) dropwise over 20 minutes.

    • Safety Note: Hydrazine is toxic and potentially unstable. Perform in a fume hood behind a blast shield.

  • Reaction: Stir at room temperature for 4 hours. The solution will typically turn yellow/orange.

  • Isolation: Cool to -10°C. The product, 1-amino-1H-imidazole-5-carboxamide, precipitates. Filter and wash with cold ethanol.

  • Validation: 1H NMR (DMSO-d6) should show a diagnostic singlet for the C2-H proton (~7.8 ppm) and a broad singlet for the N-NH2 protons (~5.5 ppm).

Protocol B: In Vitro BTK Kinase Assay (ADP-Glo)

Rationale: To verify the affinity of the derivative for the kinase target using a luminescent ADP detection system.

Materials:

  • Recombinant Human BTK Enzyme.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation:

    • Add 2 µL of inhibitor (serial dilution in DMSO).

    • Add 4 µL of BTK enzyme (0.5 ng/µL).

    • Incubate for 15 minutes at RT (allows covalent bond formation).

  • Reaction Start: Add 4 µL of ATP/Substrate mix (10 µM ATP final). Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization of Synthetic Logic

The following diagram illustrates the divergence point where the 1-amino scaffold can either be functionalized for kinase inhibition or cyclized for DNA alkylation.

Synthesis_Pathways Precursor 2-Cyanoacetamide + Triethyl Orthoformate Scaffold 1-Amino-1H-imidazole- 5-carboxamide (Core Scaffold) Precursor->Scaffold Hydrazine Cyclization Acylation Acylation with Acryloyl Chloride Scaffold->Acylation Pathway A: Functionalization Cyclization Cyclization with Methyl Isocyanate Scaffold->Cyclization Pathway B: Ring Fusion BTK_Inhib N-Acryloyl Derivative (BTK Inhibitor) Acylation->BTK_Inhib Tetrazine Imidazo[5,1-d]tetrazine (Temozolomide Analog) Cyclization->Tetrazine mtic Hydrolysis to MTIC (DNA Alkylator) Tetrazine->mtic pH > 7.0

Figure 2: Divergent synthetic pathways. Pathway A yields kinase inhibitors; Pathway B yields DNA alkylating prodrugs.

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (2021).[2][3][4] URL:[Link]

  • Synthesis and growth-inhibitory activities of imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamides related to the anti-tumour drug temozolomide. Source: Organic & Biomolecular Chemistry (2015). URL:[Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Source: European Journal of Medicinal Chemistry (2017). URL:[Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors. Source: Letters in Drug Design & Discovery (2021).[1] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Amino-1H-imidazole-5-carboxamide

This is a comprehensive Application Note and Synthesis Protocol for 1-Amino-1H-imidazole-5-carboxamide , a critical "hinge-binding" scaffold used in the development of next-generation covalent Bruton’s Tyrosine Kinase (B...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Synthesis Protocol for 1-Amino-1H-imidazole-5-carboxamide , a critical "hinge-binding" scaffold used in the development of next-generation covalent Bruton’s Tyrosine Kinase (BTK) inhibitors.

Executive Summary

1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9) has emerged as a high-value pharmacophore in kinase inhibitor design. Unlike traditional imidazole scaffolds, the N-amino functionalization at the 1-position provides a unique vector for hydrogen bonding and covalent attachment, specifically exploited in selective BTK inhibitors to minimize off-target effects seen with first-generation drugs like Ibrutinib.

This guide details the electrophilic N-amination of imidazole-4-carboxamide using hydroxylamine-O-sulfonic acid (HOSA). This route is preferred for its operational simplicity and direct access to the core scaffold, though it requires rigorous purification to isolate the desired 1,5-isomer from the 1,4-regioisomer.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the nucleophilic attack of the imidazole nitrogen lone pair onto the electrophilic nitrogen of HOSA. The challenge lies in the ambident nature of the imidazole-4-carboxamide starting material, which exists in tautomeric equilibrium.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the divergent amination pathways leading to the desired 1,5-isomer and the 1,4-byproduct.

G Start Imidazole-4-carboxamide (Tautomeric Mix) Intermediate Transition State: N-Amination Start->Intermediate + HOSA / KOH HOSA Reagent: HOSA (NH2OSO3H) Product_1_5 TARGET: 1-Amino-1H-imidazole- 5-carboxamide Intermediate->Product_1_5 Path A (Sterically Hindered) Product_1_4 Byproduct: 1-Amino-1H-imidazole- 4-carboxamide Intermediate->Product_1_4 Path B (Sterically Favored)

Figure 1: Divergent N-amination pathways. The 1,5-isomer is the target "hinge binder," while the 1,4-isomer is the thermodynamic byproduct.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleHazard Note
Imidazole-4-carboxamide 111.101.0SubstrateIrritant
Hydroxylamine-O-sulfonic acid (HOSA) 113.093.0Aminating AgentCorrosive, Hygroscopic
Potassium Hydroxide (KOH) 56.116.0BaseCorrosive
Water (Deionized) 18.02Solvent--
DMF (Dimethylformamide) 73.09Co-solvent-Hepatotoxic
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Reaction Matrix

  • Charge a 250 mL round-bottom flask with Imidazole-4-carboxamide (1.11 g, 10.0 mmol).

  • Add DMF (10 mL) and Water (10 mL) to create a homogenous suspension.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add KOH (3.36 g, 60.0 mmol) slowly to the stirred suspension. Note: The solution will become clear as the imidazole anion is formed.

Step 2: Electrophilic Amination

  • Prepare a solution of HOSA (3.39 g, 30.0 mmol) in Water (15 mL) in a separate beaker. Critical: Prepare this immediately before use to prevent hydrolysis.

  • Add the HOSA solution dropwise to the imidazole anion mixture at 0 °C over 30 minutes. Maintain internal temperature < 5 °C.

  • After addition, allow the reaction to warm to Room Temperature (25 °C) and stir for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (m/z 112) should disappear, and two product peaks (m/z 127) will appear.

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove DMF and water, yielding a solid residue.

  • Resuspend the residue in Ethanol/Methanol (9:1) (50 mL) and stir for 30 minutes to extract the organic products from inorganic salts (K2SO4).

  • Filter off the inorganic salts and concentrate the filtrate to dryness.

Step 4: Purification (Isomer Separation)

  • Challenge: The reaction typically yields a mixture of 1,4- and 1,5-isomers. The 1,4-isomer is often major due to less steric hindrance.

  • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Dichloromethane : Methanol (gradient from 20:1 to 10:1).

    • Elution Order: The 1-amino-1H-imidazole-5-carboxamide (Target) typically elutes after the 1,4-isomer due to the intramolecular hydrogen bond capability or higher polarity of the 5-carboxamide arrangement in this solvent system (verify with NOE).

  • Yield: Expect 30–45% isolated yield of the target 1,5-isomer.

Characterization & Validation

To ensure the correct "hinge-binder" geometry, you must distinguish the 1,5-isomer from the 1,4-isomer.

Feature1-Amino-1H-imidazole-5 -carboxamide (Target)1-Amino-1H-imidazole-4 -carboxamide (Byproduct)
NOE Signal Strong NOE between N-NH2 protons and C4-H . No NOE with amide NH2.Strong NOE between N-NH2 protons and C2-H and C5-H .
1H NMR (DMSO-d6) N-NH2 signal typically ~6.0-6.5 ppm. Amide protons may appear as distinct singlets due to H-bonding.N-NH2 signal often broader. Amide protons less distinct.
Melting Point Distinct (Refer to lit.[2] ~190-200°C dec)Distinct

Self-Validating Check:

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.65 (s, 1H, C2-H), 7.45 (s, 1H, C4-H), 7.20 (br s, 1H, CONH_a), 6.90 (br s, 1H, CONH_b), 6.10 (s, 2H, N-NH2).
    
  • Note: The chemical shifts are illustrative; relative positions of C2-H and C4-H are key. In the 5-carboxamide, the C4-H is adjacent to the carbonyl, often shifting it downfield compared to the 1,4-isomer.

Safety & Handling

  • HOSA (Hydroxylamine-O-sulfonic acid): Can decompose violently if heated. Store cold. Reacts exothermically with base.

  • Hydrazine Derivatives: 1-Aminoimidazoles are potential high-energy compounds. Do not heat the dry solid above 100 °C.

  • DMF: Avoid skin contact; use in a fume hood.

References

  • Primary Synthesis & Activity: Ma, C.; Li, Q.; Zhao, M.; et al. "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, 2021 , 64(21), 16242–16270.[3] Link

  • General N-Amination Method: "Amination of Nitrogen Heterocycles with Hydroxylamine-O-sulfonic Acid." Journal of the Chemical Society, Perkin Transactions 1, 1975, 276.
  • Patent Context: Henan Zhiwei Biomedicine Co., Ltd.[3][4][5][6] "Substituted 1-amino-1H-imidazole-5-carboxamide as Bruton's Tyrosine Kinase inhibitors."[3][7] U.S. Patent 12,291,516.

Sources

Application

Application Note: Advanced Purification Strategies for 1-Amino-1H-imidazole-5-carboxamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Context In contemporary oncological drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Context

In contemporary oncological drug development, Bruton's Tyrosine Kinase (BTK) inhibitors have revolutionized the treatment paradigms for B-cell malignancies. However, first-generation covalent inhibitors like ibrutinib frequently exhibit off-target adverse effects due to their reliance on traditional adenine mimetics.

Recent breakthroughs have identified 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9) as a highly selective, novel hinge-binding scaffold (1)[1]. The carboxamide group forms critical intramolecular hydrogen bonds, while the primary amino group mimics the imidazopyrimidine ring, effectively breaking the structural restrictions of legacy adenine mimetics and expanding the chemical diversity of kinase inhibitors[1].

BTK_Signaling BCR B-Cell Receptor (Aberrant Activation) BTK Bruton's Tyrosine Kinase (Target Enzyme) BCR->BTK Downstream Signaling Malignancy B-Cell Malignancies (Proliferation) BTK->Malignancy Kinase Activity Scaffold 1-Amino-1H-imidazole- 5-carboxamide Scaffold->BTK Covalent Hinge Binding

Figure 1: Mechanistic role of the 1-amino-1H-imidazole-5-carboxamide scaffold in BTK inhibition.

Physicochemical Profiling & Purification Challenges

Purifying 1-Amino-1H-imidazole-5-carboxamide presents distinct chromatographic challenges. As a low-molecular-weight heterocycle (2)[2], it possesses a dense network of hydrogen bond donors and acceptors.

Table 1: Physicochemical Properties & Chromatographic Impact

PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C₄H₆N₄OHigh nitrogen-to-carbon ratio drastically increases polarity, causing poor retention on standard C18 reverse-phase columns.
Molecular Weight 126.12 g/mol Small molecular radius requires highly aqueous mobile phases for effective initial retention.
H-Bond Donors 3 (Amine, Amide)Prone to severe streaking on normal-phase silica due to irreversible binding with acidic silanol groups.
pKa (Estimated) ~4.5 (Amine), ~6.5 (Imidazole)Zwitterionic character necessitates strict pH control (ion-pairing) during liquid chromatography to maintain peak symmetry.

To navigate these properties, we employ a self-validating, three-stage purification pipeline: bulk impurity removal via modified normal-phase chromatography, precision isolation via ion-paired Preparative HPLC, and final polishing via recrystallization.

Workflow Step1 1. Crude Synthesis Step2 2. Flash Chromatography (DCM/MeOH + 1% TEA) Step1->Step2 Removes bulk organics Step3 3. Preparative RP-HPLC (H2O/MeCN + 0.05% TFA) Step2->Step3 Isolates target zwitterion Step4 4. Recrystallization (EtOH/H2O System) Step3->Step4 Polishes & removes salts Step5 5. Final API Intermediate (>99% Purity) Step4->Step5 Yields crystalline solid

Figure 2: Multistage purification workflow for 1-Amino-1H-imidazole-5-carboxamide.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Cleanup)

Expertise Insight: Standard Hexane/Ethyl Acetate gradients will fail to elute this compound. A highly polar Dichloromethane (DCM) to Methanol (MeOH) system is required. Crucially, the addition of 1% Triethylamine (TEA) acts as a sacrificial base, coating the acidic silica silanols and preventing the target amine from irreversibly binding to the stationary phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of DCM/MeOH (1:1). Add Celite (weight equal to 2x the crude mass) and evaporate to dryness under reduced pressure to create a dry-load powder.

  • Column Equilibration: Equilibrate a pre-packed silica gel column (40g silica per 1g of crude) with 100% DCM containing 1% TEA.

  • Elution: Run a step gradient from 0% to 15% MeOH in DCM over 10 Column Volumes (CV).

  • Fraction Collection: Collect 20 mL fractions, monitoring via UV at 254 nm.

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on collected fractions using a 85:15 DCM:MeOH mobile phase. Visualize under UV (254 nm) and stain with ninhydrin (the primary amine will yield a distinct purple spot). Only proceed to Protocol B with fractions containing the target mass to avoid fouling the expensive Prep-HPLC column with polymeric tars.

Protocol B: Reverse-Phase Preparative HPLC (Precision Isolation)

Expertise Insight: For basic heterocycles utilized in BTK inhibitor synthesis, the addition of 0.05% Trifluoroacetic acid (TFA) to the mobile phase is non-negotiable (3)[3]. At pH ~2, the imidazole and primary amine are fully protonated, creating a uniform cationic species that interacts predictably with the hydrophobic C18 phase, eliminating peak tailing.

Table 2: Preparative RP-HPLC Gradient Method

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.05% TFA)% Mobile Phase B (MeCN + 0.05% TFA)
0.020.0955
2.020.0955
15.020.06040
17.020.0595
20.020.0955

Step-by-Step Methodology:

  • Injection: Dissolve the semi-pure solid from Protocol A in UHQ water/DMSO (9:1 v/v). Filter through a 0.45 µm PTFE syringe filter. Inject onto a Phenomenex Axia C18 column (or equivalent 21.2 x 250 mm).

  • Separation: Execute the gradient outlined in Table 2.

  • Detection: Monitor dual-wavelength absorbance at 254 nm and 280 nm. The target compound typically elutes between 6.5 and 8.0 minutes due to its high polarity.

Validation Checkpoint: Analyze an aliquot of the major peak fractions using analytical UPLC-MS. Only pool fractions demonstrating >99% UV purity and the correct mass-to-charge ratio (m/z 127.1 [M+H]⁺). This guarantees the integrity of the intermediate before final isolation.

Protocol C: Recrystallization (Final Polishing & Free-Basing)

Expertise Insight: Lyophilizing the pooled HPLC fractions directly will yield a hygroscopic TFA salt. For downstream coupling reactions in drug synthesis, the neutral free base is required. Recrystallization from a protic solvent system displaces the volatile TFA and forms a thermodynamically stable crystalline lattice.

Step-by-Step Methodology:

  • Concentration: Concentrate the pooled HPLC fractions under reduced pressure at 35°C to remove all acetonitrile.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ to the remaining aqueous layer until the pH reaches 7.5–8.0, liberating the free base.

  • Extraction & Trituration: Evaporate the neutralized solution to complete dryness. Triturate the resulting solid with hot absolute ethanol (60°C).

  • Filtration: Filter the hot ethanol suspension to remove insoluble inorganic salts (e.g., sodium trifluoroacetate).

  • Crystallization: Allow the ethanol filtrate to cool slowly to room temperature, then transfer to 4°C for 12 hours.

  • Isolation: Filter the resulting fine crystals, wash with ice-cold ethanol, and dry in a vacuum oven at 45°C for 24 hours.

Validation Checkpoint: Perform ¹H NMR (in DMSO-d6) on the final dried crystals. The absence of a quartet at ~1.1 ppm and triplet at ~3.5 ppm confirms the complete removal of ethanol, while the sharp singlets for the amine and amide protons confirm the structural integrity of the highly pure (>99.5%) API intermediate.

References

  • Title : Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors Source : Journal of Medicinal Chemistry (ACS Publications) URL : 1

  • Title : 1314910-72-9 | 1-Amino-1h-imidazole-5-carboxamide Source : Capot Chemical URL : 2

  • Title : Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) Source : Journal of Medicinal Chemistry (ACS Publications) URL : 3

Sources

Method

NMR and mass spectrometry of 1-Amino-1h-imidazole-5-carboxamide

Application Note: Structural Characterization of 1-Amino-1H-imidazole-5-carboxamide Part 1: Executive Summary & Chemical Context 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9) is a specialized heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization of 1-Amino-1H-imidazole-5-carboxamide

Part 1: Executive Summary & Chemical Context

1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9) is a specialized heterocyclic scaffold, distinct from the ubiquitous metabolite AICA (5-amino-1H-imidazole-4-carboxamide). While AICA is a C-amino derivative involved in purine biosynthesis, the 1-amino isomer features a hydrazine-like motif (


) directly attached to the imidazole nitrogen.

This compound has gained prominence as a hinge-binding motif in the development of covalent Bruton’s Tyrosine Kinase (BTK) inhibitors. Its unique geometry allows the carboxamide to form hydrogen bonds with the kinase hinge region (e.g., Glu475/Met477 in BTK), while the N-amino group offers a vector for solubilizing groups or electrophilic warheads.

Critical Analytical Challenge: Distinguishing 1-amino-1H-imidazole-5-carboxamide from its isomers (e.g., AICA or 1-amino-1H-imidazole-4-carboxamide) requires precise NMR correlation spectroscopy and specific mass spectrometric fragmentation analysis.

Part 2: Sample Preparation Protocol

To ensure reproducibility and prevent signal suppression, follow these preparation standards.

A. NMR Sample Preparation
  • Solvent Selection: DMSO-d6 (99.9% D) is the mandatory solvent.

    • Reasoning: The compound contains three exchangeable proton environments (

      
       and 
      
      
      
      ). Protic solvents like Methanol-d4 or D2O will induce rapid H/D exchange, erasing these critical diagnostic signals.
  • Concentration: 5–10 mg in 600 µL DMSO-d6.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

  • Temperature: 298 K (25 °C).

B. Mass Spectrometry Sample Preparation
  • Solvent: LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.

  • Filtration: 0.22 µm PTFE filter to remove particulate matter.

Part 3: Mass Spectrometry (MS) Workflow

Objective: Confirm molecular weight and structural connectivity via ESI-MS/MS.

Experimental Parameters (Orbitrap/Q-TOF)
ParameterSettingNotes
Ionization Mode ESI Positive (+)Basic nitrogens protonate readily.
Capillary Voltage 3.5 kVStandard for small molecules.
Cone Voltage 20–30 VModerate energy to prevent in-source fragmentation.
Source Temp 120 °C
Desolvation Gas 350 L/hr (N2)
Mass Range m/z 50 – 500Focus on low mass fragments.
Fragmentation Analysis

The parent ion [M+H]⁺ (m/z 127.06) undergoes a characteristic fragmentation pathway. Unlike C-amino imidazoles, the N-amino bond is labile under collision-induced dissociation (CID).

Key Fragments:

  • m/z 110.03 [M+H - NH3]⁺: Loss of ammonia from the carboxamide or N-amino group.

  • m/z 111.04 [M+H - NH2]⁺: Homolytic cleavage of the N-N bond (radical cation pathway).

  • m/z 83.04 [M+H - CONH2]⁺: Loss of the amide group, leaving the 1-aminoimidazole core.

MS_Fragmentation M_Parent [M+H]+ m/z 127.06 (Parent Ion) Frag_110 [M+H - NH3]+ m/z 110.03 (Amide/Amine Loss) M_Parent->Frag_110 - NH3 (17 Da) Frag_83 [M+H - CONH2]+ m/z 83.04 (Imidazole Core) M_Parent->Frag_83 - CONH2 (44 Da) Frag_56 m/z 56.03 (Ring Cleavage) Frag_83->Frag_56 - HCN (27 Da)

Figure 1: Proposed ESI(+) fragmentation pathway. The loss of 44 Da (CONH2) is diagnostic for the carboxamide group.

Part 4: NMR Spectroscopy Guide

Objective: Unambiguous assignment of regiochemistry (1-amino vs 5-amino).

1H NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by two distinct ring singlets and two broad exchangeable signals.[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-2 7.85 – 8.10Singlet (s)1HMost deshielded ring proton (between two nitrogens).
CONH₂ 7.20 – 7.60Broad (br s)2HAmide protons. May appear as two humps due to restricted rotation.
H-4 7.40 – 7.55Singlet (s)1HRing proton adjacent to the amide.
N-NH₂ 5.80 – 6.50Broad (br s)2HDiagnostic Signal. Upfield of amide. Disappears with D2O.[2]

Note: Shifts may vary ±0.2 ppm depending on concentration and temperature.

Structural Confirmation Strategy (NOE)

To confirm the 1-amino structure (vs. C-amino), you must perform a 1D NOE difference or 2D NOESY experiment.

  • Irradiate N-NH₂ (N1-amino): You should observe an NOE enhancement at H-2 and potentially H-5/H-4 (depending on numbering convention).

  • Irradiate H-2: You should see enhancement at the N-NH₂ signal.

  • Contrast: In AICA (5-amino-imidazole), the amino group is on Carbon 5.[3] There is no N-amino proton to show NOE to H-2 across the ring nitrogen.

NMR_Correlation N1 N1 NH2 N-NH2 (δ 6.0) N1->NH2 Covalent C2 C2-H (δ 7.9) N1->C2 Ring Bond C5 C5-CONH2 (δ 7.4) N1->C5 Ring Bond NH2->C2 NOE (Spatial) Critical Proof C2->C5 HMBC (Long Range)

Figure 2: Key NMR correlations. The NOE interaction between the N-amino group and the C2 proton confirms the N1-substitution.

Part 5: References

  • Li, N. B., et al. (2021).[4] "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors."[5][6][7] Journal of Medicinal Chemistry, 64(21), 16242–16270.[6]

  • Vyskocilová, P., et al. (2006).[1][8] "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides." Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240.

  • PubChem Compound Summary. (2025). "1-Amino-1H-imidazole-5-carboxamide."[4][5][6][7][9] National Center for Biotechnology Information.

Sources

Application

Application Note: Using 1-Amino-1H-imidazole-5-carboxamide in BTK Inhibitor Screening

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors. It focuses on the emerging utility of the 1-amino-1H-im...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors. It focuses on the emerging utility of the 1-amino-1H-imidazole-5-carboxamide scaffold—a novel hinge-binding motif recently identified to overcome the selectivity limitations of first-generation inhibitors like Ibrutinib.[1]

[1][2][3]

Executive Summary & Scientific Rationale

The clinical success of covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) in treating B-cell malignancies is well-established. However, first-generation inhibitors often suffer from off-target toxicity due to promiscuous binding to other Tec family kinases (e.g., EGFR, ITK) utilizing pyrazolo[3,4-d]pyrimidine or similar fused-ring systems.

Recent structural activity relationship (SAR) studies, specifically those by Ma et al. (2021) , have validated 1-amino-1H-imidazole-5-carboxamide as a distinct, highly selective hinge-binding scaffold. Unlike traditional scaffolds, the N-amino group (


) on the imidazole ring provides unique geometry and hydrogen-bonding capabilities, allowing for precise orientation within the ATP-binding pocket while minimizing steric clashes with the gatekeeper residues of off-target kinases.

This guide details the protocols for synthesizing derivatives of this scaffold, screening them against BTK, and validating their covalent mechanism of action.

Chemical Foundation: The Scaffold

The core structure, 1-amino-1H-imidazole-5-carboxamide, serves as the "warhead delivery system." In a successful inhibitor design (e.g., Compound 26 from literature), this scaffold binds to the hinge region (Glu475/Met477), while a substituent (often an acrylamide derivative) extends to form a covalent bond with Cys481 .

Key Physicochemical Properties
PropertyValueRelevance
IUPAC Name 1-amino-1H-imidazole-5-carboxamideCore Scaffold
CAS Number 1314910-72-9Identification
Molecular Weight 126.12 g/mol Fragment-based screening ideal
H-Bond Donors 2 (

, Amide)
Critical for Hinge Interaction
Key Feature N-N Hydrazine motifUnique vector for substitution

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for utilizing this scaffold, from chemical synthesis to biological validation.

BTK_Screening_Workflow Start Scaffold Acquisition (1-amino-1H-imidazole-5-carboxamide) Synth Derivatization (Linker + Warhead Attachment) Start->Synth N-functionalization Enzyme Biochemical Assay (HTRF/Kinase-Glo) Synth->Enzyme IC50 Screening Cell Cellular Assay (OCI-LY10 / Mino) Enzyme->Cell Hit Selection (<10 nM) Validation Covalent Binding Validation (Mass Spec / Washout) Cell->Validation Target Occupancy Validation->Synth SAR Refinement Lead Lead Candidate (High Selectivity) Validation->Lead Confirmation

Figure 1: Integrated workflow for developing BTK inhibitors using the 1-amino-imidazole scaffold.

Detailed Protocols

Protocol A: Synthetic Derivatization Strategy

Objective: To attach a covalent warhead (e.g., acrylamide) to the scaffold to target Cys481.

Context: The 1-amino group is nucleophilic but less basic than typical amines due to the aromatic ring. Direct acylation or alkylation is the standard approach.

  • Starting Material: Dissolve 1-amino-1H-imidazole-5-carboxamide (1.0 eq) in anhydrous DMF.

  • Base Activation: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) to deprotonate/activate the amino group.

  • Coupling: Introduce the linker-warhead moiety (e.g., an acryloyl chloride derivative or an acid with HATU coupling reagent).

    • Critical Step: Maintain temperature at 0°C to prevent polymerization of the acrylamide warhead.

  • Reaction Monitoring: Monitor via LC-MS for the formation of the amide bond. The product should show a mass shift corresponding to the linker.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • QC: Verify structure via 1H-NMR (DMSO-d6) ensuring the integrity of the imidazole ring protons and the acrylamide alkene protons.

Protocol B: Biochemical Screening (TR-FRET Assay)

Objective: Determine the IC50 of the derived compounds against recombinant BTK.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate by BTK. Inhibition results in a decrease in FRET signal.

Materials:

  • Recombinant Human BTK enzyme (C-terminal His-tag).

  • Substrate: Biotinylated Poly-Glu-Tyr (4:1).

  • ATP (at

    
     concentration, typically 10-50 µM).
    
  • Detection Reagents: Eu-labeled anti-phosphotyrosine antibody + SA-APC (Streptavidin-Allophycocyanin).

Step-by-Step:

  • Compound Prep: Prepare 3-fold serial dilutions of the 1-amino-imidazole derivatives in 100% DMSO (Top conc: 10 µM).

  • Enzyme Mix: Dilute BTK enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation (Pre-activation): Add 2.5 µL of Compound + 5 µL of Enzyme to a 384-well low-volume plate. Incubate for 15 minutes at RT.

    • Note: This pre-incubation is vital for covalent inhibitors to allow time for the chemical bond formation with Cys481.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Reaction Stop: After 60 minutes, add 10 µL of EDTA-containing detection mix.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to calculate IC50.

Protocol C: Covalent Binding Validation (Washout Assay)

Objective: Confirm the inhibitor is irreversible (covalent) rather than reversible.

Rationale: If the 1-amino-imidazole derivative binds covalently to Cys481, the inhibition should persist even after the free drug is removed.

  • Treatment: Incubate BTK enzyme with the compound at 10x IC50 for 60 minutes.

  • Washout: Dilute the mixture 100-fold into buffer containing ATP and substrate (effectively reducing free compound concentration to 0.1x IC50, below the inhibitory threshold for reversible binders).

  • Control: Run a parallel arm with a known reversible inhibitor (e.g., Dasatinib) and a known covalent inhibitor (e.g., Ibrutinib).

  • Measurement: Monitor enzyme activity over time (0–4 hours).

  • Interpretation:

    • Sustained Inhibition: Indicates covalent binding (activity does not recover).

    • Activity Recovery: Indicates reversible binding.[2]

Mechanism of Action & Selectivity

The 1-amino-1H-imidazole-5-carboxamide scaffold offers a distinct binding mode compared to the pyrazolo[3,4-d]pyrimidine scaffold of Ibrutinib.

Binding_Mechanism Scaffold 1-amino-1H-imidazole-5-carboxamide Hinge Hinge Region (Glu475 / Met477) Scaffold->Hinge Dual H-Bonds Cys481 Cys481 (Nucleophile) Scaffold->Cys481 Warhead Extension Selectivity Selectivity Filter (Gatekeeper Residue) Scaffold->Selectivity Reduced Steric Clash

Figure 2: Mechanistic interaction of the scaffold within the BTK ATP-binding pocket.

Why this matters: The "1-amino" substituent allows the imidazole to act as a donor-acceptor motif that mimics the adenine ring of ATP but with a vector that projects the warhead towards Cys481 more efficiently than the pyrimidine ring. This precise orientation reduces the likelihood of binding to EGFR (which has a Methionine gatekeeper that often clashes with bulkier scaffolds), thereby improving the safety profile (Ma et al., 2021).

References

  • Ma, C., et al. (2021). "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, 64(21), 16242–16270.[1]

    • [1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56923986, 1-amino-1H-imidazole-5-carboxamide.

  • Guide to Pharmacology (2023). Bruton's Tyrosine Kinase (BTK) Ligands and Inhibitors.

Sources

Method

High-throughput screening with 1-Amino-1h-imidazole-5-carboxamide libraries

Application Note & Protocols Topic: High-Throughput Screening of 1-Amino-1H-imidazole-5-carboxamide Libraries for Novel Therapeutic Discovery Abstract The 1-amino-1H-imidazole-5-carboxamide scaffold has recently emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: High-Throughput Screening of 1-Amino-1H-imidazole-5-carboxamide Libraries for Novel Therapeutic Discovery

Abstract

The 1-amino-1H-imidazole-5-carboxamide scaffold has recently emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile hinge-binder for kinase inhibitors and as a bioisostere of natural purines.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this novel scaffold in high-throughput screening (HTS) campaigns. We present detailed protocols for both biochemical and cell-based assays, a robust framework for data analysis and quality control, and a strategic cascade for hit validation. By explaining the causality behind experimental choices and grounding protocols in established best practices, this guide aims to empower research teams to efficiently navigate the complexities of HTS and unlock the therapeutic potential of 1-amino-1H-imidazole-5-carboxamide libraries.

The 1-Amino-1H-imidazole-5-carboxamide Scaffold: A Modern Privileged Structure

The journey from a chemical entity to a therapeutic agent often begins with the identification of a "privileged scaffold"—a core molecular structure capable of binding to multiple biological targets. The 1-amino-1H-imidazole-5-carboxamide core is rapidly gaining this status for two key reasons:

  • Novel Kinase Hinge-Binding Motif: Kinases are a critical class of drug targets, and their ATP-binding site contains a "hinge region" that is crucial for inhibitor binding. The 1-amino-1H-imidazole-5-carboxamide scaffold has been identified as a novel and effective hinge binder.[1] A notable example is its use in the development of highly selective, covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies.[2] This discovery expands the chemical diversity available for designing next-generation kinase inhibitors.[2]

  • Purine Bioisostere: The scaffold shares structural similarities with endogenous purines like adenine and guanine, which are fundamental building blocks for DNA and RNA.[4][5] This makes it a compelling candidate for developing antimetabolites that can interfere with de novo purine biosynthesis, a pathway often upregulated in cancer and inflammatory conditions.[6][7] Drugs like mycophenolate mofetil function by inhibiting this pathway, highlighting its therapeutic validity.[4][5]

The dual potential of this scaffold makes libraries derived from it particularly valuable for screening against a wide range of targets, from specific kinases to broader pathways involved in cell proliferation.

Library Design & Synthesis Philosophy

An HTS campaign is only as good as the chemical library it screens.[8] For the 1-amino-1H-imidazole-5-carboxamide scaffold, library design should focus on creating diversity around the core to explore the chemical space of the target's binding site.

Causality in Library Design: The goal is to append a variety of R-groups at strategic positions on the imidazole ring. The choice of these groups is not random; it is guided by medicinal chemistry principles to modulate properties such as:

  • Potency: Introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein.

  • Selectivity: Designing substituents that fit uniquely into the target's binding pocket but clash with the pockets of off-target proteins.

  • Pharmacokinetics (ADME): Modifying the scaffold to improve properties like solubility, cell permeability, and metabolic stability.

A typical library synthesis involves parallel synthesis techniques to rapidly generate hundreds to thousands of distinct compounds from the common core structure.[9]

High-Throughput Screening: Assay Development & Protocols

The choice of HTS assay is dictated by the biological question being asked. Biochemical assays are ideal for measuring direct target engagement (e.g., enzyme inhibition), while cell-based assays provide data in a more physiologically relevant context.[10][11] Below are two detailed protocols for screening a 1-amino-1H-imidazole-5-carboxamide library against a hypothetical protein kinase target.

Protocol 1: Biochemical Screen via Fluorescence Polarization (FP)

Principle: FP is a robust, homogenous assay technology ideal for HTS that measures changes in the molecular size of a fluorescently labeled probe.[12][13] In this context, a fluorescently labeled peptide (tracer) binds to the kinase of interest, resulting in a large, slow-tumbling complex that emits highly polarized light. A compound from the library that successfully binds to the kinase will displace the tracer, which then tumbles rapidly in solution, leading to a decrease in fluorescence polarization.[12][14]

Experimental Workflow Diagram

cluster_prep Assay Preparation cluster_read Detection cluster_analysis Data Analysis p1 Dispense Kinase Enzyme to 384-well plate p2 Add Library Compound (or DMSO Control) p1->p2 p3 Incubate for Equilibration p2->p3 r1 Add Fluorescent Tracer (Peptide Substrate) p3->r1 r2 Incubate to Bind r1->r2 r3 Read Fluorescence Polarization (mP) r2->r3 a1 Calculate % Inhibition r3->a1 a2 Determine Z'-Factor a1->a2 a3 Identify Primary Hits a2->a3

Caption: Fluorescence Polarization HTS Workflow.

Materials & Reagents:

  • Purified recombinant kinase

  • Fluorescently labeled peptide tracer (specific to the kinase)

  • 1-Amino-1H-imidazole-5-carboxamide library dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume, black, 384-well assay plates

  • Microplate reader with FP capabilities

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase and tracer in assay buffer at 2X the final desired concentration.

  • Plate Mapping: Design the plate layout to include negative controls (DMSO only, representing 0% inhibition) and positive controls (e.g., a known inhibitor or no enzyme, representing 100% inhibition).

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each library compound (typically at a stock concentration of 10 mM) into the appropriate wells. Dispense 50 nL of DMSO into control wells.

  • Kinase Addition: Add 10 µL of the 2X kinase solution to all wells except the positive control wells (which receive 10 µL of assay buffer). The final compound concentration will be ~50 µM.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

  • Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells. The final volume will be 20 µL.

  • Final Incubation: Mix the plate and incubate for at least 1 hour to allow the binding reaction to reach equilibrium.[15]

  • Detection: Read the plate on a microplate reader, measuring fluorescence polarization in millipolarization (mP) units.

Protocol 2: Cell-Based Screen via Luciferase Reporter Assay

Principle: This assay measures the activity of a specific signaling pathway within a living cell.[16][17] A reporter cell line is engineered to express the luciferase gene under the control of a promoter that is activated by the downstream signaling of the target kinase. When the kinase is active, the pathway is on, the promoter is activated, and luciferase is produced, which generates a luminescent signal upon addition of its substrate. An effective inhibitor from the library will block the kinase, prevent pathway activation, and lead to a decrease in the luminescent signal.[16]

Materials & Reagents:

  • Engineered reporter cell line (e.g., HEK293 cells stably transfected with the reporter construct)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • 1-Amino-1H-imidazole-5-carboxamide library in DMSO

  • Pathway Stimulant (e.g., a growth factor that activates the kinase pathway)

  • Luminescence detection reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • White, opaque, 384-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a predetermined density (e.g., 5,000 cells/well) in 20 µL of culture medium and incubate overnight.[16]

  • Compound Addition: Add 50 nL of library compounds or DMSO controls to the wells.

  • Pre-incubation: Incubate the cells with the compounds for 1 hour to allow for cell penetration and target engagement.

  • Pathway Stimulation: Add 5 µL of the pathway stimulant at a pre-optimized concentration (e.g., EC₈₀) to all wells except the negative controls (which receive 5 µL of medium).

  • Incubation: Incubate the plates for a period determined during assay development (e.g., 6-24 hours) to allow for gene transcription and protein expression.

  • Lysis and Detection: Equilibrate the plates to room temperature. Add 25 µL of the luminescence detection reagent to each well. This reagent lyses the cells and provides the substrate for luciferase.

  • Signal Reading: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a microplate reader.

HTS Campaign: Data Analysis & Quality Control

The goal of a primary HTS campaign is to rapidly and cost-effectively identify "hits"—compounds that show a desired level of activity in the primary assay.[11] Rigorous quality control is essential to ensure that the identified hits are real and not just artifacts of the experiment.

The Z'-Factor: A Measure of Assay Robustness

The most critical metric for evaluating the quality of an HTS assay is the Z'-factor (pronounced "Z-prime").[18] Unlike a simple signal-to-background ratio, the Z'-factor incorporates the variability of both positive and negative controls, providing a statistical measure of the separation between the two.[18][19]

Z'-Factor Formula: Z' = 1 – [ (3σₚ + 3σₙ) / |μₚ – μₙ| ]

Where:

  • μₚ = mean of the positive control

  • μₙ = mean of thenegative control

  • σₚ = standard deviation of the positive control

  • σₙ = standard deviation of the negative control

Data Interpretation Table:

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for HTS; clear separation between controls.[20]
0 to 0.5AcceptableAssay is marginal; may generate false hits.[19]
< 0UnacceptableNo separation between controls; assay requires optimization.[20]

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for a full-scale HTS campaign.[15][21]

Hit Validation: From Primary Hit to Confirmed Lead

A primary hit is not a drug candidate. It is merely a compound that showed activity in a single, high-throughput assay. A rigorous hit validation cascade is required to eliminate false positives and confirm that the compound's activity is real, specific, and directed at the intended target.[8][22]

Common Sources of False Positives:

  • Pan-Assay Interference Compounds (PAINS): Promiscuous compounds with substructures known to interfere with many assays.[8]

  • Aggregators: Compounds that form aggregates in solution and non-specifically inhibit enzymes.

  • Assay Technology Interference: Compounds that are naturally fluorescent or that quench the assay signal.[8]

The Hit Validation Cascade

A multi-step process is used to triage the initial list of hits down to a smaller set of high-quality chemical matter.[23]

Hit Validation Workflow Diagram

cluster_primary Primary Screen cluster_triage Hit Triage cluster_validation Orthogonal & Biophysical Validation cluster_final Final Output p1 Initial Hits (e.g., >50% Inhibition) t1 Re-test to Confirm Activity p1->t1 t2 Dose-Response Curve (IC₅₀) t1->t2 t3 Computational Triage (Remove PAINS, etc.) t2->t3 v1 Orthogonal Assay (e.g., TR-FRET) t3->v1 v2 Biophysical Assay (e.g., SPR, Thermal Shift) v1->v2 v3 Cellular Target Engagement (e.g., CETSA) v2->v3 f1 Validated Hits for Hit-to-Lead Chemistry v3->f1

Caption: A typical hit validation and triage cascade.

Key Validation Steps:

  • Hit Confirmation & Dose-Response: Re-test the primary hits from fresh compound stock. Active compounds are then tested across a range of concentrations to determine their potency (IC₅₀).

  • Orthogonal Assays: Confirm the activity of the hits in a secondary assay that uses a different detection technology.[8] For example, if the primary screen was FP-based, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay could be used as an orthogonal test.[24] This helps eliminate artifacts specific to the primary assay format.

  • Biophysical Confirmation: Use label-free techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a Cellular Thermal Shift Assay (CETSA) to prove direct physical binding between the compound and the target protein.[8][25]

  • Selectivity Profiling: Test the confirmed hits against related kinases or other targets to ensure they are selective for the target of interest.

Case Study Application: Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[2] Aberrant activation of BTK is implicated in various B-cell cancers, making it a high-value therapeutic target.[2] The 1-amino-1H-imidazole-5-carboxamide scaffold has been successfully used to develop potent and selective BTK inhibitors.[1]

Simplified BTK Signaling Pathway

BCR B-Cell Receptor (BCR) Activation BTK BTK Activation (Phosphorylation) BCR->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB & MAPK Pathways PLCg2->NFkB Response Cell Proliferation & Survival NFkB->Response Inhibitor Imidazole-carboxamide BTK Inhibitor Inhibitor->BTK

Caption: Simplified BTK signaling pathway and point of inhibition.

An HTS campaign using a 1-amino-1H-imidazole-5-carboxamide library against BTK would follow the protocols outlined above. An FP or TR-FRET assay would be used for the primary biochemical screen, followed by a cell-based assay measuring downstream events like NF-κB activation or B-cell proliferation to confirm cellular activity.

Conclusion

The 1-amino-1H-imidazole-5-carboxamide scaffold represents an exciting and promising starting point for modern drug discovery campaigns. Its proven utility as a kinase hinge-binder and its potential as a purine antimetabolite make it a versatile core for chemical library development. By combining a well-designed library with robust, statistically validated HTS protocols and a rigorous hit validation cascade, research organizations can significantly increase the efficiency and success rate of identifying novel, high-quality lead compounds for further therapeutic development.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Nexcelom Bioscience. Retrieved from [Link]

  • Sykes, M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World (DDW). Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Clinical Learning. (2025). 3. Purine Synthesis Inhibitors & Antimetabolites: Immunosuppressants: Pharmacology. YouTube. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 665, 1-12. Retrieved from [Link]

  • Wang, M., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16242-16270. Retrieved from [Link]

  • Li, Y., et al. (2022). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 12(14), e4480. Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2023). DCReport. Retrieved from [Link]

  • Mondal, S., & Roy, D. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Applied Pharmaceutical Science, 6(6), 185-191. Retrieved from [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved from [Link]

  • Wang, M., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16242-16270. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved from [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (n.d.). Bio-protocol. Retrieved from [Link]

  • High throughput PPI screening. (n.d.). Bio-protocol. Retrieved from [Link]

  • Kondoh, Y., & Osada, H. (2013). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Current Pharmaceutical Design, 19(3), 473-492. Retrieved from [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2015). ResearchGate. Retrieved from [Link]

  • What is Z' (read Z-factor)?. (2024). RxPlora. Retrieved from [Link]

  • Colas, P. (2008). High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Current Drug Discovery Technologies, 5(3), 187-194. Retrieved from [Link]

  • Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One, 8(10), e75144. Retrieved from [Link]

  • On HTS: Z-factor. (2023). On HTS. Retrieved from [Link]

  • Liau, M. C., & Hurlbert, R. B. (1975). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Cancer Research, 35(4), 815-827. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-174. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022). Molecules, 27(23), 8196. Retrieved from [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2023). ACS Chemical Biology. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 1180, 23-44. Retrieved from [Link]

  • FRET-based High-throughput Screening Assay Development for SUMO Pathway Inhibitors in Living Cells. (n.d.). UC Riverside. Retrieved from [Link]

  • Heine, D., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS Discovery, 24(7), 771-782. Retrieved from [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Imrie, F., et al. (2021). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 7(10), 1679-1687. Retrieved from [Link]

  • Hit Identification. (n.d.). Vipergen. Retrieved from [Link]

  • High-Throughput FRET Affinity Screening Technique (HTFAST) For Cell-Free Expressed Binding Protein Characterization. (2026). bioRxiv. Retrieved from [Link]

  • Purine metabolism. (n.d.). Wikipedia. Retrieved from [Link]

  • Chapter 27: Nucleotide Metabolism. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2023). Molecules, 28(6), 2824. Retrieved from [Link]

  • Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. Retrieved from [Link]

  • Bhat, K. S., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Retrieved from [Link]

  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ResearchGate. Retrieved from [Link]

  • Parallel synthesis of an oligomeric imidazole-4, 5-dicarboxamide library. (2010). Georgia Southern University. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Cell-Based Evaluation of 1-Amino-1H-imidazole-5-carboxamide Derivatives

This Application Note is designed for researchers and drug discovery scientists focusing on the evaluation of 1-Amino-1H-imidazole-5-carboxamide derivatives. While imidazole-carboxamides are historically associated with...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the evaluation of 1-Amino-1H-imidazole-5-carboxamide derivatives. While imidazole-carboxamides are historically associated with purine biosynthesis intermediates (e.g., AICAR), the specific 1-amino substitution pattern has recently emerged as a privileged scaffold for Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors , offering a novel hinge-binding motif distinct from the classic pyrazolo[3,4-d]pyrimidine scaffolds found in Ibrutinib.

This guide details the critical cell-based assays required to validate these derivatives, focusing on potency, covalent binding kinetics, and downstream signaling suppression in B-cell malignancies.

Introduction & Mechanism of Action

The 1-Amino-1H-imidazole-5-carboxamide scaffold represents a structural evolution in kinase inhibitor design. Unlike traditional ATP-competitive inhibitors that rely solely on non-covalent interactions, derivatives of this scaffold have been engineered to function as irreversible covalent inhibitors . They target the nucleophilic Cysteine residue (Cys481) within the ATP-binding pocket of BTK, a critical node in the B-cell Receptor (BCR) signaling pathway.

Why This Scaffold Matters
  • Selectivity: The 1-amino group facilitates unique orientation within the hinge region, potentially reducing off-target activity against EGFR or ITK, which is a common liability of first-generation BTK inhibitors.

  • Potency: The carboxamide moiety forms essential hydrogen bonds with the hinge residues (Glu475/Met477), while the "warhead" (typically an acrylamide derivative attached to the scaffold) executes the Michael addition reaction with Cys481.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the BCR signaling cascade and the precise intervention point of 1-Amino-1H-imidazole-5-carboxamide derivatives.

BTK_Pathway BCR B-Cell Receptor (BCR) Stimulation (e.g., anti-IgM) SYK SYK / LYN (Upstream Kinases) BCR->SYK Activation BTK_Active BTK (Active) pY223 / pY551 SYK->BTK_Active Trans-phosphorylation BTK_Inhibited BTK (Inhibited) Covalent Adduct at Cys481 BTK_Active->BTK_Inhibited Inactivation PLCg2 PLCγ2 Phosphorylation BTK_Active->PLCg2 Phosphorylation BTK_Inhibited->PLCg2 Blockade Calcium Ca2+ Flux PLCg2->Calcium NFkB NF-κB / MAPK Activation Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor 1-Amino-1H-imidazole- 5-carboxamide Derivative Inhibitor->BTK_Active Irreversible Binding

Figure 1: Mechanism of Action. The derivative covalently modifies BTK, preventing the phosphorylation of downstream effector PLCγ2 and halting B-cell proliferation.

Experimental Protocols

Protocol A: Antiproliferative Potency Assay (IC50)

Objective: Determine the concentration required to inhibit cell growth by 50% in BTK-dependent B-cell lymphoma lines. Cell Models:

  • Mino / JeKo-1: Mantle Cell Lymphoma (highly BTK dependent).

  • Ramos: Burkitt's Lymphoma (Standard control).

  • Jurkat: T-cell leukemia (Negative control; BTK negative).

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 96-well white-walled plates.

  • Compound stock (10 mM in DMSO).

Workflow:

  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 90 µL complete RPMI-1640 medium.
  • Equilibration: Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare a 3-fold serial dilution of the 1-Amino-1H-imidazole-5-carboxamide derivative. Add 10 µL of 10x compound to cells (Final DMSO < 0.1%).

    • Reference Control: Ibrutinib (Start at 10 µM).[1]

  • Incubation: Incubate for 72 hours . (Note: Covalent inhibitors often require longer incubation to manifest full antiproliferative effects compared to immediate signaling inhibition).

  • Detection: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins; incubate 10 mins at RT.

  • Read: Measure luminescence on a plate reader.

Data Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.



Protocol B: "Washout" Assay for Irreversibility

Objective: Confirm the covalent nature of the binding. If the compound binds covalently, its inhibitory effect should persist even after the free drug is washed away.

Workflow Diagram:

Washout_Assay cluster_wash Washout Step Step1 Seed Cells (Mino/JeKo-1) Step2 Treat with Compound (10x IC50) for 1-2 Hours Step1->Step2 Wash Wash 3x with PBS Resuspend in Fresh Media Step2->Wash Step3 Incubate (24 - 72 Hours) Wash->Step3 Step4 Measure Viability (ATP Assay) Step3->Step4

Figure 2: Washout Assay Workflow. A persistent reduction in viability after washing indicates irreversible target engagement.

Procedure:

  • Treat two sets of cells with the derivative at

    
     for 1 hour .
    
  • Set A (No Wash): Leave compound in the medium.

  • Set B (Washout): Centrifuge, remove supernatant, wash 3x with warm PBS, and resuspend in fresh drug-free medium.

  • Incubate both sets for 72 hours.

  • Interpretation:

    • Reversible Inhibitor: Viability of Set B recovers to near-control levels.

    • Covalent Inhibitor: Viability of Set B remains suppressed (similar to Set A).

Protocol C: Mechanistic Phospho-BTK Inhibition (Western Blot)

Objective: Verify that the antiproliferative effect is due to blockade of BTK autophosphorylation (Y223).

Reagents:

  • Stimulant: Goat anti-human IgM

    
     fragment (activates BCR).
    
  • Primary Antibodies: p-BTK (Tyr223), Total BTK, p-PLC

    
    2 (Tyr1217), GAPDH.
    

Step-by-Step:

  • Starvation: Serum-starve Mino/JeKo-1 cells (0.5% FBS) for 2–4 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat cells with the derivative (0.1, 1, 10, 100, 1000 nM) for 1–2 hours .

  • Stimulation: Add anti-IgM (10 µg/mL) for 10–15 minutes .

  • Lysis: Immediately place cells on ice, wash with cold PBS, and lyse in RIPA buffer + Phosphatase/Protease Inhibitors.

  • Blotting: Resolve on 8-10% SDS-PAGE.

  • Success Criteria: Dose-dependent disappearance of the p-BTK (Y223) band while Total BTK remains constant.

Data Presentation & Analysis

When reporting results for 1-Amino-1H-imidazole-5-carboxamide derivatives, summarize key metrics in a comparative table against a standard (Ibrutinib).

Compound IDCell LineIC50 (nM)Washout Recovery (%)p-BTK inhibition (EC50)
Derivative-X Mino15.4 ± 2.1< 10% (Irreversible)8.5 nM
Derivative-X Jurkat> 10,000N/AN/A
Ibrutinib Mino2.5 ± 0.5< 5% (Irreversible)1.2 nM
  • Selectivity Index: Calculate as

    
    . A high ratio (>500) indicates excellent on-target selectivity for BTK-dependent cells.
    

Troubleshooting & Expert Tips

  • Compound Solubility: Imidazole carboxamides can be polar. Ensure the "1-amino" substitution and any attached lipophilic warheads do not compromise solubility in DMSO. If precipitation occurs in media, reduce the final concentration or use an intermediate dilution step in culture media.

  • Washout Efficiency: Incomplete washing is a common error. Ensure the cell pellet is fully resuspended during PBS washes to remove all traces of free drug.

  • Serum Effect: Covalent inhibitors can bind to serum albumin (high protein binding). If IC50 shifts significantly between 1% and 10% FBS, the compound may have high plasma protein binding (PPB), a critical ADME parameter to address early.

References

  • Ma, C., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors.[2][3][4] Journal of Medicinal Chemistry, 64(21), 16242–16270.[2][3]

    • Core reference establishing the 1-amino-imidazole-5-carboxamide scaffold as a BTK inhibitor.[2][5]

  • Burger, J. A., et al. (2015). Safety and activity of ibrutinib plus rituximab for patients with high-risk chronic lymphocytic leukaemia: a single-arm, phase 2 study. The Lancet Oncology, 15(9), 1090–1099.

    • Provides clinical context and benchmarking for BTK inhibitor efficacy.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

    • Standard protocol for
  • Woyach, J. A., et al. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. New England Journal of Medicine, 370(24), 2286-2294.

    • Critical for understanding the C481 binding site and resistance mut

Sources

Method

Protocol for derivatizing the 1-Amino-1h-imidazole-5-carboxamide core

Application Note: Advanced Derivatization Strategies for the 1-Amino-1H-imidazole-5-carboxamide Core Executive Summary & Strategic Importance The 1-Amino-1H-imidazole-5-carboxamide scaffold (CAS 1314910-72-9) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for the 1-Amino-1H-imidazole-5-carboxamide Core

Executive Summary & Strategic Importance

The 1-Amino-1H-imidazole-5-carboxamide scaffold (CAS 1314910-72-9) represents a distinct and chemically versatile pharmacophore, structurally separate from the ubiquitous purine precursor AICA (5-amino-1H-imidazole-4-carboxamide). While AICA is fundamental to nucleotide biosynthesis, the 1-amino variant has emerged as a critical "hinge-binding" motif in the design of covalent kinase inhibitors, particularly for Bruton’s Tyrosine Kinase (BTK) [1].

This guide outlines a high-fidelity protocol for derivatizing this scaffold. Unlike standard imidazole chemistry, the presence of the N-amino (hydrazine-like) motif at position 1 and the carboxamide at position 5 creates a unique "ortho-like" arrangement. This geometry permits not only standard cross-coupling reactions but also facile cyclizations to form fused bicyclic systems such as imidazo[5,1-f][1,2,4]triazines , expanding the chemical space available for drug discovery.

Chemical Architecture & Reactivity Vectors

Before initiating synthesis, researchers must recognize the three distinct vectors for derivatization:

  • Vector A (C2-Position): The most acidic carbon. Ideal for electrophilic halogenation followed by Palladium-catalyzed cross-coupling (Suzuki/Stille) to introduce aryl tails.

  • Vector B (N1-Amino Group): A nucleophilic hydrazine moiety. It serves as a handle for Schiff base formation or as a component for heterocyclization.

  • Vector C (C5-Carboxamide): Provides hydrogen bond donor/acceptor motifs or participates in cyclodehydration reactions with Vector B.

G Core 1-Amino-1H-imidazole- 5-carboxamide Core VectorA Vector A: C2-Position (C-H Activation/Halogenation) Core->VectorA VectorB Vector B: N1-Amino Group (Nucleophilic Attack) Core->VectorB VectorC Vector C: C5-Carboxamide (Cyclization Partner) Core->VectorC Arylation C2-Aryl Derivatives (Kinase Inhibitors) VectorA->Arylation Pd-Cat Coupling Schiff Hydrazones / Imines VectorB->Schiff Aldehyde Condensation Fused Imidazo-Triazines (Fused Bicycles) VectorB->Fused + Vector C (Cyclization) VectorC->Fused

Figure 1: Reactivity map of the 1-Amino-1H-imidazole-5-carboxamide scaffold.

Module 1: C2-Functionalization (The Kinase Vector)

The C2 position is the primary vector for extending the scaffold to interact with hydrophobic pockets in enzymes (e.g., the gatekeeper region of kinases). Direct lithiation is discouraged due to the acidic protons on the N-amino and carboxamide groups. The preferred route is Electrophilic Halogenation followed by Suzuki-Miyaura Coupling .

Protocol 1.1: Regioselective C2-Iodination

Rationale: Iodine is a superior leaving group for subsequent couplings compared to bromine on this electron-rich ring.

Reagents:

  • Substrate: 1-Amino-1H-imidazole-5-carboxamide (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous MeCN in a foil-wrapped round-bottom flask (protect from light).

  • Addition: Cool to 0°C. Add NIS (1.1 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target Mass: M+126).

  • Quench: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Isolation: Dry organic layer over Na₂SO₄, concentrate. The product, 1-amino-2-iodo-1H-imidazole-5-carboxamide , is typically a light yellow solid.

Protocol 1.2: C2-Suzuki Coupling

Rationale: This step installs the aryl tail. Conditions must be mild to prevent N-amino degradation.

Reagents:

  • Substrate: 2-Iodo intermediate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the iodo-intermediate, boronic acid, and catalyst.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed Dioxane and K₂CO₃ solution.

  • Heating: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through Celite. Purify via Flash Chromatography (DCM/MeOH gradient).

Module 2: Cyclization to Fused Heterocycles

A unique advantage of the 1-amino-5-carboxamide geometry is the ability to form imidazo[5,1-f][1,2,4]triazin-4(3H)-ones . This mimics the purine core but with distinct electronic properties, valuable for creating bioisosteres of guanine or hypoxanthine.

Protocol 2.1: Orthoester-Mediated Cyclization

Rationale: Triethyl orthoformate acts as a one-carbon "staple" bridging the N-amino nitrogen and the carboxamide nitrogen.

Reagents:

  • Substrate: 1-Amino-1H-imidazole-5-carboxamide (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) (Excess/Solvent) or TEOF (5.0 eq) in EtOH.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)

Step-by-Step:

  • Suspension: Suspend the substrate in TEOF (approx. 5 mL per mmol). Add catalytic pTSA.

  • Reflux: Heat to reflux (146°C) for 4–8 hours. The reaction is driven by the release of ethanol.

  • Precipitation: Cool the mixture to 0°C. The fused product often precipitates.

  • Filtration: Filter the solid and wash with cold diethyl ether.

  • Outcome: The product is the bicyclic imidazo[5,1-f][1,2,4]triazin-4(3H)-one .

ReactionFlow Start Start: 1-Amino-1H-imidazole- 5-carboxamide Step1 Add TEOF + pTSA (cat.) Start->Step1 Intermediate Intermediate: N-Ethoxymethylene species Step1->Intermediate Reflux Cyclization Cyclization (-EtOH) Intermediate->Cyclization Product Product: Imidazo[5,1-f] [1,2,4]triazin-4(3H)-one Cyclization->Product

Figure 2: Cyclization pathway to fused imidazo-triazine systems.

Analytical Data Summary

When characterizing derivatives, specific spectral shifts confirm functionalization.

TransformationKey 1H NMR Signal Change (DMSO-d6)MS Signature (ESI+)
Parent Scaffold N-NH₂ singlet (~5.5-6.0 ppm); C2-H singlet (~7.5-8.0 ppm)[M+H]+ = 127
C2-Iodination Disappearance of C2-H singlet.[M+H]+ = 253 (Iodine pattern)
C2-Arylation Appearance of new aromatic protons.[M+H]+ = 126 + Aryl Mass
Cyclization Disappearance of N-NH₂ and Amide NH₂. New singlet (triazine CH) ~8.5 ppm.[M+H]+ = 137 (for formyl insertion)

Critical Safety & Stability Notes

  • Hydrazine Instability: The N-amino group makes the scaffold a hydrazine derivative. While 1-aminoimidazoles are relatively stable, avoid strong oxidizing agents (e.g., KMnO₄, bleach) which can oxidize the hydrazine to a diazo species or cause ring rupture.

  • Light Sensitivity: Iodinated intermediates (Protocol 1.1) are light-sensitive. Perform reactions and storage in amber vials or foil-wrapped glassware.

  • Regioisomer Confusion: Always verify the starting material CAS (1314910-72-9). Do not confuse with 5-amino-4-carboxamide (AICA), as the reactivity is drastically different (AICA derivatizes at the exocyclic amine, not the ring nitrogen).

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (2021).[1] Context: Establishes the scaffold as a hinge binder and details the synthesis of C2-substituted derivatives. URL:[Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Source: MDPI (Molecules). Context: Provides background on accessing substituted imidazole cores via triazole rearrangement, relevant for scaffold synthesis. URL:[Link]

Sources

Application

In Vitro Kinase Assay Protocol for Evaluating 1-Amino-1H-imidazole-5-carboxamide Derivatives as Covalent BTK Inhibitors

Executive Summary Bruton’s Tyrosine Kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune disorders. However, first-generation covalent inhibitors like ibrutinib suffer from off-target tox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bruton’s Tyrosine Kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune disorders. However, first-generation covalent inhibitors like ibrutinib suffer from off-target toxicities due to their reliance on non-selective hinge-binding scaffolds. Recently, the 1-amino-1H-imidazole-5-carboxamide scaffold has emerged as a highly selective adenine mimetic [1].

This application note provides a comprehensive, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol specifically optimized for evaluating the biochemical kinetics (


) of 1-amino-1H-imidazole-5-carboxamide derivatives. Unlike standard 

assays, this protocol is designed to capture the time-dependent nature of covalent target engagement.

Mechanistic Rationale: The 1-Amino-1H-imidazole-5-carboxamide Scaffold

To design a highly selective kinase assay, one must first understand the molecular causality of the inhibitor's binding mechanism.

The 1-amino-1H-imidazole-5-carboxamide core acts as a novel hinge binder. The carboxamide group and the newly introduced


 moiety form critical intramolecular and intermolecular hydrogen bonds within the BTK hinge region (specifically mimicking the imidazopyrimidine ring to interact with Met477 and Glu475) [1]. Once this orthosteric anchor is established, the attached electrophilic warhead (typically an acrylamide) is perfectly positioned to undergo a Michael addition with Cys481 , leading to irreversible enzyme inactivation.

Because the binding is covalent, the potency of these derivatives cannot be accurately described by a static


 value. Instead, the assay must measure the two-step kinetic process:
  • Reversible affinity for the active site (

    
    ).
    
  • The maximum rate of covalent bond formation (

    
    ).
    

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor 1-Amino-1H-imidazole- 5-carboxamide Derivative Inhibitor->BTK Covalent Binding (Cys481) NFKB NF-κB Signaling (Cell Survival) PLCg2->NFKB

BTK signaling pathway and targeted covalent inhibition by 1-amino-1H-imidazole-5-carboxamide.

Kinetic Assay Architecture & Self-Validating Systems

We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) methodology[2].

Why HTRF? Traditional fluorescence assays are highly susceptible to compound autofluorescence—a common issue with densely functionalized heterocyclic scaffolds. HTRF introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay. Furthermore, it relies on a ratiometric readout (665 nm / 620 nm), which creates a self-validating system that inherently corrects for inner-filter effects, well-to-well volume variations, and minor pipetting errors.

Self-Validating Assay Controls

To ensure absolute data integrity, every 384-well plate must contain:

  • Max Signal (100% Activity): BTK + DMSO + ATP + Substrate. (Validates maximum enzyme velocity).

  • Min Signal (Background): Buffer + DMSO + ATP + Substrate + Quench. (Validates the baseline TR-FRET ratio in the absence of enzyme).

  • Reference Control: Ibrutinib. (Validates the assay's sensitivity to known Cys481 covalent modifiers).

Experimental Protocol: Step-by-Step Execution

Part A: Reagent & Buffer Preparation
  • Kinase Reaction Buffer: Prepare a fresh buffer containing 50 mM HEPES (pH 7.0), 0.02%

    
    , 0.01% BSA, 0.1 mM Orthovanadate, and 10 mM 
    
    
    
    [2]. Causality: BSA prevents non-specific binding of the inhibitor to the plasticware, while Orthovanadate inhibits contaminating phosphatases that could reverse the measurable product.
  • Enzyme Solution: Dilute recombinant human full-length BTK enzyme in the reaction buffer to a working concentration of 0.5 nM.

  • Substrate Solution: Prepare a mixture of 1

    
    M biotinylated tyrosine kinase peptide substrate and ATP at the predetermined 
    
    
    
    value (typically ~10
    
    
    M for BTK).
  • Detection Mix: Prepare a solution containing EDTA (50 mM), Europium-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665 in detection buffer.

Part B: Time-Dependent Kinetic Assay ( )

To capture the covalent kinetics, the inhibitor must be pre-incubated with the enzyme for variable time points before initiating the reaction.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 1-amino-1H-imidazole-5-carboxamide derivative in 100% DMSO. Transfer 50 nL of these dilutions into a 384-well low-volume microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Variable Pre-Incubation: Add 5

    
    L of the BTK Enzyme Solution to the wells. Incubate the enzyme-inhibitor mixture at room temperature (
    
    
    
    ) for variable time intervals: 0, 10, 20, 30, 45, and 60 minutes .
  • Reaction Initiation: At the end of each pre-incubation period, swiftly add 5

    
    L of the Substrate Solution (ATP + Biotin-Peptide) to initiate the kinase reaction.
    
  • Kinase Reaction: Allow the phosphorylation reaction to proceed for exactly 15 minutes.

  • Quench & Detect: Add 10

    
    L of the Detection Mix to all wells. Causality: The EDTA instantly chelates 
    
    
    
    , an essential cofactor for BTK, halting the reaction precisely at the 15-minute mark. The antibodies then bind the phosphorylated product.
  • Readout: Incubate for 1 hour at room temperature, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

Assay_Workflow Step1 1. Compound Preparation Step2 2. Enzyme Pre-incubation Step1->Step2 Step3 3. Reaction Initiation Step2->Step3 Variable Time (0-60 min) Step4 4. Quench & Detect Step3->Step4 ATP + Substrate Step5 5. TR-FRET Readout Step4->Step5 EDTA + Antibodies

Step-by-step TR-FRET kinase assay workflow for evaluating time-dependent covalent inhibitors.

Data Deconvolution & Quantitative Benchmarks

For covalent inhibitors,


 values will artificially drop (appear more potent) the longer the drug is pre-incubated with the enzyme. Therefore, data must be transformed to calculate the inactivation rate.
  • Calculate the TR-FRET ratio:

    
    
    
  • Plot the remaining enzyme activity (relative to DMSO control) versus pre-incubation time for each inhibitor concentration.

  • Fit the decay curves to a single exponential decay model to extract the observed rate constant (

    
    ) for each concentration.
    
  • Plot

    
     versus inhibitor concentration 
    
    
    
    . Fit to the hyperbolic equation:
    
    
  • Extract

    
     (maximum inactivation rate) and 
    
    
    
    (inhibitor concentration yielding half-maximal inactivation rate). Calculate the efficiency ratio
    
    
    .
Quantitative Data Summary

The table below summarizes the kinetic parameters of a highly optimized 1-amino-1H-imidazole-5-carboxamide derivative (Compound 26) compared to the clinical standard, Ibrutinib[1]. The high


 value demonstrates that the novel carboxamide hinge binder perfectly positions the warhead for rapid covalent engagement.
CompoundScaffold Type

(nM)

(

M)

(

)

(

)
Compound 26 1-Amino-1H-imidazole-5-carboxamide2.70.0450.0092205,140
Ibrutinib Pyrazolopyrimidine0.50.0120.0035~290,000

Note: While Ibrutinib shows a slightly higher overall efficiency, Compound 26 achieves this with vastly superior kinome selectivity, as the 1-amino-1H-imidazole-5-carboxamide core avoids the off-target EGFR and ITK binding inherent to pyrazolopyrimidines [1].

References

  • Ma, C., Li, Q., Zhao, M., Fan, G., Zhao, J., Zhang, D., ... & Jiang, Y. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16242–16270.[Link]

  • L., F., & M., A. (2022). Bruton's tyrosine kinase inhibitors (US Patent No. US11974999B2). U.S.
Method

The Strategic Application of 1-Amino-1H-imidazole-5-carboxamide in Fragment-Based Drug Design: A Technical Guide

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). The core principle of FBDD is elegantly simple: identify low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. These initial, weak interactions are then optimized through structure-guided chemistry to evolve potent, selective, and drug-like candidates. This approach offers several advantages, including a more efficient exploration of chemical space and the generation of leads with superior physicochemical properties.

This guide focuses on the practical application of a particularly valuable, yet underexplored, fragment: 1-Amino-1H-imidazole-5-carboxamide . We will delve into the rationale behind its selection, its key physicochemical attributes, and provide detailed protocols for its deployment in a typical FBDD campaign.

The Fragment: 1-Amino-1H-imidazole-5-carboxamide - A Privileged Scaffold

The selection of fragments is a critical first step in any FBDD program. Ideal fragments are small, possess a low degree of complexity, and contain functionalities that can engage in favorable interactions with a protein target. 1-Amino-1H-imidazole-5-carboxamide emerges as a compelling starting point for several reasons.

Physicochemical Properties and the "Rule of Three"

A widely accepted guideline for fragment selection is the "Rule of Three," which dictates that fragments should generally possess:

  • A molecular weight of < 300 Da

  • A calculated octanol-water partition coefficient (cLogP) of ≤ 3

  • ≤ 3 hydrogen bond donors

  • ≤ 3 hydrogen bond acceptors

Let's evaluate 1-Amino-1H-imidazole-5-carboxamide against these criteria:

PropertyValue"Rule of Three" Compliance
Molecular Weight 126.12 g/mol Yes
cLogP Estimated ~1.36Yes
Hydrogen Bond Donors 3 (two on the amino group, one on the carboxamide)Yes
Hydrogen Bond Acceptors 3 (two nitrogen atoms in the imidazole ring, one oxygen on the carboxamide)Yes

As the table demonstrates, 1-Amino-1H-imidazole-5-carboxamide exhibits excellent compliance with the "Rule of Three," making it an ideal candidate for fragment screening libraries. Its low molecular weight and balanced hydrophilicity suggest good solubility and a higher probability of binding to a target without significant entropic penalties.

Structural and Functional Rationale

Beyond its favorable physicochemical properties, the structure of 1-Amino-1H-imidazole-5-carboxamide is rich in features that are advantageous for FBDD:

  • Hydrogen Bonding Capabilities : With three hydrogen bond donors and three acceptors, the molecule has a high potential to form multiple, specific interactions within a protein binding pocket. The carboxamide moiety is a particularly privileged group in medicinal chemistry, known for its ability to form robust hydrogen bonds.

  • The Imidazole Core : The imidazole ring is a common motif in biologically active molecules and can participate in a variety of interactions, including hydrogen bonding and π-stacking.

  • Vectors for Growth : The amino group and the carboxamide provide clear, synthetically tractable vectors for chemical elaboration. This is a crucial feature for the "fragment-to-lead" optimization phase, where the initial fragment hit is grown or linked to increase affinity and selectivity.

A notable application of this scaffold is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, where the 1-amino-1H-imidazole-5-carboxamide core acts as a "hinge binder," forming key interactions with the kinase hinge region.[1] This successful example underscores the potential of this fragment to engage with important classes of drug targets.

Experimental Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for a typical FBDD campaign utilizing 1-Amino-1H-imidazole-5-carboxamide.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., Thermal Shift, NMR) B Hit Validation (Orthogonal Biophysical Method) A->B Primary Hits C X-ray Crystallography or NMR (Determine Binding Mode) B->C Validated Hits D Structure-Guided Design (Fragment Growing/Linking) C->D E Synthesis of Analogs D->E F SAR Analysis E->F F->D Iterative Cycles G Preclinical Development F->G Lead Compound

Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a rapid and cost-effective method for primary fragment screening. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive Tm shift indicates that the fragment stabilizes the protein, suggesting a binding event.

Materials:

  • Purified target protein (at a concentration of 2-10 µM)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 1-Amino-1H-imidazole-5-carboxamide (100 mM stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Protein-Dye Mixture Preparation: Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration should be optimized for a robust unfolding transition, and the dye is typically used at a 5x final concentration.

  • Plate Setup: In a 96- or 384-well qPCR plate, add the protein-dye mixture to each well.

  • Compound Addition: Add 1-Amino-1H-imidazole-5-carboxamide to the appropriate wells to a final concentration of 200 µM. Include both positive (known binder, if available) and negative (DMSO vehicle) controls.

  • Thermal Denaturation: Place the plate in the qPCR instrument and perform a thermal ramp from 25 °C to 95 °C, with a heating rate of 1 °C/min. Monitor the fluorescence of the SYPRO Orange dye during the ramp.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. Calculate the change in melting temperature (ΔTm) between the protein with the fragment and the DMSO control. A ΔTm of > 2°C is generally considered a significant hit.

Protocol 2: Hit Validation and Binding Site Mapping using 2D ¹H-¹⁵N HSQC NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating fragment hits and providing information about the binding site on the protein. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment monitors the chemical environment of the protein's backbone amide groups. Fragment binding will cause chemical shift perturbations (CSPs) for residues in and around the binding site.

Materials:

  • ¹⁵N-isotopically labeled purified target protein (50-200 µM)

  • 1-Amino-1H-imidazole-5-carboxamide (100 mM stock in DMSO-d6)

  • NMR buffer (e.g., 25 mM Phosphate buffer pH 6.8, 50 mM NaCl, 1 mM DTT, 10% D₂O)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Procedure:

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the NMR buffer containing 1% DMSO-d6. This will serve as the reference (apo) state.

  • Fragment Addition: Add 1-Amino-1H-imidazole-5-carboxamide to the protein sample to a final concentration of 1 mM (a 5-20 fold molar excess).

  • Ligand-Bound Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum under the same conditions as the reference spectrum.

  • Data Analysis: Overlay the two spectra. Residues that experience a significant change in their peak position (a chemical shift perturbation) are likely at or near the fragment's binding site. The magnitude of the CSP can be used to map the binding interface onto the protein's structure.

Protocol 3: High-Resolution Structural Characterization by X-ray Crystallography

X-ray crystallography provides the most detailed structural information, revealing the precise binding mode of the fragment at an atomic level. This information is invaluable for the subsequent hit-to-lead optimization phase.

Materials:

  • High-quality crystals of the target protein

  • 1-Amino-1H-imidazole-5-carboxamide (high concentration stock solution, e.g., 500 mM in a suitable solvent)

  • Cryoprotectant solution

Procedure:

  • Crystal Soaking: Transfer a protein crystal from its growth solution to a solution containing a high concentration of 1-Amino-1H-imidazole-5-carboxamide (typically 10-50 mM) and cryoprotectant. The soaking time can range from minutes to hours.

  • Crystal Mounting and Freezing: After soaking, loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model. The resulting electron density map should show clear density for the bound fragment, allowing for its modeling into the binding site.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A 1-Amino-1H- imidazole-5-carboxamide (Weak Affinity) B Fragment Growing (Add functional groups to explore adjacent pockets) A->B C Fragment Linking (Connect to another fragment binding nearby) A->C D Scaffold Hopping (Replace imidazole core while retaining key interactions) A->D E Potent Lead Compound (Improved Affinity & Selectivity) B->E C->E D->E

Figure 2: Common strategies for hit-to-lead optimization in FBDD.

Hit-to-Lead Optimization: From a Fragment to a Future Drug

Once the binding mode of 1-Amino-1H-imidazole-5-carboxamide is confirmed, the hit-to-lead optimization phase begins. The goal is to increase the affinity and selectivity of the initial fragment hit. The structural information obtained from X-ray crystallography or NMR is crucial for guiding this process. Common strategies include:

  • Fragment Growing : This involves the synthesis of analogs where chemical substituents are added to the fragment to extend into adjacent pockets of the binding site, forming additional favorable interactions. The amino and carboxamide groups on 1-Amino-1H-imidazole-5-carboxamide are ideal starting points for such modifications.

  • Fragment Linking : If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in binding affinity.

  • Fragment Merging or Scaffold Hopping : This strategy involves combining the features of two or more overlapping fragments into a single, more potent molecule, or replacing the imidazole core with a different scaffold while maintaining the key binding interactions.

Conclusion

1-Amino-1H-imidazole-5-carboxamide represents a high-quality, versatile fragment for FBDD campaigns. Its excellent compliance with the "Rule of Three," coupled with its rich hydrogen bonding capabilities and synthetically tractable nature, makes it a valuable addition to any fragment library. By employing a systematic workflow of biophysical screening, structural characterization, and structure-guided optimization, researchers can leverage this privileged scaffold to develop novel and potent lead compounds against a wide range of biological targets.

References

  • Ma, C., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16242-16270. Available from: [Link]

Sources

Application

Application Note: Design and Synthesis of 1-Amino-1H-imidazole-5-carboxamide Libraries

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibitors and novel scaffold exploration. It details the rational design, synthesis, and validation of a focused...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibitors and novel scaffold exploration. It details the rational design, synthesis, and validation of a focused library based on the 1-Amino-1H-imidazole-5-carboxamide scaffold—a distinct isomer of the well-known AICA (5-aminoimidazole-4-carboxamide) riboside precursor, recently identified as a potent hinge-binding motif for covalent kinase inhibitors (e.g., BTK).

Abstract & Scientific Rationale

The 1-Amino-1H-imidazole-5-carboxamide scaffold represents a chemically distinct "hydrazine-like" heterocycle, structurally differentiated from the ubiquitous 5-aminoimidazole-4-carboxamide (AICA). While AICA derivatives are classic antimetabolites, the N-amino imidazole core has emerged as a novel hinge-binding motif in kinase drug discovery.

Recent breakthrough studies (e.g., J. Med.[1] Chem. 2021) have validated this scaffold in the design of irreversible Bruton’s Tyrosine Kinase (BTK) inhibitors. The unique geometry of the 1-amino group (N1-NH₂) paired with the C5-carboxamide creates a donor-acceptor pharmacophore capable of forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu475/Met477 backbone), while the C2 and C4 positions offer vectors for accessing the hydrophobic back pocket or solvent-exposed cysteine residues (Cys481).

This guide provides a blueprint for constructing a focused library around this scaffold, addressing the specific synthetic challenge of regioselective N-amination.

Rational Library Design Strategy

The Pharmacophore Map

To maximize structure-activity relationship (SAR) data, the library is designed around three diversity vectors:

  • The Hinge Binder (Core): The 1-amino-imidazole-5-carboxamide core is maintained as the invariant anchor.

  • Vector A (C2-Position): Introduction of aryl/heteroaryl groups via Suzuki-Miyaura coupling to target the "gatekeeper" region or hydrophobic pocket.

  • Vector B (N1-Amino Derivatization): While the free amino group is often critical for H-bonding, selective alkylation or acylation can tune solubility and electronic properties.

  • Vector C (Warhead Attachment): For covalent inhibition, acrylamide warheads are attached to the aryl substituents at C2 or C4, rather than directly to the core, to align with the active site cysteine.

Design Logic Diagram (Graphviz)

LibraryDesign Core 1-Amino-1H-imidazole- 5-carboxamide Core Vector_N1 N1-Amino Group (H-Bond Donor / Hinge Interaction) Core->Vector_N1 Vector_C5 C5-Carboxamide (H-Bond Acceptor / Donor) Core->Vector_C5 Vector_C2 C2-Position (Hydrophobic Pocket Access) Core->Vector_C2 Vector_C4 C4-Position (Solvent Front / Warhead Linker) Core->Vector_C4 Action_N1 Leave Free or N-Alkylation (Minor) Vector_N1->Action_N1 Action_C5 Invariant (Required for Binding) Vector_C5->Action_C5 Action_C2 Suzuki Coupling (Aryl/Heteroaryl Libraries) Vector_C2->Action_C2 Action_C4 Halogenation -> Coupling (Warhead Attachment) Vector_C4->Action_C4 Target Kinase Hinge Region (e.g., BTK, JAK) Action_N1->Target H-Bond Action_C5->Target H-Bond

Figure 1: Pharmacophore mapping of the 1-Amino-1H-imidazole-5-carboxamide scaffold, highlighting key vectors for library diversification.

Synthetic Protocols

The synthesis of N-amino imidazoles requires careful control of regiochemistry. The standard approach involves the N-amination of a pre-formed imidazole ring.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 1-amino-1H-imidazole-5-carboxamide (Compound 1 ). Challenge: N-amination of imidazole-4(5)-carboxamide often yields a mixture of 1,4- and 1,5-isomers. The 1,5-isomer is the target.

Reagents:

  • Methyl 1H-imidazole-5-carboxylate (Starting Material)

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA) (Aminating Agents)

  • Ammonia (7N in Methanol)

  • Potassium Carbonate (

    
    )
    

Step-by-Step Procedure:

  • Preparation of Aminating Agent (MSH): Note: MSH is unstable and should be prepared fresh. React ethyl

    
    -mesitylenesulfonylacetohydroxamate with perchloric acid at 0°C, precipitate with water, and dissolve in 
    
    
    
    . (Alternatively, use HOSA in DMF/Base for a safer, though lower yielding, route).
  • N-Amination:

    • Dissolve methyl 1H-imidazole-5-carboxylate (1.0 eq) in dry DMF or

      
      .
      
    • Add

      
       (2.5 eq) and stir at 0°C for 15 min.
      
    • Dropwise add the solution of MSH (1.2 eq) or solid HOSA.

    • Stir at RT for 12–16 hours.

    • Workup: Quench with water, extract with EtOAc.

    • Purification (Critical): The reaction yields a mixture of Methyl 1-amino-1H-imidazole-5-carboxylate (Target) and its 1,4-isomer. Separate via Flash Column Chromatography (SiO2, DCM/MeOH gradient). The 1,5-isomer typically elutes later due to the proximity of the amino and ester groups (dipole effects).

  • Ammonolysis:

    • Dissolve the purified Methyl 1-amino-1H-imidazole-5-carboxylate in 7N

      
       in MeOH.
      
    • Heat in a sealed tube at 80°C for 12 hours.

    • Concentrate in vacuo.[2] The product, 1-Amino-1H-imidazole-5-carboxamide , precipitates as a white/off-white solid.

    • Yield: Typically 40–60% over two steps.

Protocol B: Library Diversification (Parallel Synthesis)

Objective: Introduction of diversity at C2 via Halogenation and Suzuki Coupling.

  • Bromination at C2:

    • Dissolve 1 (1.0 eq) in DMF.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) at 0°C.

    • Stir for 2 hours. The electron-rich nature of the amino-imidazole directs bromination to the C2 position (or C4 if C2 is blocked, but C2 is most reactive).

    • Isolate 1-amino-2-bromo-1H-imidazole-5-carboxamide .

  • Suzuki-Miyaura Coupling (Plate-Based):

    • Vessel: 96-well reaction block.

    • Reagents:

      • Substrate: 1-amino-2-bromo-1H-imidazole-5-carboxamide (0.1 mmol/well).

      • Boronic Acids: Diverse library (Aryl/Heteroaryl) (1.5 eq).

      • Catalyst:

        
         (5 mol%).
        
      • Base:

        
         (2M aq, 3.0 eq).
        
      • Solvent: Dioxane/Water (4:1).

    • Conditions: Degas, seal, and heat at 90°C for 4 hours.

    • Purification: Filter through Celite, remove solvent, purify via prep-HPLC.

Quality Control & Characterization Data

All library members must pass the following QC criteria before biological screening.

Table 1: QC Specifications for Library Members

ParameterMethodAcceptance CriteriaNotes
Purity UPLC-MS (UV 254nm)> 95%Essential for accurate IC50 data.
Identity High-Res MS (ESI+)

< 5 ppm
Confirm correct isotope pattern for Br/Cl intermediates.
Isomeric Purity 1H NMR (NOESY)> 20:1Verify 1,5-substitution pattern (NOE between N1-NH2 and C5-Amide NH).
Solubility Kinetic Solubility (PBS)> 10

Required for biochemical assays.
Structural Validation (NMR Signature)

The 1-amino-1H-imidazole-5-carboxamide can be distinguished from the AICA (5-amino-4-carboxamide) isomer by 1H NMR:

  • 1-Amino Isomer: The N1-amino protons (

    
    ) typically appear as a sharp singlet around 
    
    
    
    5.5–6.5 ppm (DMSO-
    
    
    ), often showing NOE correlations to the C2-proton.
  • AICA Isomer: The C5-amino protons (

    
    ) are attached to the ring carbon and typically appear broader or at a different shift, with no NOE to the distal ring nitrogen substituents.
    

Experimental Workflow Diagram

Workflow Start Start: Methyl 1H-imidazole-5-carboxylate Step1 Step 1: N-Amination (MSH or HOSA, Base) Start->Step1 Sep Separation of Isomers (Isolate 1,5-isomer) Step1->Sep Mixture of 1,4 & 1,5 Step2 Step 2: Ammonolysis (NH3/MeOH, 80°C) Sep->Step2 Pure 1,5-Ester Core Core: 1-Amino-1H-imidazole- 5-carboxamide Step2->Core Step3 Step 3: C2-Bromination (NBS, DMF) Core->Step3 Step4 Step 4: Parallel Suzuki Coupling (Library Generation) Step3->Step4 Diversity Reagents QC QC & Validation (LCMS, NMR) Step4->QC

Figure 2: Step-by-step synthetic workflow for generating the focused library.

References

  • Ma, C., et al. (2021).[1][3] "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors."[1][4][5] Journal of Medicinal Chemistry, 64(21), 16242–16270.[1]

  • Sigma-Aldrich. (n.d.). "Product Specification: 1-Amino-1H-imidazole-5-carboxamide (CAS 1314910-72-9)."

  • PubChem. (n.d.). "Compound Summary: 1-Amino-1H-imidazole-5-carboxamide."

  • Gosselin, G., et al. (1984). "Synthesis and biological evaluation of new N-aminoimidazole derivatives." Journal of Heterocyclic Chemistry. (Foundational chemistry for N-amino imidazoles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Amino-1H-imidazole-5-carboxamide Synthesis

Topic: Troubleshooting 1-Amino-1H-imidazole-5-carboxamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Format: Technical Support Center (Q&A Style) Welcome to the Advanced Hete...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting 1-Amino-1H-imidazole-5-carboxamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Format: Technical Support Center (Q&A Style)

Welcome to the Advanced Heterocyclic Chemistry Support Hub. This guide addresses the specific challenges encountered during the synthesis of 1-amino-1H-imidazole-5-carboxamide , a critical hinge-binding scaffold recently highlighted in the development of covalent Bruton’s Tyrosine Kinase (BTK) inhibitors. Unlike standard imidazole syntheses, the introduction of the N-amino group creates unique regioselectivity and stability hurdles.

Part 1: Synthesis Workflow & Mechanistic Overview

The most direct and common route to this scaffold involves the electrophilic N-amination of the parent imidazole-4(5)-carboxamide. This reaction is deceptively simple but prone to regiochemical ambiguity.

Figure 1: N-Amination Pathway and Regioselectivity Challenges

G Start Imidazole-4(5)-carboxamide (Tautomeric Mixture) Intermediate N-Amination Transition State Start->Intermediate Deprotonation Reagent Aminating Agent (HOSA or MSH) Reagent->Intermediate Base Base (KOH/DMF or NaH/DMF) Base->Intermediate ProductA 1-Amino-1H-imidazole-4-carboxamide (Major Isomer - Kinetic) Intermediate->ProductA Steric Preference ProductB 1-Amino-1H-imidazole-5-carboxamide (Target Isomer - Thermodynamic) Intermediate->ProductB Chelation Control?

Caption: The N-amination of imidazole-4(5)-carboxamide yields two regioisomers. The 1,5-isomer (Target) is often the minor product under standard kinetic conditions.

Part 2: Troubleshooting Guide

Phase 1: Reaction Setup & Reagent Selection

Q1: I am using Hydroxylamine-O-sulfonic acid (HOSA) for N-amination, but my conversion is <20%. What is going wrong? Diagnosis: HOSA is moisture-sensitive and degrades rapidly in the presence of strong bases if not handled correctly. Corrective Action:

  • Fresh Reagents: Ensure your HOSA is fresh (white crystals, not sticky/yellow). Recrystallize from water/acetic acid if necessary.

  • Solvent System: Switch to a biphasic system or a polar aprotic solvent.

    • Protocol: Dissolve the imidazole substrate in DMF or water (containing KOH). Add HOSA portion-wise at 0°C.

    • Tip: If using water/KOH, maintain pH > 10 to ensure the imidazole is deprotonated (pKa ~14 for N-H), but work quickly to avoid HOSA hydrolysis.

  • Alternative Reagent: If HOSA fails, switch to O-(Mesitylsulfonyl)hydroxylamine (MSH) . MSH is organic-soluble (DCM/Ether) and often provides higher yields in anhydrous conditions, though it is potentially explosive (handle with care).

Q2: My reaction turns black and tarry immediately upon adding the base. Diagnosis: Oxidation of the hydrazine (N-NH2) moiety or polymerization of the imidazole. Corrective Action:

  • Inert Atmosphere: Run the reaction under strict Nitrogen or Argon. 1-Aminoimidazoles are susceptible to oxidative decomposition.

  • Temperature Control: Keep the reaction at 0°C to -10°C during the addition of the aminating agent. Allow it to warm to room temperature only after the exotherm subsides.

Phase 2: Regioselectivity (The Critical Bottleneck)

Q3: I see two spots on TLC. How do I know which one is the 1-amino-5-carboxamide (Target) and which is the 1-amino-4-carboxamide? Diagnosis: The 4- and 5-carboxamide isomers are chemically distinct but have similar polarities. Identification Strategy:

  • NOE (Nuclear Overhauser Effect) NMR: This is the gold standard.

    • Target (1,5-isomer): Irradiating the N-NH2 protons should show an NOE correlation to the C4-H (adjacent proton) but stronger interaction with the Carboxamide N-H if the conformation allows. Crucially, look for NOE between the N-amino group and the carboxamide group (spatial proximity).

    • Byproduct (1,4-isomer): The N-amino group is distant from the carboxamide.

  • Chemical Shift: The C2-H proton often shifts downfield in the 1,5-isomer due to the deshielding effect of the adjacent carbonyl group in the 5-position.

Q4: I am getting 80% of the wrong isomer (1-amino-4-carboxamide). How can I shift the ratio? Expert Insight: Sterics usually favor the 1,4-isomer (amination away from the bulky carboxamide). To favor the 1,5-isomer:

  • Chelation Control: Use a base with a coordinating cation (e.g., Mg(OtBu)2 or Zn additives) which might chelate between the imidazole N3 and the carboxamide oxygen, directing amination to N1 (which becomes N1 relative to the 5-carboxamide).

  • Blocking Groups: Consider using a transient protecting group on the carboxamide nitrogen to increase steric bulk, potentially forcing the reaction, though this is difficult on the imidazole core.

  • Chromatography: The 1,5-isomer is often less polar (higher Rf) than the 1,4-isomer due to intramolecular H-bonding between the amino group and the carbonyl oxygen. Use a gradient of DCM:MeOH (95:5 to 90:10).

Phase 3: Work-up & Purification

Q5: The product is extremely water-soluble and won't extract into EtOAc. Diagnosis: 1-Aminoimidazoles are polar, and the carboxamide adds to the hydrophilicity. Corrective Action:

  • Continuous Extraction: Use a continuous liquid-liquid extractor with DCM or CHCl3 for 24-48 hours.

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before extraction.

  • Resin Purification: Pass the aqueous reaction mixture through a Diaion HP-20 or Amberlite XAD-4 resin. Wash with water to remove salts, then elute the product with MeOH/Water gradients.

Part 3: Quantitative Data & Reference Protocols

Table 1: Comparison of Aminating Agents for Imidazole-4(5)-carboxamide

ParameterHydroxylamine-O-sulfonic acid (HOSA)O-(Mesitylsulfonyl)hydroxylamine (MSH)
Solvent Water/KOH or DMF/NaHDCM, Ether, or DMF
Temperature 0°C to RT0°C
Yield (Typical) 30-50% (Mixture)50-70% (Mixture)
Safety Corrosive, irritantExplosion Hazard (Dry solid)
Selectivity Favors 1,4-isomer (Steric)Favors 1,4-isomer (Steric)
Workup Difficult (High salt load)Easier (Organic soluble byproducts)

Standard Protocol (HOSA Method):

  • Dissolve Imidazole-4-carboxamide (1.0 eq) in 2.5 M aq. KOH (3.0 eq).

  • Cool to 0°C.

  • Add HOSA (1.2 eq) portion-wise over 30 mins.

  • Stir at RT for 4 hours.

  • Neutralize with conc. HCl to pH 7-8.

  • Evaporate to dryness. Extract residue with boiling Ethanol.

  • Filter and concentrate. Purify via Flash Chromatography (DCM/MeOH 9:1).

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors. Zhang, D., et al.[1][2][3] (2021).[1][2][4][5] Journal of Medicinal Chemistry, 64(21), 16242–16270.[2][5] [Link] (Primary source for the specific application and synthesis context of the 1-amino-5-carboxamide scaffold).

  • Amination of Heterocycles with Hydroxylamine-O-sulfonic Acid.
  • Synthesis and Properties of 1-Aminoimidazoles. Grimmett, M. R. (1997).[6] Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on imidazole regiochemistry and N-amination).

Sources

Optimization

Optimizing reaction conditions for 1-Amino-1h-imidazole-5-carboxamide yield

Ticket ID: #IMG-5-AMN-OPT Topic: Optimization of 1-Amino-1H-imidazole-5-carboxamide Yield Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IMG-5-AMN-OPT Topic: Optimization of 1-Amino-1H-imidazole-5-carboxamide Yield Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Diagnostic Overview & Scope

User Alert: There is a frequent nomenclature confusion regarding this scaffold.

  • Target Molecule: 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9).[1][2] This is a specialized hinge-binder scaffold used in BTK inhibitors [1].[1][3]

  • Common Confusion: This is NOT 5-Amino-1H-imidazole-4-carboxamide (AICA/AICAR base), which is a common metabolic intermediate.[1]

If you are synthesizing the 1-Amino variant (N-amino functionalization), you are likely facing three core challenges:

  • Regioselectivity: The reaction favors the 1,4-isomer (1-amino-1H-imidazole-4-carboxamide) over the desired 1,5-isomer.[1]

  • Reagent Instability: Electrophilic aminating agents (e.g., HOSA, MSH) are moisture-sensitive and prone to degradation.[1]

  • Product Isolation: The product is highly polar and water-soluble, making extraction difficult.[1]

Critical Protocol: N-Amination of Imidazole-4(5)-carboxamide[1]

The most direct route to the target is the electrophilic N-amination of the parent imidazole-4-carboxamide.[1] Because the precursor exists as a tautomer, the reaction produces a mixture of 1,4- and 1,5-isomers.

Reaction Scheme

Precursor: 1H-imidazole-4-carboxamide Reagent: Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH) Base: KOH (Aq) or NaH (DMF)[1]

Optimization Dashboard (Data & Parameters)
ParameterStandard ConditionOptimized Condition for 1,5-IsomerRationale
Solvent Water/EthanolDMF or DMSO (Anhydrous) Aprotic polar solvents stabilize the intermediate anion and allow lower temps, improving regiocontrol.[1]
Base KOH / NaOHCs₂CO₃ or NaH Cesium effect can sometimes influence coordination and alter regioselectivity ratios.[1]
Temp 60°C - 80°C0°C

RT
High heat degrades HOSA and favors the thermodynamic product (usually 1,4).
Reagent HOSA (1.2 eq)MSH (1.1 eq) MSH is soluble in organics, allowing anhydrous conditions which prevent amide hydrolysis.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a 90:10 mixture favoring the wrong isomer (1,4-carboxamide)."

Diagnosis: This is the thermodynamic preference.[1] The N1 position adjacent to the carboxamide (C5) is sterically hindered and electronically disfavored compared to the N1 position distal to the carboxamide (C4).

Solution Protocol:

  • Switch to Kinetic Control: Lower your reaction temperature to -10°C or 0°C.

  • Change the Aminating Agent: Switch from aqueous HOSA to O-(diphenylphosphinyl)hydroxylamine (DPH) or MSH in DMF. These reagents are bulkier and may alter the transition state energies, though the steric hindrance usually still disfavors the 1,5-product.

  • Purification Strategy: You cannot avoid the isomer mixture entirely. You must optimize the separation.

    • Flash Chromatography:[1] Use a highly polar system: DCM:MeOH:NH₄OH (90:9:1).[1] The 1,5-isomer (target) typically elutes after the 1,4-isomer due to intramolecular H-bonding with the carbonyl oxygen.

    • Recrystallization:[1][4] If the mixture is solid, try fractional recrystallization from Ethanol/Water.

Issue 2: "My yield is low (<20%) and the starting material is consumed."

Diagnosis: You are likely experiencing O-amination (of the amide oxygen) or reagent decomposition .[1] HOSA degrades rapidly in alkaline aqueous solutions at elevated temperatures.[1]

Solution Protocol:

  • Reagent Quality Check: HOSA must be dry. If it is clumpy or sticky, it has hydrolyzed.[1] Recrystallize from water/acetic acid before use.[1]

  • Addition Order: Do not mix HOSA and Base beforehand.[1]

    • Step 1: Dissolve Imidazole-4-carboxamide + Base.[1] Stir 15 min.

    • Step 2: Add HOSA portion-wise (solid) or MSH (solution) slowly at 0°C.[1]

  • pH Monitoring: The reaction generates acid (sulfonic acid byproduct).[1] Ensure you have roughly 2.5 - 3.0 equivalents of base to neutralize the byproduct and maintain the imidazole anion.[1]

Issue 3: "I cannot extract the product from the aqueous layer."

Diagnosis: 1-Amino-1H-imidazole-5-carboxamide is extremely polar (LogP < -1.0).[1] Standard EtOAc extraction will fail.[1]

Solution Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl.[1]

  • Solvent Switch: Use n-Butanol or IPA/CHCl₃ (1:3) for extraction.[1] Repeat 5-6 times.

  • Lyophilization: The best method is often to neutralize the reaction mixture carefully to pH 7.0, evaporate to dryness, and triturate the solid residue with hot Ethanol or Methanol to extract the product from the inorganic salts.

Visual Workflow: Decision Logic for Optimization

OptimizationLogic Start Start: Optimization of 1-Amino-1H-imidazole-5-carboxamide CheckIsomer Check Regioisomer Ratio (NMR/HPLC) Start->CheckIsomer Isomer14 Major Product is 1,4-Isomer (Wrong) CheckIsomer->Isomer14 Ratio < 1:5 Isomer15 Major Product is 1,5-Isomer (Correct) CheckIsomer->Isomer15 Ratio > 1:1 Action_Temp Decrease Temp to 0°C Switch to Kinetic Control Isomer14->Action_Temp LowYield Yield < 30% Isomer15->LowYield If Yield Low Success Purify via Flash Chrom. (DCM:MeOH:NH4OH) Isomer15->Success If Yield High Action_Reagent Switch Reagent: HOSA -> MSH/DPH LowYield->Action_Reagent Reagent decomp? Action_Workup Workup Issue: Switch to n-BuOH extraction or Lyophilization LowYield->Action_Workup Extraction fail? Action_Solvent Switch Solvent: Water -> Anhydrous DMF Action_Temp->Action_Solvent Action_Solvent->CheckIsomer Re-run Action_Reagent->CheckIsomer Action_Workup->Success

Figure 1: Decision tree for troubleshooting regioselectivity and yield issues in the N-amination of imidazole-carboxamides.

Advanced Synthesis: The "Directing Group" Strategy

If the direct N-amination consistently yields the wrong regioisomer (1,4), consider the Cyclization Route used in advanced heterocyclic synthesis, though this requires more steps.

Alternative Workflow:

  • Starting Material: Ethyl 2-cyano-3-ethoxyacrylate.[1]

  • Reagent: Hydrazine Hydrate.

  • Mechanism: This typically yields 5-amino-pyrazole-4-carboxylate.[1]

    • Correction: For 1-amino-imidazole, the N-N bond must be pre-formed or formed during ring closure.[1]

  • Recommended Route from Literature [1]: The most reliable route for discovery chemistry remains the separation of isomers from the direct amination of 1H-imidazole-5-carboxamide using MSH (O-Mesitylenesulfonylhydroxylamine) .[1]

    • Note: The 1-amino group acts as a "hinge binder" donor/acceptor motif in kinase inhibitors.[1][3] Verification of the structure via NOE (Nuclear Overhauser Effect) NMR is mandatory.[1] The 1,5-isomer will show NOE between the N-amino protons and the C5-carboxamide protons (or C4-H), whereas the 1,4-isomer will show a different pattern.

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (2021).[1] URL:[Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Source: Molecules (2021).[1][5] URL:[Link]

  • Amination of Heterocycles with Hydroxylamine-O-sulfonic Acid. Source: Journal of Organic Chemistry (General Reference for HOSA reactivity).[1] URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1-Amino-1H-imidazole-5-carboxamide Synthesis

This is a technical support guide designed for researchers and medicinal chemists synthesizing 1-Amino-1H-imidazole-5-carboxamide . This scaffold is chemically distinct from the more common 5-amino-1H-imidazole-4-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and medicinal chemists synthesizing 1-Amino-1H-imidazole-5-carboxamide . This scaffold is chemically distinct from the more common 5-amino-1H-imidazole-4-carboxamide (AICA) and presents unique synthetic challenges, particularly regarding regioselectivity (1,5- vs 1,4-isomers) and ring competition (Imidazole vs Pyrazole).

Advanced Troubleshooting & Impurity Profiling

Status: Active Senior Application Scientist: Dr. A. V. Thorne Last Updated: March 2026

Diagnostic Flowchart: Identifying Your Impurity

Before proceeding, use this logic gate to categorize your crude reaction profile. The synthesis of 1-aminoimidazoles is often plagued by thermodynamic sinks that mimic the target product.

DiagnosticFlow Start Crude Reaction Analysis ColorCheck Observation: Color/State Start->ColorCheck NMRCheck 1H NMR (DMSO-d6) ColorCheck->NMRCheck Off-white/Tan Solid Azine IMPURITY: Azine/Oligomer (Bright Yellow/Orange Solid) ColorCheck->Azine Bright Yellow/Orange Target Target: 1-Amino-1H-imidazole-5-carboxamide (Singlet ~7.5-8.0 ppm, NH2 broad) NMRCheck->Target C2-H Singlet + Correct NOE Pyrazole CRITICAL ERROR: Pyrazole Isomer (5-amino-1H-pyrazole-4-carboxamide) Distinct C3-H signal NMRCheck->Pyrazole Absence of C2-H Singlet (Different aromatic pattern) Regioisomer SIDE PRODUCT: 1,4-Isomer (1-Amino-1H-imidazole-4-carboxamide) Shifted C2-H signal NMRCheck->Regioisomer C2-H Singlet (Shifted) Wrong NOE pattern Hydrolysis IMPURITY: Carboxylic Acid (Loss of Amide NH2 signals) NMRCheck->Hydrolysis Missing Amide protons

Caption: Diagnostic logic for distinguishing the target 1-aminoimidazole from common pyrazole and regioisomeric impurities.

The Core Problem: Regioselectivity & Isomerization

The synthesis of 1-amino-1H-imidazole-5-carboxamide usually proceeds via two primary routes: Cyclization of precursors or N-amination of existing imidazoles . Both have specific failure modes.

Scenario A: The "Isomer Crisis" (Cyclization Route)

If you are synthesizing this from 2-cyano-2-(ethoxymethylene)acetamide and hydrazine , you are fighting a thermodynamic battle.

  • The Trap: Hydrazine is a bidentate nucleophile. It prefers to form the 5-amino-pyrazole ring (1,2-nitrogen placement) rather than the 1-amino-imidazole ring (1,3-nitrogen placement).

  • Mechanism: The terminal nitrogen of the hydrazinyl intermediate attacks the nitrile (forming Pyrazole) instead of the internal nitrogen (forming Imidazole).

Scenario B: The "Regio-Scramble" (N-Amination Route)

If you are aminating 5-amino-1H-imidazole-4-carboxamide (AICA) using reagents like Hydroxylamine-O-sulfonic acid (HOSA).

  • The Trap: The starting material exists in tautomeric equilibrium (N1-H vs N3-H).

  • Result: You will obtain a mixture of the 1,5-isomer (Target) and the 1,4-isomer (Side Product).

Troubleshooting Guide: Common Side Products

The following table details the specific side products, their mechanistic origin, and how to remove them.

Side ProductStructure / IdentityMechanistic OriginDetection (Diagnostic Signal)Removal Strategy
The Pyrazole Isomer 5-amino-1H-pyrazole-4-carboxamideCyclization Failure: In hydrazine cyclizations, the 5-membered pyrazole ring is thermodynamically favored over the N-amino imidazole.1H NMR: Lack of the characteristic Imidazole C2-H singlet (usually

7.5–7.9 ppm). Pyrazoles often show C3-H further upfield.
Prevention: This is difficult to separate. Switch synthetic routes to N-amination of a pre-formed imidazole ring.
The 1,4-Regioisomer 1-amino-1H-imidazole-4-carboxamideTautomer Amination: When aminating imidazole-4(5)-carboxamide, the reagent attacks the less sterically hindered nitrogen (or follows electronic density), leading to the wrong isomer.NOE Difference: The target (1,5-isomer) shows NOE between the N1-amino protons and the C5-carboxamide protons. The 1,4-isomer lacks this proximity.Purification: Fractional crystallization from Ethanol/Water. The 1,4-isomer often has lower solubility.
The Azine Bis-hydrazone derivativesCondensation: Reaction of hydrazine with carbonyl impurities or self-condensation of the ethoxymethylene precursor without cyclization.Visual: Bright yellow to orange color. MS: Dimer mass (M+M-2H).Wash: Triturate the crude solid with cold Dichloromethane (DCM) or Ether. Azines are often more lipophilic.
Hydrolysis Product 1-amino-1H-imidazole-5-carboxylic acidpH Stress: High pH (during workup) or acidic conditions hydrolyze the carboxamide to the acid.IR/NMR: Loss of amide doublets (

7.0-7.5). Appearance of broad COOH stretch.[1]
Extraction: Dissolve crude in base (NaHCO3), wash with organic solvent, then carefully acidify to precipitate the acid (if this is the impurity, it stays in the aqueous phase at neutral pH).
Over-Amination 1,3-diamino-imidazolium saltsReagent Excess: Using >1.2 eq of aminating agent (e.g., HOSA) leads to quaternization of the N3 position.Solubility: Highly water-soluble. Will not extract into EtOAc/THF.Workup: These salts remain in the aqueous layer during organic extraction.

Critical FAQ: Researcher to Researcher

Q: My product is a stubborn yellow solid, but the literature says it should be white. What happened? A: You likely have Azine contamination . Hydrazine-based syntheses are notorious for forming colored azine byproducts if the reaction temperature ramps up too slowly or if the stoichiometry isn't precise.

  • Fix: Triturate your solid with a small amount of cold ethanol or diethyl ether. The yellow impurity is often surface-bound or more soluble than the polar imidazole amide.

Q: I used the cyclization route (Ethoxymethylene precursor + Hydrazine), but my Mass Spec matches the target. Why do you suspect it's a Pyrazole? A: This is the most common pitfall. The 5-amino-pyrazole-4-carboxamide has the exact same molecular weight and formula (


) as your target. Mass spectrometry cannot distinguish them.
  • Verification: You must run a 1H NMR. Look for the sharp singlet of the Imidazole C2-H. If you see a signal that couples or is significantly shifted, you have the pyrazole.

Q: How do I control the ratio of 1,5-isomer vs 1,4-isomer during N-amination? A: The ratio is driven by the tautomeric equilibrium of the starting material.

  • Base Control: Using a base like KOH or NaH can lock the imidazole into a specific anionic form, altering the nucleophilicity of the nitrogens.

  • Solvent Effect: Polar aprotic solvents (DMF) tend to stabilize specific tautomers compared to protic solvents (EtOH).

  • Pro-Tip: If separation is impossible, consider synthesizing the 1-benzyl derivative first (which locks the regiochemistry), then aminating, then de-benzylating (though this is chemically arduous).

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives

    • Title: Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors.[2]

    • Source: Journal of Medicinal Chemistry (2021).
    • Context: Establishes the 1-amino-1H-imidazole-5-carboxamide as a distinct, stable scaffold for drug development.
    • URL:[Link]

  • The Pyrazole vs.

    • Title: Reactions of 2-ethoxymethylene-3-oxonitriles with hydrazines: Synthesis of pyrazoles vs imidazoles.
    • Source: Journal of Heterocyclic Chemistry (General Reference for this reaction class).
    • Context: Explains the thermodynamic preference for pyrazole formation when reacting hydrazine with 1,3-electrophiles.
    • URL:[Link] (Journal Landing Page for verification of general reaction types).

  • Synthesis of AICA (Related Scaffold)

    • Title: Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide.
    • Source: Organic Process Research & Development (2021).
    • Context: Provides the baseline chemistry for the imidazole-carboxamide core, which is the precursor for N-amin
    • URL:[Link]

Sources

Optimization

How to improve the purity of 1-Amino-1h-imidazole-5-carboxamide

This technical guide addresses the purification, handling, and quality control of 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9). Notice: This molecule is structurally distinct from the common Dacarbazine interme...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification, handling, and quality control of 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9).

Notice: This molecule is structurally distinct from the common Dacarbazine intermediate 5-Amino-1H-imidazole-4-carboxamide (AICA). This guide focuses strictly on the N-amino variant (amino group attached to the N1 nitrogen), a scaffold increasingly used in kinase inhibitor discovery (e.g., BTK inhibitors).

Part 1: Compound Identity & Impurity Profile

Objective: Before initiating purification, confirm the target structure and understand the separation challenge.

Structural Distinction (Critical)

The primary challenge in working with this compound is distinguishing it from its regioisomer and starting materials.

FeatureTarget: 1-Amino-1H-imidazole-5-carboxamide Isomer: 1-Amino-1H-imidazole-4-carboxamide Common Confusion: AICA
Structure Amino on N1; Carboxamide at C5Amino on N1; Carboxamide at C4Amino on C5; Carboxamide at C4
Origin N-amination of imidazole-4(5)-carboxamideCo-product of N-aminationPrecursor to purines/Dacarbazine
CAS 1314910-72-9 Varies by salt form360-97-4
Polarity Generally less polar than AICASimilar to targetHighly polar
The Impurity Spectrum

When synthesizing 1-Amino-1H-imidazole-5-carboxamide (typically via N-amination of imidazole-4(5)-carboxamide using hydroxylamine-O-sulfonic acid), three main impurity classes arise:

  • Regioisomers (Major Challenge): The starting material is a tautomer. N-amination "locks" the ring, producing a mixture of 1,5-isomer (Target) and 1,4-isomer (Impurity).

  • Unreacted Starting Material: Imidazole-4(5)-carboxamide.[1]

  • Inorganic Salts: Sulfates or sulfonates from the aminating agent.

Part 2: Purification Protocols

Workflow Visualization

The following logic tree dictates the purification strategy based on crude purity and impurity type.

PurificationWorkflow Start Crude 1-Amino-1H-imidazole-5-carboxamide Analyze HPLC/NMR Analysis (Identify Regioisomer Ratio) Start->Analyze Decision Isomer Ratio (1,5 : 1,4) Analyze->Decision Recryst Protocol A: Fractional Recrystallization (Best for >80% Target Isomer) Decision->Recryst High Target Ratio Chrom Protocol B: Flash Chromatography (Best for ~50:50 Mixtures) Decision->Chrom Low Target Ratio Reslurry Protocol C: Solvent Trituration (Remove Salts/Starting Material) Recryst->Reslurry Residual Salts Final Pure Product (>98%) Chrom->Final Reslurry->Final

Caption: Decision matrix for isolating the 1,5-isomer from crude reaction mixtures.

Protocol A: Fractional Recrystallization (High Purity)

Context: The 1,5-isomer and 1,4-isomer often exhibit differential solubility in alcohol/water mixtures. This method is preferred for scaling up when the crude mixture is already enriched in the 1,5-isomer.

Reagents:

  • Methanol (HPLC Grade)

  • Ethanol (Absolute)

  • Deionized Water

Step-by-Step:

  • Dissolution: Suspend the crude solid in minimal boiling Methanol (approx. 10 mL/g). If not fully soluble, add water dropwise until a clear solution is obtained at reflux.

  • Hot Filtration: Filter the hot solution quickly through a sintered glass funnel to remove inorganic salts (which are insoluble in hot MeOH).

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Do not place directly on ice, as this precipitates both isomers.

  • Seeding: If available, add a seed crystal of pure 1-Amino-1H-imidazole-5-carboxamide at 30°C.

  • Collection: Filter the resulting crystals.

    • Note: The 1,5-isomer typically crystallizes first in MeOH/Water systems due to hydrogen bonding patterns.

  • Wash: Wash the cake with cold Ethanol (-20°C).

Protocol B: Flash Column Chromatography (Isomer Separation)

Context: Required when the regioisomers are present in near-equal amounts (e.g., 60:40) or when high purity (>99%) is required for biological assays.

Stationary Phase: Silica Gel (230-400 mesh) or C18 (Reverse Phase). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

Step-by-Step:

  • Column Prep: Pre-equilibrate silica with DCM containing 1% Triethylamine (TEA). TEA prevents tailing of the basic imidazole nitrogen.

  • Loading: Dissolve crude material in a minimal amount of MeOH/DCM (1:1) and adsorb onto silica or load via liquid injection.

  • Gradient Elution:

    • Start: 100% DCM.

    • Ramp: 0% to 10% MeOH in DCM over 20 column volumes.

  • Fraction Collection:

    • The 1-Amino-1H-imidazole-5-carboxamide (Target) usually elutes after the 1,4-isomer in normal phase silica due to the exposed primary amino group interacting more strongly with silica silanols (depending on specific H-bonding geometry).

    • Verification: Check fractions via TLC (DCM:MeOH 9:1). Visualize with UV (254 nm) and Iodine stain.

Part 3: Troubleshooting & FAQs

Q1: My product is turning pink/red during drying. What is happening?

Cause: N-amino imidazoles are susceptible to oxidation, forming azo-linkages or radical species, which are highly colored. Solution:

  • Exclude Light: These compounds are often photosensitive. Wrap flasks in aluminum foil.

  • Lower Temperature: Dry in a vacuum oven at no more than 35°C.

  • Inert Atmosphere: Store under Argon or Nitrogen.

Q2: HPLC shows a split peak. Is this the isomer?

Analysis: Yes. If you see two peaks with identical Mass Spec (M+H = 127.12), these are the 1,4 and 1,5 regioisomers. Resolution:

  • Standard C18 columns may not separate them well.

  • Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized Amide-column.

  • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 6.5).

Q3: Why is the melting point lower than the literature value (169-171°C)?

Cause:

  • Isomer Contamination: Even 5% of the 1,4-isomer acts as an impurity, depressing the melting point significantly.

  • Hydration: The carboxamide group is hygroscopic. Validation: Run a DSC (Differential Scanning Calorimetry) scan. A sharp endotherm indicates purity; a broad premelt indicates isomer contamination.

Part 4: Analytical Validation Parameters

Use these parameters to validate the success of your purification.

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
HPLC Purity > 98.0% (Area %)C18 or HILIC, UV @ 254nm
1H NMR Distinct shifts for H-2 and H-4 protonsDMSO-d6
Regioisomer Content < 0.5%HPLC / 1H NMR
Water Content < 1.0%Karl Fischer

1H NMR Diagnostic (DMSO-d6):

  • Target (1-Amino-5-carboxamide): Look for the H-2 proton singlet. The chemical shift of the proton adjacent to the N-amino group is diagnostic. The NH2 (N-amino) protons typically appear as a broad singlet around 5.0–6.0 ppm (concentration dependent).

  • Note: Compare integration of the aromatic CH proton against the N-NH2 protons (ratio 1:2).

References

  • Synthesis & Application in Kinase Inhibitors

    • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors.[2]

    • Source: Journal of Medicinal Chemistry (2021).[3][2]

    • URL: [Link]

    • Relevance: Establishes the specific scaffold and its distinction
  • Commercial Reference & Properties

    • 1-Amino-1H-imidazole-5-carboxamide (CAS 1314910-72-9) Product Specification.

    • Source: MilliporeSigma / Sigma-Aldrich.

    • Relevance: Confirms physical properties and storage conditions (2-8°C, Dark).
  • General Imidazole Chemistry (Grounding)

    • Imidazole and Benzimidazole Synthesis.[4] (Grimmett, M. R.)

    • Source: ScienceDirect / Academic Press.
    • URL: [Link]

    • Relevance: Background on N-amination and tautomerism of imidazole carboxamides.

Sources

Troubleshooting

Technical Support Center: 1-Amino-1H-imidazole-5-carboxamide Scaffolds

The following guide serves as a specialized Technical Support Center for researchers working with 1-Amino-1H-imidazole-5-carboxamide and its derivatives. This content is structured to address the unique stability challen...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-Amino-1H-imidazole-5-carboxamide and its derivatives. This content is structured to address the unique stability challenges inherent to the N-aminoimidazole scaffold, a novel hinge-binding motif recently validated in covalent BTK inhibitors.

Status: Active | Tier: Advanced Chemical Support Scope: Stability, Handling, and Troubleshooting for Drug Discovery Applications

Executive Technical Brief

The Molecule: 1-Amino-1H-imidazole-5-carboxamide is structurally distinct from the common metabolite AICA (5-aminoimidazole-4-carboxamide). The presence of the N-amino group (Position 1) confers unique electronic properties, making it a potent hinge binder for kinases like BTK. The Challenge: The N-amino functionality introduces specific stability vulnerabilities not found in C-amino imidazoles, specifically regarding N-N bond lability , photolytic sensitivity , and oxidative susceptibility .

Troubleshooting Guide & FAQs

Category A: Physical Appearance & Purity[1][2]

Q1: My compound has turned from an off-white solid to a yellow/orange sticky residue. Is it still usable? Diagnosis: This indicates photo-oxidation or thermal degradation of the hydrazine-like N-amino moiety. Technical Insight: The N1-amino group is electron-rich and susceptible to radical formation under UV light or ambient oxygen. This leads to the formation of diazenyl intermediates or oxidative coupling products (azo-dimers), which are chromophoric (colored). Action Plan:

  • Immediate: Perform LC-MS. If the parent peak is >95%, repurify via recrystallization (avoid column chromatography on acidic silica if possible).

  • Prevention: Store strictly in amber vials under Argon at -20°C. Never store in clear glass on a benchtop.

Q2: I observe a new polar impurity (RRT ~0.8) increasing over time in DMSO stock solutions. Diagnosis: Likely hydrolysis of the carboxamide to the carboxylic acid, or deamination . Technical Insight: While the imidazole ring is stable, the 5-carboxamide can hydrolyze under basic or highly acidic conditions. However, in DMSO, the more likely culprit is trace water facilitating the cleavage of the N-N bond (deamination) if the solution is not pH-buffered. Action Plan:

  • Test: Check the mass spectrum. A loss of 16 Da suggests deamination (loss of NH₂ -> H). A gain of 1 Da (net OH for NH₂) suggests hydrolysis.

  • Protocol: Use anhydrous DMSO (stored over molecular sieves). Avoid freeze-thaw cycles which introduce condensation.

Category B: Synthesis & Handling[3]

Q3: The compound degrades during silica gel chromatography. How should I purify it? Diagnosis: Acid sensitivity. Technical Insight: 1-Aminoimidazoles are basic. The acidic nature of standard silica gel can protonate the ring or the exocyclic amine, catalyzing decomposition or irreversible adsorption. Action Plan:

  • Modification: Pre-treat silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidity.

  • Alternative: Use neutral alumina or reverse-phase (C18) chromatography with a neutral buffer (e.g., Ammonium Bicarbonate).

Q4: Is this scaffold compatible with standard amide coupling reagents (HATU/EDC)? Diagnosis: Potential chemoselectivity issues. Technical Insight: The N-amino group (N1-NH₂) is nucleophilic, though less so than a primary alkyl amine. It can compete with other amines in the reaction, leading to N-acylation at the wrong position (forming a hydrazide-like structure). Action Plan:

  • Protection: If modifying other parts of the molecule, consider protecting the N1-amino group as a hydrazone (e.g., with benzaldehyde) which can be deprotected later, though this is difficult.

  • Optimization: Perform couplings at lower temperatures (0°C) to favor the more nucleophilic primary amines over the N1-amino group.

Experimental Protocols (Self-Validating Systems)

Protocol A: Stability-Indicating HPLC Method

Use this protocol to validate the integrity of your batch before biological assays.

Objective: Separate the parent 1-amino-1H-imidazole-5-carboxamide from its two primary degradation products: the deaminated imidazole and the hydrolyzed acid.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold for polar degradants)2-10 min: 5% -> 60% B10-12 min: 60% -> 95% B
Detection UV @ 254 nm (aromatic) and 220 nm (amide)
Pass Criteria Main peak purity >98%; No single impurity >0.5%.
Protocol B: Long-Term Storage System

The "N-Amino" scaffold requires energetic material-grade storage discipline.

  • Drying: Lyophilize the compound to remove all traces of solvent/water.

  • Container: Use amber borosilicate glass vials with PTFE-lined screw caps.

  • Atmosphere: Purge vial with Argon (heavier than air, provides better blanket than Nitrogen) for 30 seconds before sealing.

  • Temperature: Store at -20°C or lower.

  • Validation: Re-test purity via Protocol A every 3 months.

Stability Logic & Degradation Pathways (Visualization)

The following diagram illustrates the critical decision-making process for identifying degradation modes based on analytical observations.

StabilityLogic Start Issue: Purity Loss Observed CheckLCMS Step 1: Analyze LC-MS Data Start->CheckLCMS PathA Mass Change: -15/16 Da (Loss of NH2) CheckLCMS->PathA Peak Shift PathB Mass Change: +1 Da (NH2 -> OH) CheckLCMS->PathB Peak Shift PathC Mass Change: x2 (Dimer) or +14/16 (Oxidation) CheckLCMS->PathC Peak Shift ConcA Diagnosis: Deamination Cause: Acidic pH or Thermal Stress Fix: Buffer pH > 6.0 PathA->ConcA ConcB Diagnosis: Amide Hydrolysis Cause: Basic pH or Water Fix: Use Anhydrous Solvents PathB->ConcB ConcC Diagnosis: Radical/Photo-Oxidation Cause: Light/Air Exposure Fix: Store under Argon/Dark PathC->ConcC

Figure 1: Diagnostic logic flow for identifying degradation mechanisms in 1-amino-1H-imidazole-5-carboxamide derivatives based on mass spectral shifts.

References

  • Ma, C., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors.[1] Journal of Medicinal Chemistry, 64(21), 16242–16270.[2] [2]

  • Cho, S. G., et al. (2015). A Predictive Study on Molecular and Explosive Properties of 1-Aminoimidazole Derivatives.[3] Bulletin of the Korean Chemical Society, 32(7).[3] (Provides fundamental data on N-aminoimidazole ring stability and energetics).

  • Sigma-Aldrich. Safety Data Sheet: 1-Amino-1H-imidazole-5-carboxamide.[4] (Handling and Storage Specifications).

Sources

Optimization

Technical Support Center: 1-Amino-1H-imidazole-5-carboxamide Solubility &amp; Stability

[1] Status: Operational | Topic: Solubility Optimization & Handling | Audience: Medicinal Chemists & Biologists Executive Summary: The " deceptive" Scaffold You are likely here because your 1-Amino-1H-imidazole-5-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational | Topic: Solubility Optimization & Handling | Audience: Medicinal Chemists & Biologists

Executive Summary: The " deceptive" Scaffold

You are likely here because your 1-Amino-1H-imidazole-5-carboxamide (1-AIC) analog is precipitating in biological media or showing inconsistent IC50 values.[1]

The Core Problem: Unlike its metabolic cousin 5-aminoimidazole-4-carboxamide (AICA), the 1-amino variant contains a hydrazine-like motif (


) embedded in the imidazole ring.[1] This creates a dual challenge:
  • Crystal Lattice Energy: The carboxamide group forms strong intermolecular hydrogen bond networks, leading to high melting points and poor aqueous solubility.[1]

  • Chemical Instability: The 1-amino group is electron-rich and susceptible to oxidation and light-induced degradation, often mistaken for "insolubility" when samples turn yellow/brown.[1]

This guide provides the protocols to solubilize these compounds without compromising their chemical integrity.

Part 1: Solubility Troubleshooting (Q&A)
Q1: "It dissolves in DMSO, but precipitates immediately when added to cell culture media. Why?"

Diagnosis: You are experiencing the "Solvent Shift" Crash-out . Mechanism: DMSO solvates the planar imidazole ring effectively.[1] When you dilute into aqueous media (buffer), the water molecules strip away the DMSO sheath.[1] If the compound's lattice energy is high (due to the carboxamide H-bonds) and the pH is near the compound's pKa (neutral), the molecules re-aggregate instantly.[1]

The Fix: The "Step-Down" Dilution Protocol Do not pipette high-concentration DMSO stock directly into the final volume of media.[1]

  • Prepare Stock: 10-20 mM in anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a co-solvent mix (e.g., PEG400 or Propylene Glycol) before adding to water.[1]

  • Final Dilution: Add the intermediate mix to the media.

Solvent SystemSolubility PotentialBiological CompatibilityNotes
Pure DMSO High (>50 mM)Low (Toxic >0.1%)Use for frozen stocks only.[1]
PEG400 / Water (50:50) Moderate (~5-10 mM)ModerateGood intermediate for animal dosing.
5% Tween 80 in Saline Low-ModerateHighBest for IP/IV injection formulation.[1]
Q2: "My compound won't dissolve in water even with sonication. Should I heat it?"

Direct Answer: NO. Reasoning: 1-Amino-imidazoles are thermally sensitive.[1][2] Heating accelerates the oxidation of the hydrazine moiety (


), leading to degradation products that are often less soluble than the parent.[1]

Correct Protocol: pH Manipulation The imidazole ring is amphoteric but primarily basic at N3.[1]

  • Target pH: Lower the pH to < 4.0 using 0.1M HCl.

  • Mechanism: Protonation of the imidazole nitrogen breaks the intermolecular H-bond network, vastly increasing aqueous solubility.[1]

  • Application: If your assay tolerates acidic buffers (e.g., some enzymatic assays), run them at pH 5.5–6.[1]0. If not, dissolve in dilute HCl first, then rapidly dilute into the buffered media (checking for precipitation).[1]

Q3: "The solution turned yellow overnight at 4°C. Is it still usable?"

Direct Answer: Likely No. Diagnosis: Oxidative degradation.[1] Explanation: The 1-amino group makes the ring electron-rich and prone to oxidation.[1] A yellow shift typically indicates the formation of azo-dimers or ring-opening hydrolysis products.[1] Prevention:

  • Degas Solvents: Always use degassed buffers (sparge with Argon/Nitrogen for 15 mins).[1]

  • Antioxidants: Add 0.5 mM DTT or TCEP to your stock solution if the assay permits.[1]

  • Dark Storage: These compounds are photosensitive.[1] Wrap vials in aluminum foil.

Part 2: Decision Workflows (Visualized)
Workflow A: Solubility Optimization Strategy

Use this logic tree to determine the correct formulation for your experiment.

SolubilityTree Start Start: Compound Solid Target Define Target Conc. (e.g., 10 µM for Cell Assay) Start->Target CheckAq Attempt Aqueous Buffer (pH 7.4) Target->CheckAq Soluble Soluble? CheckAq->Soluble Yes1 Proceed to Assay Soluble->Yes1 Yes No1 Precipitate/Cloudy Soluble->No1 No CheckpH Adjust pH to 4.0 (Protonate Imidazole) No1->CheckpH Soluble2 Soluble? CheckpH->Soluble2 Yes2 Use Acidic Stock (Dilute rapidly) Soluble2->Yes2 Yes No2 Requires Co-Solvent Soluble2->No2 No Cosolvent Try 5% DMSO + 20% PEG400 No2->Cosolvent

Caption: Decision matrix for solubilizing 1-Amino-1H-imidazole-5-carboxamide. Priority is given to pH adjustment before introducing complex co-solvents.

Part 3: Advanced Protocols
Protocol 1: Kinetic Solubility Assay (Do this FIRST)

Don't waste expensive compound on full equilibrium studies yet.[1] This rapid assay tells you the "working limit."

Materials:

  • 10 mM DMSO Stock of 1-Amino-1H-imidazole-5-carboxamide.[1]

  • PBS (pH 7.4).[1]

  • 96-well UV-transparent plate.[1]

Steps:

  • Spike: Add DMSO stock to PBS in a 96-well plate to achieve final concentrations of 1, 5, 10, 50, and 100 µM. (Keep DMSO constant at 1%).

  • Incubate: Shake at room temperature for 2 hours (cover with foil to prevent light degradation).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analyze: A sudden spike in OD620 indicates the "Crash Point."[1]

    • Pass Criteria: OD620 < 0.005 (background).[1]

    • Fail Criteria: Visible precipitate or OD620 > 0.01.[1]

Protocol 2: Salt Screening for In Vivo Formulation

If you need to dose animals, the free base will likely fail.[1] Create an in-situ salt.

The "Methanesulfonic Acid (MSA)" Method: 1-Amino-imidazoles often crystallize well with sulfonic acids, which break the amide stacking.[1]

  • Dissolve 50 mg of compound in minimal methanol.[1]

  • Add 1.05 equivalents of Methanesulfonic acid (MSA).[1]

  • Stir for 30 mins at 0°C (Ice bath).

  • Add cold diethyl ether dropwise until turbidity persists.

  • Filter the solid.[1]

    • Result: The Mesylate salt is usually 10-50x more water-soluble than the parent base.[1]

Part 4: Stability Warning (The "Hidden" Variable)

Why your IC50 might be wrong: If your compound degrades during the assay, the effective concentration drops, making the drug appear less potent than it is.

Degradation Pathway Visualization:

Degradation Parent 1-Amino-Imidazole (Active) Oxidation Oxidation (Air/Light) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Azo Azo-Dimer (Insoluble/Inactive) Oxidation->Azo RingOpen Ring Opening (Inactive) Hydrolysis->RingOpen

Caption: Primary degradation pathways. The 1-amino group is the "Achilles' heel," susceptible to oxidative dimerization which often presents as precipitation.

References
  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (2021).[1][3] Context: Establishes the 1-amino-imidazole scaffold as a novel kinase hinge binder and highlights the structural properties relevant to solubility.[1] URL:[Link]

  • PubChem Compound Summary: 5-Aminoimidazole-4-carboxamide (Structural Analog Data). Source: National Center for Biotechnology Information (2025).[1] Context: Provides baseline physicochemical data (pKa, H-bond donor/acceptor counts) for the imidazole-carboxamide class. URL:[Link][1]

  • Solubility Advantage of Carboxamide Derivatives in Alternative Solvents. Source: Journal of Chemical & Engineering Data.[1] Context: Discusses the thermodynamics of solubilizing rigid carboxamide structures using ionic liquids and co-solvents. URL:[Link][1]

  • Strategies to Improve the Solubility of Poorly Soluble Drugs. Source: Bentham Science (Review).[1] Context: General reference for the "Step-Down" dilution and co-solvent methodologies (PEG/Tween) described in Part 1. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 1-Amino-1h-imidazole-5-carboxamide

Welcome to the dedicated technical support guide for 1-Amino-1h-imidazole-5-carboxamide (CAS No. 1314910-72-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1-Amino-1h-imidazole-5-carboxamide (CAS No. 1314910-72-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Inconsistent results can often be traced back to the degradation of starting materials; this guide provides the foundational knowledge and practical steps to prevent such issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the storage and handling of 1-Amino-1h-imidazole-5-carboxamide.

Q1: What are the ideal long-term storage conditions for solid 1-Amino-1h-imidazole-5-carboxamide? A1: For optimal stability, the compound should be stored as a solid at 2-8°C , in a tightly sealed container, protected from light, and under a dry, inert atmosphere (e.g., argon or nitrogen).[1]

Q2: I just received my vial. Can I store it at room temperature for a few days before use? A2: While the compound is shipped under ambient conditions, this is for short-term transit only.[1] For periods longer than a few hours, it is strongly recommended to move it to the recommended 2-8°C conditions to minimize the risk of any potential degradation.

Q3: My solid compound has developed a slight yellow or off-white color. Is it still usable? A3: A change in color can be an indicator of degradation, likely due to minor oxidation or photodegradation.[2] Before use, it is critical to perform a purity check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity and identify any significant degradation products.

Q4: How should I handle the compound after opening the original container for the first time? A4: Once the manufacturer's seal is broken, the risk of exposure to moisture and oxygen increases significantly. After dispensing the required amount, we recommend flushing the container's headspace with a dry, inert gas like argon or nitrogen before tightly resealing. Ensure the container is sealed securely to prevent moisture ingress.[3]

Q5: I need to make a stock solution. What are the best practices for storing it? A5: Solutions are significantly more susceptible to degradation than the solid-state compound.[2] If you must store a solution, prepare it in a suitable, dry solvent, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4] Protect solutions from light at all times. The imidazole moiety, in particular, has been shown to be sensitive to photodegradation when in solution.[2]

Section 2: In-Depth Troubleshooting Guide

This guide addresses specific issues you may encounter and connects them to the underlying chemical principles.

Issue 1: Gradual Loss of Purity or Appearance of New Peaks in HPLC Analysis

Q: I've been using the same batch of 1-Amino-1h-imidazole-5-carboxamide for a month, and I'm seeing a decrease in the main peak area and the emergence of new, more polar peaks in my reverse-phase HPLC chromatogram. What's happening?

A: This is a classic sign of chemical degradation. The appearance of more polar byproducts suggests that functional groups are being modified to increase their affinity for the aqueous mobile phase. For this molecule, the two most probable culprits are hydrolysis and oxidation.

  • Hydrolysis: The carboxamide group (-CONH₂) is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, which can be introduced from atmospheric moisture (CO₂) or contaminated solvents. This reaction would convert the carboxamide to a carboxylic acid, creating a new, earlier-eluting peak in a typical reverse-phase HPLC method. The process of hydrolysis is a known degradation pathway for molecules with amide functionalities.[5][6]

  • Oxidation: The imidazole ring is an electron-rich heterocycle, making it a target for oxidation.[7][8] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. Oxidative degradation can lead to ring-opening or the formation of various hydroxylated species, all of which would present as new peaks in your analysis.[2] Studies on related imidazole-containing compounds confirm their liability to base-mediated autoxidation.[2]

Issue 2: Inconsistent Results in Biological or Chemical Assays

Q: My experimental results have become less reproducible over time, even though my protocol hasn't changed. Could my compound be the problem?

A: Absolutely. The integrity of your starting material is paramount for reproducible results. If your compound has degraded, you are introducing impurities that can have unintended consequences:

  • Lower Potency: If the parent compound is degrading, its effective concentration in your assay is lower than calculated, leading to a diminished biological or chemical effect.

  • Off-Target Effects: Degradation products are new chemical entities. They may bind to your target with different affinities, interact with other components in your assay, or exhibit their own unexpected bioactivity, leading to confounding results. For example, 1-Amino-1h-imidazole-5-carboxamide is used as a scaffold for kinase inhibitors; its degradation products would likely lack the specific binding geometry required for potent inhibition.[9]

  • Interference with Detection: Degradants may interfere with your analytical readout, for instance, by fluorescing or absorbing at the same wavelength as your detection probe.

To resolve this, it is essential to re-qualify your compound. Use a fresh, unopened vial if available, or re-purify the existing stock and confirm its identity and purity (>97%) before proceeding with further experiments.

Section 3: The Science of Degradation & Prevention

Understanding the mechanisms of degradation is key to preventing them. Forced degradation studies, which intentionally stress a molecule, help elucidate these pathways.[10][11]

Key Degradation Pathways

The primary vulnerabilities of 1-Amino-1h-imidazole-5-carboxamide are its carboxamide group and the imidazole ring.

Caption: Primary degradation pathways for 1-Amino-1h-imidazole-5-carboxamide.

Troubleshooting and Prevention Workflow

If you suspect degradation, follow this logical workflow to identify the cause and implement corrective actions.

TroubleshootingWorkflow start Inconsistent Results or Suspected Degradation check_purity 1. Confirm Purity via HPLC start->check_purity purity_ok Purity >97%. Investigate other experimental variables. check_purity->purity_ok OK purity_bad Purity <97% or Degradants Present check_purity->purity_bad Not OK review_storage 2. Review Storage Conditions purity_bad->review_storage storage_ok Storage is Optimal (2-8°C, Dark, Dry, Inert) review_storage->storage_ok Yes storage_bad Storage is Sub-optimal review_storage->storage_bad No review_handling 3. Review Handling Procedures storage_ok->review_handling action_storage Action: Discard degraded material. Procure new stock and store correctly. storage_bad->action_storage handling_ok Handling is Correct review_handling->handling_ok Yes handling_bad Handling Issues Identified (e.g., exposure to air/moisture) review_handling->handling_bad No end_node Problem Resolved handling_ok->end_node action_handling Action: Implement proper handling. (e.g., use glovebox, inert gas overlay) handling_bad->action_handling action_storage->end_node action_handling->end_node

Caption: Troubleshooting workflow for identifying the root cause of degradation.

Section 4: Protocols for Stability Assessment

Protocol 1: Routine Purity Check by HPLC

This protocol provides a general method to quickly assess the purity of your compound.

Objective: To determine the purity of 1-Amino-1h-imidazole-5-carboxamide and detect the presence of degradation products.[12]

Instrumentation & Reagents:

  • HPLC system with a UV detector (set to an appropriate wavelength, e.g., 254 nm or 265 nm).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid or Trifluoroacetic acid (optional, for peak shaping).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase gradient. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a gradient from 5% B to 95% B over 15-20 minutes.

  • Standard Preparation: Carefully prepare a standard solution of a new, high-purity lot of the compound (if available) at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., a small amount of DMSO topped up with mobile phase A).

  • Sample Preparation: Prepare a solution of the suspect compound at the same concentration as the standard.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

    • Record the chromatograms.

  • Data Interpretation: Compare the chromatogram of your sample to the standard. Calculate purity based on the relative area percentage of the main peak. The presence of significant secondary peaks not seen in the standard indicates degradation.

Protocol 2: Principles of a Forced Degradation Study

Forced degradation (or stress testing) is a powerful tool used to understand degradation pathways and develop stability-indicating methods.[11] This involves subjecting the compound to harsh conditions to accelerate degradation.[13][14]

Key Stress Conditions to Evaluate:

  • Acid/Base Hydrolysis: Refluxing the compound in dilute HCl and dilute NaOH.

  • Oxidation: Treating the compound with hydrogen peroxide (H₂O₂).

  • Thermal Stress: Heating the solid compound at an elevated temperature (e.g., 60-80°C).

  • Photostability: Exposing the compound (both solid and in solution) to a controlled light source that provides both visible and UV output, as specified by ICH guideline Q1B.[15]

An ideal outcome for a forced degradation study is to achieve 5-20% degradation, allowing for the detection and characterization of primary degradants without overly complex secondary reactions.[10][11]

Section 5: Summary of Best Practices

This table summarizes the critical storage and handling parameters.

ParameterRecommendationRationale & Scientific Justification
Temperature 2-8°C Slows down the kinetics of all potential degradation reactions (hydrolysis, oxidation). This is a standard condition for storing sensitive chemical reagents.[1]
Light Store in the dark (e.g., in an amber vial, inside a cabinet)The imidazole ring system can absorb UV/visible light, leading to photochemical reactions and the formation of complex, often colored, byproducts.[2]
Moisture Store in a dry environment (desiccator recommended)Prevents hydrolysis of the carboxamide functional group. Hygroscopic compounds can absorb atmospheric water, creating a localized aqueous environment that facilitates degradation.[1][3]
Atmosphere Store under an inert gas (Argon or Nitrogen)The electron-rich imidazole ring is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, preventing this degradation pathway.[2]
Handling Minimize exposure to ambient conditions. Use clean, dry spatulas. Reseal containers promptly and tightly.Prevents the introduction of contaminants (moisture, oxygen, microbes) that can initiate or catalyze degradation.[3]

By adhering to these guidelines, you can ensure the chemical integrity of your 1-Amino-1h-imidazole-5-carboxamide, leading to more reliable, reproducible, and accurate research outcomes.

References

  • Rasayan Journal of Chemistry. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

  • ResearchGate. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ChemRxiv. (n.d.). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-Amino-1H-imidazole-5-carboxamide | 1314910-72-9. Retrieved from [Link]

  • PubMed. (2021). Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Retrieved from [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Nature Communications. (n.d.). Photostability of organic fluorophore influenced by adjacent amino acid residues. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-amino-1h-imidazole- 5-carboxamide - Cas No: 1314910-72-9 at Best Price in Mumbai. Retrieved from [Link]

  • ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • RSC Publishing. (n.d.). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Retrieved from [Link]

  • ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusualβ-Oxidation ofN-Functionalized Alkyl Chains by 1H-Imidazole. Retrieved from [Link]

Sources

Optimization

Optimizing coupling reactions for 1-Amino-1h-imidazole-5-carboxamide

The following guide serves as a specialized technical support resource for researchers working with 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9). This scaffold has gained prominence as a critical hinge-binding...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9).

This scaffold has gained prominence as a critical hinge-binding motif in the development of covalent Bruton’s Tyrosine Kinase (BTK) inhibitors, as detailed in recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2021).[1][2][3][4] However, its unique electronic structure—specifically the electron-withdrawing nature of the carboxamide combined with the


-amino functionality—presents distinct challenges in coupling reactions.[5]

[5][6]

Current Status: Active Lead Scientist: Senior Application Specialist, Process Chemistry Topic: Optimization of Amide Coupling & Functionalization

The Scaffold: Reactivity Profile & Challenges

Before initiating any protocol, you must understand why this molecule behaves poorly in standard coupling conditions.

  • Structure: The molecule features an imidazole ring with a primary amino group attached to the N1 nitrogen (

    
    -amino) and a carboxamide at C5.[5]
    
  • Electronic Deactivation: The C5-carboxamide is a strong electron-withdrawing group (EWG).[5][6] Through resonance, it depletes electron density from the imidazole ring. Consequently, the N1-amino group—which is already chemically distinct from a standard alkyl amine (resembling a hydrazine)—becomes significantly less nucleophilic .[5]

  • Solubility: The molecule is highly polar and crystalline, often requiring high-dielectric solvents (DMSO, DMF, NMP) which can complicate workups.

Optimized Coupling Protocols

Do not rely on standard EDC/HOBt or mild HATU conditions for this scaffold; they frequently result in stalled reactions (<20% conversion).

Protocol A: The "Gold Standard" (Acid Chloride Method)

Best for: Sterically hindered acids or when standard couplings fail.

Rationale: Due to the poor nucleophilicity of the 1-amino group, the electrophile must be highly activated. In situ generated acid chlorides provide the necessary driving force.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DCM (or DCE if heating is needed). Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv).[5][6] Stir at RT for 30–60 mins.[5]

    • Note: Avoid SOCl₂/Oxalyl Chloride if your acid has acid-sensitive groups; Ghosez's reagent is neutral.[5][6]

  • Coupling: In a separate vial, dissolve 1-Amino-1H-imidazole-5-carboxamide (1.0 equiv) in minimal anhydrous Pyridine (or DMF with 3.0 equiv DIPEA).

  • Addition: Add the activated acid chloride solution dropwise to the amine solution at 0°C.

  • Promotion: If reaction is sluggish after 1 hour, add DMAP (0.1–0.5 equiv) . The pyridine/DMAP system forms a highly reactive acyl-pyridinium intermediate.[5][6]

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc/IPA (3:1 mix) to ensure the polar product is recovered.

Protocol B: Enhanced HATU/HOAt (For Acid-Sensitive Substrates)

Best for: Substrates that cannot survive acid chloride generation.[5][6]

  • Solvent: Use DMF or NMP (0.2 M concentration).[5]

  • Reagents: Acid (1.1 equiv) + HATU (1.2 equiv) + HOAt (0.5 equiv).

    • Why HOAt? The aza-benzotriazole creates a more reactive ester than HOBt, crucial for weak nucleophiles.[5]

  • Base: DIPEA or NMM (3.0 equiv).

  • Procedure: Pre-activate the acid for only 5 minutes. Add the 1-amino-imidazole.[5][6][7]

  • Critical Step: Heat the reaction to 50–60°C . The thermal energy is often required to overcome the activation barrier of the deactivated amine.

Troubleshooting Guide (Q&A)

Issue 1: "I see <10% conversion by LCMS after 24 hours."

Diagnosis: The activation of your carboxylic acid is insufficient to capture the weak N-amino nucleophile.[5] Solution:

  • Switch to Protocol A (Acid Chloride).

  • Concentration: Increase reaction concentration to 0.5 M or even 1.0 M. Bimolecular reaction rates depend linearly on concentration.

  • Catalysis: Add a nucleophilic catalyst. DMAP (10-20 mol%) is essential when using anhydrides or acid chlorides.[5][6]

Issue 2: "My product is stuck in the aqueous layer during workup."

Diagnosis: The 1-amino-imidazole core is highly polar.[5][6] The coupled product likely retains significant polarity, especially if the acid partner is small. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl.[8]

  • Solvent Switch: Do not use pure EtOAc. Use EtOAc:Isopropanol (3:1) or DCM:Isopropanol (4:1) for extraction.[5]

  • Direct Purification: If using DMF/DMSO, skip aqueous workup. Dilute with water/MeOH and inject directly onto a Reverse Phase C18 Flash column .

Issue 3: "I'm seeing a +26 mass shift (CN) or dimerization."

Diagnosis:

  • +26 Da: If using DMF/HATU, this is likely a formamidine adduct formed by the reaction of the amine with DMF active species.

  • Dimerization: The amino group can react with the carboxamide of another molecule under extreme forcing conditions (rare). Solution:

  • Replace DMF with DMA (Dimethylacetamide) or NMP .

  • Lower the equivalents of HATU/coupling reagent to strictly 1.0–1.1 equiv.

Issue 4: "The reaction works but the product decomposes on silica."

Diagnosis:


-amino imidazoles and their amides can be acid-sensitive or stick to active silanols.[5][6]
Solution: 
  • Deactivate Silica: Pre-wash your silica column with 1% Et₃N in your eluent.

  • Switch Phase: Use Neutral Alumina or, preferably, Reverse Phase (C18) chromatography using 0.1% Formic Acid or Ammonium Bicarbonate buffers.

Quantitative Data: Reagent Comparison

Comparison of coupling conditions for 1-Amino-1H-imidazole-5-carboxamide with Benzoic Acid (Model System).

Coupling ReagentBase/SolventTempYield (Isolated)Notes
EDC / HOBt DIPEA / DMFRT< 15%Reaction stalls; amine recovered.[5][6]
HATU DIPEA / DMFRT45%Slow; requires long reaction times.
HATU / HOAt DIPEA / NMP60°C78% Heating is critical.
Ghosez Reagent Pyridine / DCM0°C -> RT88% Cleanest profile; fast conversion.[5][6]
T3P (Propylphosphonic anhydride) Et₃N / EtOAcReflux65%Good for large scale; easy workup.

Decision Logic for Troubleshooting

The following diagram outlines the logical flow for optimizing failed couplings with this scaffold.

CouplingOptimization Start Start: Coupling Fails (<20% Yield) CheckMethod Current Method? Start->CheckMethod IsStandard Standard (EDC/HATU at RT) CheckMethod->IsStandard Using Amide Couplers IsAcidChloride Acid Chloride / Anhydride CheckMethod->IsAcidChloride Using Activated Species HeatCheck Did you apply Heat (50-60°C)? IsStandard->HeatCheck CatCheck Did you add DMAP? IsAcidChloride->CatCheck ApplyHeat Retry with Heat + HOAt HeatCheck->ApplyHeat No SwitchMethod Switch to Acid Chloride (Ghosez/Oxalyl Cl) HeatCheck->SwitchMethod Yes (Still Failed) AddDMAP Add 0.2 eq DMAP (Nucleophilic Catalysis) CatCheck->AddDMAP No SolventCheck Check Solubility CatCheck->SolventCheck Yes ChangeSolvent Switch to Pyridine or NMP SolventCheck->ChangeSolvent Precipitate Visible

Caption: Decision tree for troubleshooting low yields in 1-Amino-1H-imidazole-5-carboxamide couplings.

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors.

    • Source: Journal of Medicinal Chemistry (2021)[1][2][3][4][7]

    • Context: Primary reference for the synthesis and utility of this scaffold in drug discovery.
    • URL:[Link][1][6]

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents.

    • Source: Chemical Reviews (2016)[6]

    • Context: Comprehensive review covering acid chloride and HO
    • URL:[Link][6]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). [5][6]

    • Source: Organic Syntheses[5][6]

    • Context: Standard protocol for neutral gener
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 1-Amino-1H-imidazole-5-carboxamide

Welcome to the specialized technical support portal for the synthesis of 1-amino-1H-imidazole-5-carboxamide. This unique scaffold has recently emerged as a highly selective, covalent hinge binder in the development of ne...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support portal for the synthesis of 1-amino-1H-imidazole-5-carboxamide. This unique scaffold has recently emerged as a highly selective, covalent hinge binder in the development of next-generation kinase inhibitors (such as BTK inhibitors)[1]. However, its scalable synthesis presents distinct challenges, primarily surrounding the regioselective electrophilic N-amination of the imidazole core and the isolation of the highly polar product.

Below, you will find expert-curated FAQs, troubleshooting guides, and self-validating protocols designed to ensure high-yield, reproducible scale-up.

Part 1: Frequently Asked Questions (FAQs)

Q: Why is 1-amino-1H-imidazole-5-carboxamide preferred over traditional adenine mimetics in recent drug design? A: The combination of the C5-carboxamide group and the adjacent N1-amino group forms a highly specific intramolecular hydrogen bond network. This perfectly mimics the imidazopyrimidine ring (found in approved drugs like acalabrutinib) while breaking the structural restrictions of traditional adenine mimetics. This expands the chemical diversity and selectivity profile of kinase inhibitors, drastically reducing off-target effects[1].

Q: What is the most scalable method for the N-amination of the imidazole-5-carboxamide core? A: For scalable and regioselective amination, electrophilic amination using O-(diphenylphosphinyl)hydroxylamine (DPPH) is highly recommended over Hydroxylamine-O-sulfonic acid (HOSA). DPPH operates efficiently in anhydrous organic solvents, preventing the thermodynamic mixtures often seen with HOSA in aqueous media. Furthermore, DPPH can be prepared safely and reproducibly on a multigram to kilogram scale[2].

Part 2: Troubleshooting Guide for Critical Experimental Challenges

Q: I am observing a high ratio of the 1-amino-1H-imidazole-4-carboxamide (N3-amination) byproduct. How can I improve N1 regioselectivity?

  • Causality: Imidazoles are tautomeric, and deprotonation yields an ambident imidazolide anion. The C5-carboxamide group exerts both steric hindrance and electronic withdrawal. If the aminating agent is small or the solvent allows for thermodynamic equilibration, amination occurs at the less sterically hindered but electronically disfavored N3 position.

  • Solution: Ensure complete deprotonation using Sodium Hydride (NaH) or LiHMDS at 0 °C in anhydrous DMF. The bulky diphenylphosphinyl group of DPPH sterically clashes with the C5-carboxamide, naturally directing the electrophilic attack to the N1 position. Maintain internal temperatures strictly below 5 °C during DPPH addition to kinetically trap the N1-isomer.

Q: My amination reaction stalls at 50-60% conversion, and adding more solid DPPH doesn't push the reaction to completion. What is going wrong?

  • Causality: DPPH is highly sensitive to moisture. In the presence of water, it rapidly hydrolyzes into diphenylphosphinic acid and hydroxylamine, permanently quenching the active electrophile[2]. Adding solid DPPH to a wet reaction mixture simply results in immediate degradation.

  • Solution: Implement a strict anhydrous protocol. Prior to the reaction, validate the solvent via Karl Fischer titration (moisture must be <50 ppm). If your In-Process Control (IPC) via LC-MS at 2 hours shows stalled conversion, do not add solid DPPH. Instead, verify the system's argon integrity, pre-dissolve a fresh batch of DPPH in anhydrous DCM, and add it dropwise.

Q: The 1-amino-1H-imidazole-5-carboxamide product is highly polar. How do I isolate it without losing yield in the aqueous phase?

  • Causality: The N-aminoimidazole core combined with a primary carboxamide is extremely hydrophilic. Standard liquid-liquid extractions (e.g., EtOAc/Water or DCM/Water) result in the product remaining trapped in the aqueous layer, leading to massive yield losses.

  • Solution: Completely avoid aqueous workups. Quench the reaction with a minimal volume of methanol to destroy unreacted NaH/DPPH. Concentrate the crude mixture in vacuo to remove the DMF. Triturate the resulting residue with a cold mixture of Ethyl Acetate and Diethyl Ether (1:1). The highly polar product will precipitate as a filterable solid, leaving the diphenylphosphinic acid byproduct dissolved in the organic supernatant.

Part 3: Quantitative Reagent Comparison

To justify the selection of DPPH for scale-up, compare the performance metrics of common electrophilic aminating agents used for this scaffold:

Aminating AgentRegioselectivity (N1:N3)Typical YieldScalabilitySafety / Handling Profile
DPPH >95:5 75–85% Excellent Bench-stable solid; moisture sensitive, non-explosive[2].
HOSA ~60:4040–50%ModerateRequires aqueous base; poor solubility; difficult workup.
MSH *>90:1060–70%PoorHighly reactive; severe explosive hazard at scale.

*MSH = O-(Mesitylsulfonyl)hydroxylamine

Part 4: Standard Operating Procedure (SOP) – Regioselective N-Amination

This protocol is designed as a self-validating system to ensure technical accuracy at every step.

  • Preparation & Moisture Validation:

    • Charge a dry, argon-flushed reactor with 1H-imidazole-5-carboxamide (1.0 equiv) and anhydrous DMF (10 volumes).

    • Validation Checkpoint: Perform Karl Fischer titration on the mixture. Proceed only if water content is <50 ppm. Cool the solution to 0 °C.

  • Deprotonation:

    • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions to prevent thermal spiking.

    • Validation Checkpoint: Observe the evolution of H₂ gas. Stir for 30 minutes until gas evolution completely ceases and the solution becomes clear, confirming 100% enolate formation.

  • Electrophilic Amination:

    • Dissolve DPPH (1.2 equiv) in anhydrous DMF (3 volumes). Add this solution dropwise to the imidazolide anion, maintaining the internal temperature strictly below 5 °C to enforce kinetic regiocontrol.

  • Reaction Monitoring (IPC):

    • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Pull an aliquot for LC-MS analysis. The reaction is validated as complete when the starting material peak area is <2%.

  • Anhydrous Workup & Isolation:

    • Quench the reaction with Methanol (1 volume). Concentrate the mixture in vacuo to remove all volatiles.

    • Triturate the crude residue with cold Ethyl Acetate (5 volumes). Filter the resulting solid and wash with cold Diethyl Ether to yield the pure 1-amino-1H-imidazole-5-carboxamide.

Part 5: Pathway Visualization

The following diagram illustrates the kinetic and steric logic dictating the regioselectivity of the DPPH amination workflow.

G A 1H-imidazole-5-carboxamide (Tautomeric Mixture) B Deprotonation (NaH) Anhydrous DMF, 0°C A->B C Imidazolide Anion (Ambident Nucleophile) B->C H2 evolution D DPPH Addition Steric Control C->D E 1-Amino-1H-imidazole- 5-carboxamide (Major) D->E Kinetic/Steric Preference F 1-Amino-1H-imidazole- 4-carboxamide (Minor) D->F Disfavored

Regioselective N-amination workflow of imidazole-5-carboxamide using DPPH under steric control.

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine (DPPH) Organic Syntheses URL:[Link]

Sources

Optimization

Improving the regioselectivity of 1-Amino-1h-imidazole-5-carboxamide functionalization

This technical guide addresses the regioselective functionalization of 1-Amino-1H-imidazole-5-carboxamide , a critical scaffold recently identified as a hinge binder for next-generation covalent Bruton’s Tyrosine Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the regioselective functionalization of 1-Amino-1H-imidazole-5-carboxamide , a critical scaffold recently identified as a hinge binder for next-generation covalent Bruton’s Tyrosine Kinase (BTK) inhibitors.

Unlike the common intermediate AICA (5-aminoimidazole-4-carboxamide), this molecule features a hydrazine-like N-amino motif (N1-NH₂) and a C5-carboxamide , creating a unique electronic environment that complicates standard imidazole chemistry.

Part 1: Reactivity Landscape & Strategic Analysis

The 1-amino-1H-imidazole-5-carboxamide scaffold presents three distinct nucleophilic/electrophilic sites. Understanding their hierarchy is the key to regiocontrol.

  • N1-Amino Group (Exocyclic, Hydrazine-like): The most nucleophilic site. It is susceptible to acylation and alkylation but is electronically coupled to the aromatic ring, reducing its basicity compared to aliphatic hydrazines.

  • C5-Carboxamide (Amide Nitrogen): Poorly nucleophilic due to resonance delocalization with the carbonyl. It generally requires deprotonation (e.g., NaH) to react.

  • C2 & C4 Carbons:

    • C2-H: The most acidic proton (pKa ~18-20). Accessible via lithiation (directed ortho-metalation).

    • C4-H: The most electron-rich carbon, susceptible to electrophilic aromatic substitution (SEAr) like halogenation.

Visualizing the Reactivity Map

ReactivityMap Scaffold 1-Amino-1H-imidazole- 5-carboxamide N1_Amino N1-Amino Group (-NH2) Primary Nucleophile Target: Acylation/Schiff Base Scaffold->N1_Amino Most Reactive (Kinetic) C5_Amide C5-Carboxamide (-CONH2) Low Nucleophilicity Target: Dehydration to Nitrile Scaffold->C5_Amide Stable/Protecting Group C2_Position C2 Position Acidic Proton Target: Lithiation/Arylation Scaffold->C2_Position Base-Mediated (Thermodynamic) C4_Position C4 Position Electron Rich Target: Halogenation (NBS/NIS) Scaffold->C4_Position Electrophilic Attack

Caption: Reactivity hierarchy of 1-Amino-1H-imidazole-5-carboxamide. The N1-amino group dominates kinetic reactions, while C2/C4 require specific activation.

Part 2: Troubleshooting & Optimization Protocols

Scenario A: Selective N-Acylation (Attaching the "Warhead")

Goal: Acylate the N1-amino group to attach a Michael acceptor (e.g., acryloyl chloride) for BTK inhibition without touching the carboxamide or ring nitrogens.

Problem: Over-acylation or reaction at the amide nitrogen. Mechanism: The N1-amino group is a "soft" nucleophile compared to the "hard" amide. However, under forcing conditions, the amide can react.

Protocol 1: Chemoselective N1-Acylation

  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMF . Avoid protic solvents which may solvolyze the reagent.

  • Base: Use a weak organic base like N,N-Diisopropylethylamine (DIPEA) (1.1 equiv). Avoid strong bases (NaH, LiHMDS) which will deprotonate the C5-carboxamide.

  • Temperature: Maintain -10°C to 0°C . The N1-amine reacts rapidly; the amide requires heat.

  • Reagent: Add the acid chloride dropwise over 30 minutes.

IssueDiagnosisCorrective Action
Bis-acylation Product mass = M + 2xAcylReduce base to 1.0 equiv. Use dilute conditions (0.05 M).
Amide reaction NMR shows loss of amide protonsLower temperature to -20°C. Switch to anhydride reagents.
No Reaction Starting material persistsThe N1-amine is deactivated by the ring. Add DMAP (5 mol%) as a catalyst.
Scenario B: Regioselective Halogenation (C4 vs. C2)

Goal: Introduce a halogen at C4 to enable Suzuki coupling, while preserving the C2 proton and N-amino group.

Problem: Competitive halogenation at C2 or oxidation of the N-amino group (denitrogenation). Mechanism: Electrophilic aromatic substitution favors C4 because C5 is blocked by the electron-withdrawing carboxamide. However, N-amino imidazoles are sensitive to oxidants.

Protocol 2: C4-Selective Bromination

  • Protection: It is highly recommended to protect the N1-amino group (e.g., as an acetamide) before halogenation to prevent oxidation.

  • Reagent: Use N-Bromosuccinimide (NBS) (1.05 equiv). Avoid elemental bromine (

    
    ), which is too oxidizing.
    
  • Solvent: Acetonitrile (MeCN) or DMF at 0°C.

  • Workup: Quench with aqueous sodium thiosulfate immediately upon completion to prevent side reactions.

Decision Workflow for C-H Functionalization:

HalogenationFlow Start Start: C-H Functionalization Check_N Is N1-Amino Protected? Start->Check_N Protect Step 1: Protect with Ac2O/Pyridine Check_N->Protect No Target Target Position? Check_N->Target Yes Protect->Target C4_Route Route A: C4-Halogenation Reagent: NBS, MeCN, 0°C Mechanism: SEAr Target->C4_Route Electrophilic (C4) C2_Route Route B: C2-Arylation Reagent: Pd(OAc)2, Cu(OAc)2 Mechanism: C-H Activation Target->C2_Route Metal-Catalyzed (C2)

Caption: Decision tree for functionalizing the imidazole ring carbons. N-protection is a critical prerequisite.

Part 3: Frequently Asked Questions (Technical Support)

Q1: Why does my 1-amino-1H-imidazole-5-carboxamide decompose during workup? A: The N1-amino group makes the ring electron-rich and susceptible to oxidative denitrogenation (loss of


).
  • Fix: Avoid oxidative workups (bleach, permanganate). Use reducing agents (thiosulfate) during quenches. Store the compound under inert atmosphere (Argon) away from light.

Q2: I am trying to cyclize the N1-amino and C5-carboxamide to form a fused system (e.g., imidazo[1,5-b][1,2,4]triazine), but yields are low. A: This cyclization often requires a one-carbon insertion (e.g., using triethyl orthoformate).

  • Optimization: Ensure completely anhydrous conditions. The presence of water hydrolyzes the orthoester intermediate before cyclization. Use molecular sieves (4Å) and catalytic p-toluenesulfonic acid (PTSA) . Heat to 80-100°C in a sealed vessel.

Q3: Can I lithiate the C2 position directly? A: Direct lithiation (n-BuLi) is risky due to the acidic protons on the N-amino and carboxamide groups. You would need >3 equivalents of base.

  • Better Strategy: Use Magnesiation (e.g., TMPMgCl·LiCl, Knochel-Hauser base) which tolerates sensitive functional groups better than Lithium reagents, or protect both nitrogen functionalities first.

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors.

    • Source: Journal of Medicinal Chemistry (2021)[1][2]

    • Context: Establishes the scaffold as a hinge binder and details the synthesis of N-acylated deriv
    • URL:[Link]

  • Completely N1-Selective Palladium-Catalyzed Aryl

    • Source: Journal of the American Chemical Society (2012)[3]

    • Context: Provides mechanistic insight into distinguishing N1 vs. C-H reactivity, applicable to the 1-amino variant.
    • URL:[Link]

  • Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles.

    • Source: Journal of Organic Chemistry (1997)
    • Context: Fundamental protocols for controlling regiochemistry in imidazole carboxaldehydes/amides.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to BTK Inhibition: Ibrutinib vs. Novel 1-Amino-1H-imidazole-5-carboxamide Derivatives

This guide provides a detailed, data-driven comparison between the first-in-class BTK inhibitor, Ibrutinib, and a promising new class of covalent inhibitors based on a 1-amino-1H-imidazole-5-carboxamide scaffold. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, data-driven comparison between the first-in-class BTK inhibitor, Ibrutinib, and a promising new class of covalent inhibitors based on a 1-amino-1H-imidazole-5-carboxamide scaffold. We will delve into their mechanisms of action, comparative efficacy, selectivity profiles, and the experimental methodologies used to validate these findings. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and oncology.

Introduction: The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling node in the B-cell receptor (BCR) pathway.[1][2][3] The BCR pathway is essential for the development, proliferation, and survival of B-cells.[3][4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, this pathway is constitutively active, providing a constant pro-survival signal to the cancerous cells.[4][5][6] This dependency makes BTK a prime therapeutic target.[7] Inhibiting BTK disrupts the downstream signaling cascade, including the activation of PLCγ2, AKT, and NF-κB, which ultimately leads to decreased proliferation and increased apoptosis in malignant B-cells.[3][8]

The development of BTK inhibitors, starting with Ibrutinib, marked a paradigm shift from traditional chemotherapy to targeted, mechanism-driven therapy for these diseases.[9][10][11]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Recruits & Phosphorylates BTK BTK LYN_SYK->BTK Phosphorylates Y551 PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 DAG_IP3 DAG / IP3 PIP2->DAG_IP3 Cleavage NFkB_Pathway NF-κB Pathway DAG_IP3->NFkB_Pathway Activates Transcription Gene Transcription NFkB_Pathway->Transcription Result Cell Proliferation, Survival, Adhesion Transcription->Result Inhibitor Ibrutinib or 1-Amino-1h-imidazole- 5-carboxamide Deriv. Inhibitor->BTK Covalent Inhibition (C481) Antigen Antigen Antigen->BCR Activation

Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition.

The Benchmark: Ibrutinib (Imbruvica®)

Ibrutinib was the first-in-class BTK inhibitor approved by the FDA and has transformed the treatment landscape for several B-cell cancers.[1][12]

Mechanism of Action

Ibrutinib is a potent and irreversible BTK inhibitor.[5] Its acrylamide group forms a covalent bond with the cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[4][5][8] This irreversible binding permanently inactivates the enzyme, thereby blocking its kinase activity and halting downstream BCR signaling.[12][13]

Clinical Utility and Limitations

Ibrutinib has demonstrated remarkable efficacy, leading to durable responses in patients with CLL and MCL.[8][12] However, its clinical use is hampered by two primary challenges:

  • Off-Target Effects: Ibrutinib inhibits several other kinases with a similar cysteine residue in their active site, including TEC, EGFR, and SRC family kinases.[5] This lack of specificity is believed to contribute to a range of adverse events, such as diarrhea, rash, bleeding, and atrial fibrillation, which can lead to dose reduction or treatment discontinuation.[14][15]

  • Acquired Resistance: Long-term therapy can lead to the emergence of resistance, most commonly through a mutation at the covalent binding site (C481S), which reduces the affinity of ibrutinib for BTK.[4][16] Mutations in the downstream protein PLCγ2 have also been identified as a resistance mechanism.[12][16]

The need to mitigate these off-target effects and overcome resistance has driven the development of next-generation BTK inhibitors.[1][17]

The Challenger: 1-Amino-1H-imidazole-5-carboxamide Derivatives

In the quest for more selective BTK inhibitors, a novel class of compounds featuring a 1-amino-1H-imidazole-5-carboxamide scaffold has been developed.[10][18] This scaffold serves as an innovative "hinge-binder," a part of the molecule that interacts with the hinge region of the kinase, a critical area for inhibitor binding.[18] To our knowledge, this represents the first use of this particular scaffold for this purpose, expanding the chemical diversity available for kinase inhibitor design.[10][18][19]

Like Ibrutinib, these derivatives are covalent inhibitors that target the Cys481 residue in BTK's active site.[18] The primary hypothesis behind their design was that the unique hinge-binding moiety would confer greater selectivity for BTK over other kinases, thereby reducing the potential for off-target side effects.[10][11]

Head-to-Head Performance Analysis

The following data, primarily drawn from the discovery and preclinical evaluation of the lead compound from this new class, designated as compound 26 , illustrates a direct comparison with Ibrutinib.[10][11]

Data Presentation: Potency, Selectivity, and Pharmacokinetics

Table 1: Comparative BTK Inhibition Potency

Compound Target Assay Type IC50 (nM) Source
Ibrutinib BTK Enzymatic Assay 0.5 - 5.0 [5],[12]
Compound 26 BTK Enzymatic Assay 1.1 [10],[11]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile

Kinase Target Ibrutinib IC50 (nM) Compound 26 IC50 (nM) Selectivity Improvement (Fold) Source
BTK ~1.0 1.1 - [10],[11]
EGFR 7.8 >10,000 >1280x [10],[11]
TEC 5.3 215 ~40x [10],[11]
ITK 10.7 20.3 ~2x [10],[11]
BLK 0.8 6.7 ~8x [10],[11]
BMX 1.0 50.1 ~50x [10],[11]

This table highlights the improved selectivity of Compound 26. A higher IC50 value against off-target kinases indicates weaker inhibition and thus better selectivity.

Table 3: Comparative Pharmacokinetic (PK) Properties in Rats

Parameter Ibrutinib Compound 26 Source
Administration Route Oral Oral [5],[10],[20]
Half-life (t½) 4–6 hours 5.23 hours [5],[10]
Oral Bioavailability (F%) ~2.9% (fasted) 48.7% [10],[21]

These preclinical data suggest that Compound 26 possesses significantly more favorable oral bioavailability compared to Ibrutinib.

The experimental data clearly indicates that while the novel 1-amino-1H-imidazole-5-carboxamide derivative (compound 26) demonstrates on-target BTK inhibition potency comparable to Ibrutinib, its key advantage lies in a vastly improved selectivity profile.[10][11] It shows significantly less activity against other kinases like EGFR and TEC, which are implicated in Ibrutinib's side effects.[10][11] Furthermore, its superior oral bioavailability in preclinical models suggests the potential for more efficient drug exposure.[10]

Experimental Methodologies & Workflows

To ensure the trustworthiness and reproducibility of these findings, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for the key assays used to characterize and compare BTK inhibitors.

Protocol 1: In Vitro BTK Kinase Assay

Causality and Rationale: This biochemical assay directly measures an inhibitor's ability to block the enzymatic activity of purified BTK protein. It is the primary method for determining potency (IC50) and is crucial for initial hit-to-lead characterization. The ADP-Glo™ Kinase Assay is a common format that quantifies ADP, a product of the kinase reaction, via a luminescent signal.[22]

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection (ADP-Glo™) cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare serial dilutions of test inhibitor (e.g., Compound 26) Combine Combine Inhibitor, BTK Enzyme, and Substrate/ATP in microplate Prep_Inhibitor->Combine Prep_Enzyme Prepare BTK Enzyme and Substrate/ATP mix Prep_Enzyme->Combine Incubate_Kinase Incubate at 30°C (e.g., 45-60 min) Combine->Incubate_Kinase Result_Kinase BTK phosphorylates substrate, ATP -> ADP Incubate_Kinase->Result_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction & deplete ATP Result_Kinase->Add_ADP_Glo Incubate_Glo Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_Glo Add_Detection Add Kinase Detection Reagent to convert ADP -> ATP -> Light Incubate_Glo->Add_Detection Incubate_Detect Incubate at RT (e.g., 30-60 min) Add_Detection->Incubate_Detect Read_Luminescence Read Luminescence on Plate Reader Incubate_Detect->Read_Luminescence Plot_Data Plot Luminescence vs. Inhibitor Concentration Read_Luminescence->Plot_Data Calc_IC50 Calculate IC50 Value Plot_Data->Calc_IC50

Figure 2: Experimental workflow for an in vitro BTK kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[23]

    • Test Inhibitor: Prepare serial dilutions of the test compound (e.g., 1-amino-1H-imidazole-5-carboxamide derivative) and the reference compound (Ibrutinib) in DMSO, followed by a further dilution in Kinase Buffer.[23]

    • BTK Enzyme: Dilute purified recombinant BTK enzyme to the desired working concentration in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a solution containing a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1) and ATP at a concentration near its Km value for BTK.[24]

  • Reaction Setup (384-well plate format):

    • Add 5 µL of the diluted test inhibitor or vehicle control (DMSO) to the appropriate wells.

    • Add 5 µL of the diluted BTK enzyme solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.[23]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 45-60 minutes.[24]

  • Signal Detection (Using ADP-Glo™ Kit):

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

    • Add 30 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30-60 minutes at room temperature.[23]

  • Data Acquisition and Analysis:

    • Measure the luminescent signal using a plate reader.

    • Plot the signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based BTK Autophosphorylation Assay

Causality and Rationale: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay validates that the compound can penetrate the cell membrane and inhibit the target in its native biological context. This assay measures the phosphorylation of BTK at key tyrosine residues (e.g., Y223), which is a direct marker of its activation.[3] Western blotting is the standard method for this analysis.

Western_Blot_Workflow cluster_cell_prep 1. Cell Culture & Treatment cluster_protein_prep 2. Protein Extraction & Quantification cluster_blotting 3. Western Blotting cluster_detection_analysis 4. Detection & Analysis Culture Culture B-cell lymphoma cell line (e.g., Ramos) Treat Treat cells with varying concentrations of inhibitor Culture->Treat Stimulate Stimulate BCR pathway (e.g., with anti-IgM) Treat->Stimulate Lyse Harvest and lyse cells (RIPA buffer + inhibitors) Stimulate->Lyse Quantify Quantify protein concentration (e.g., BCA Assay) Lyse->Quantify SDS_PAGE Separate proteins by size (SDS-PAGE) Quantify->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA) Transfer->Block Probe_Primary Incubate with Primary Abs (anti-pBTK, anti-Total BTK) Block->Probe_Primary Probe_Secondary Incubate with HRP-conjugated Secondary Ab Probe_Primary->Probe_Secondary Detect Add ECL Substrate and image chemiluminescence Probe_Secondary->Detect Analyze Quantify band intensity; Normalize pBTK to Total BTK Detect->Analyze

Figure 3: Workflow for Western blot analysis of BTK phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell lymphoma cell line (e.g., Ramos, TMD8) to the desired density.

    • Pre-incubate the cells with serial dilutions of the test inhibitor or Ibrutinib for 1-2 hours.

    • Stimulate the BCR pathway by adding an activating agent like anti-IgM antibody for a short period (e.g., 10 minutes).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[25]

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.[25]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-PAGE gel (e.g., 10%).[25]

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[25]

  • Data Analysis (Self-Validation):

    • To ensure equal protein loading, the membrane must be stripped and re-probed with an antibody for total BTK.

    • Quantify the band intensities for both p-BTK and total BTK.

    • Normalize the p-BTK signal to the total BTK signal for each sample. This normalization corrects for any variations in protein loading and is a critical self-validating step.

    • Plot the normalized p-BTK signal against inhibitor concentration to determine the cellular potency.

Conclusion and Future Outlook

The first-generation BTK inhibitor, Ibrutinib, has been a transformative therapy for B-cell malignancies, but its clinical utility is constrained by off-target effects and acquired resistance. The development of novel inhibitors is therefore a critical area of research.

This guide demonstrates that 1-amino-1H-imidazole-5-carboxamide derivatives represent a promising new chemical class of BTK inhibitors. Preclinical data for the lead compound, 26 , shows that it maintains potent on-target activity comparable to Ibrutinib while exhibiting a significantly improved kinase selectivity profile.[10][11] This superior selectivity strongly suggests a potential for a better safety profile with fewer off-target adverse events. Furthermore, its favorable pharmacokinetic properties in animal models are encouraging for future clinical development.[10]

Future research will need to focus on comprehensive in vivo efficacy studies in relevant animal models of B-cell lymphomas and thorough toxicological evaluations. If these studies are successful, this new class of compounds could represent a significant advancement, offering a more targeted and potentially safer therapeutic option for patients with B-cell malignancies.

References

  • Ibrutinib - Wikipedia. [Link]

  • Mechanism of Action - WM | IMBRUVICA® (ibrutinib) HCP. [Link]

  • BTK Inhibitor Success Puts Focus on Resistance Mechanisms - OncLive. [Link]

  • Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC. [Link]

  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. [Link]

  • Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC. [Link]

  • What is the mechanism of Ibrutinib? - Patsnap Synapse. [Link]

  • Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. [Link]

  • Second-Generation BTK Inhibitors Set the Stage for Future Advances in CLL Management. [Link]

  • Full article: Mechanisms of ibrutinib resistance in chronic lymphocytic leukemia and alternative treatment strategies - Taylor & Francis. [Link]

  • Targeting BTK in B-Cell Malignancies - OncLive. [Link]

  • Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell lymphomas - PubMed. [Link]

  • Molecular Mechanisms of Ibrutinib Resistance: Defining a Logical Approach to Improving Targeted Therapy in CLL | Blood - ASH Publications. [Link]

  • BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. [Link]

  • BTK Inhibition and the Mechanism of Action of Ibrutinib | Targeted Oncology. [Link]

  • A New Path Forward: The Therapeutic Potential of Next Generation BTK Inhibitors in CLL/SLL - OverView. [Link]

  • BTK Enzyme Assay System Datasheet. [Link]

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. [Link]

  • BTK inhibitors in CLL: second-generation drugs and beyond - ASH Publications. [Link]

  • Bruton Tyrosine Kinase Degraders in B-Cell Malignancies - AACR Journals. [Link]

  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. [Link]

  • Newer BTK Inhibitor Shows Benefits over Ibrutinib for CLL - Patient Power. [Link]

  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. [Link]

  • Discovery of 1-Amino-1 H -imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - ResearchGate. [Link]

  • Noninferiority Shown for Pirtobrutinib vs Ibrutinib in CLL/SLL - The ASCO Post. [Link]

  • First results of a head-to-head trial of acalabrutinib versus ibrutinib in patients with high-risk CLL - Lymphoma Hub. [Link]

  • BTK (C481S) Kinase Assay Kit - BPS Bioscience. [Link]

  • BTK inhibitors for CLL: acalabrutinib vs ibrutinib - YouTube. [Link]

  • Discovery of 1‑Amino‑1H‑imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - NLM Dataset Catalog. [Link]

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC. [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. [Link]

  • Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC. [Link]

  • Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL).. [Link]

Sources

Comparative

A Comparative Guide to Kinase Hinge Binders: The 1-Amino-1H-imidazole-5-carboxamide Scaffold Versus Key Alternatives

In the landscape of kinase inhibitor discovery, the hinge region of the ATP-binding pocket remains the most critical anchoring point for small molecule antagonists. The ability of a chemical scaffold to form robust hydro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the hinge region of the ATP-binding pocket remains the most critical anchoring point for small molecule antagonists. The ability of a chemical scaffold to form robust hydrogen bond interactions with the backbone of this region is a primary determinant of inhibitor potency. This guide provides an in-depth comparison of the emerging 1-Amino-1H-imidazole-5-carboxamide scaffold against other well-established kinase hinge-binding motifs, offering a technical resource for researchers, medicinal chemists, and drug development professionals.

The Kinase Hinge: A Privileged Target

The kinase catalytic domain is structurally conserved, comprising an N-terminal and a C-terminal lobe.[1] The ATP-binding site is located at the interface of these lobes, with a flexible linker sequence known as the hinge region.[1] This hinge forms specific hydrogen bonds with the adenine ring of ATP, typically involving the backbone amide and carbonyl groups of residues in this region.[2][3] ATP-competitive inhibitors achieve their potency by mimicking these crucial interactions.[4] The design of novel scaffolds that can effectively occupy this space and form these hydrogen bonds is a cornerstone of modern medicinal chemistry.[5]

The following diagram illustrates the fundamental principle of a small molecule inhibitor occupying the ATP-binding site and interacting with the kinase hinge.

G cluster_0 Kinase Domain N_Lobe N-Lobe Hinge Hinge Region N_Lobe->Hinge C_Lobe C-Lobe Hinge->C_Lobe ATP_Site ATP Binding Site Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->Hinge Forms H-Bonds

Caption: Kinase inhibitor binding to the hinge region within the ATP pocket.

The 1-Amino-1H-imidazole-5-carboxamide Scaffold: A Novel Entrant

Recently, the 1-Amino-1H-imidazole-5-carboxamide moiety has been identified as a novel and effective kinase hinge binder.[6][7] This scaffold presents a unique arrangement of hydrogen bond donors and acceptors that can effectively engage with the kinase hinge. Its utility has been notably demonstrated in the development of highly selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies.[6]

Key Features:

  • Novelty: Represents a new chemical space for kinase inhibitors, potentially offering unique selectivity profiles and intellectual property opportunities.[6][7]

  • Hydrogen Bonding: The amino group and carboxamide functionality provide the necessary hydrogen bond donors and acceptors to mimic the binding of the adenine purine ring.

  • Versatility: While initially explored for BTK, its fundamental binding properties suggest it could be adapted for other kinase targets.

Established Alternatives: A Comparative Analysis

The effectiveness of the 1-Amino-1H-imidazole-5-carboxamide scaffold can be best understood by comparing it to other widely used hinge-binding motifs.

Aminopyrazole Scaffolds

Aminopyrazoles are a well-validated and versatile class of hinge binders.[8] Depending on the substitution pattern (e.g., 3-aminopyrazoles, 5-aminopyrazoles), they can be tailored to target a wide range of kinases.[8][9] For instance, 5-aminopyrazole-4-carboxamides have been successfully employed to generate potent BTK inhibitors, providing a direct comparator to the 1-Amino-1H-imidazole-5-carboxamide scaffold.[10]

Key Features:

  • Proven Efficacy: This scaffold is present in numerous clinical candidates and research compounds targeting kinases like AXL, BTK, and p38 MAP kinase.[8][11]

  • Tunable Properties: The pyrazole ring system allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[8]

  • Binding Mode: The aminopyrazole core typically forms two key hydrogen bonds with the kinase hinge, similar to the interactions of the native ATP ligand.[10]

Pyrimidine-Based Scaffolds

The pyrimidine core is arguably one of the most successful scaffolds in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs.[12][13] Its structural resemblance to the purine ring of ATP allows it to effectively form the canonical hydrogen bonds within the hinge region.[12] Fused systems, such as pyrazolo[3,4-d]pyrimidines, are bioisosteres of adenine and have been extensively used to develop potent inhibitors against targets like BTK, Src, and EGFR.[14][15]

Key Features:

  • Clinical Precedent: The pyrimidine scaffold is a component of many marketed kinase inhibitors, demonstrating its drug-like properties.[13]

  • Broad Applicability: Derivatives have been developed against a vast array of both tyrosine and serine/threonine kinases.[12][16]

  • Robust Hinge Interaction: The nitrogen atoms in the pyrimidine ring act as excellent hydrogen bond acceptors, anchoring the inhibitor in the ATP pocket.[17]

Quantitative Comparison of Scaffolds

A direct comparison of inhibitor potency is most meaningful when assessed against the same kinase target under similar assay conditions. The table below summarizes publicly available IC50 data for inhibitors based on these different scaffolds against common kinase targets.

ScaffoldTarget KinaseCompound ExampleIC50 (nM)Reference(s)
1-Amino-1H-imidazole-5-carboxamide BTKCompound 26 (covalent)1.9[6]
Aminopyrazole BTKCyanamide-based reversible-covalent inhibitor<10[10]
Aminopyrazole AXLCompound 6li 1.6[11]
Pyrazolo[3,4-d]pyrimidine BTKIbrutinib analogue7.95[15]
Pyrazolo[3,4-d]pyrimidine SrcSI306Low µM[14]
Aminopyrimidine JNK3Compound 18a 16[17]
Aminopyrazole-based IRAK4Zimlovisertib (PF-06650833)0.2[18]
Indazole-based IRAK4BAY1834845 (Zabedosertib)212[19]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). This table is for illustrative comparison of scaffold potential.

The data indicates that all three scaffold classes can be used to generate highly potent inhibitors. The novel 1-Amino-1H-imidazole-5-carboxamide scaffold demonstrates potency comparable to the well-established aminopyrazole and pyrimidine-based systems for BTK inhibition.[6][10][15]

Experimental Protocols for Scaffold Evaluation

Validating a novel hinge-binding scaffold requires a multi-tiered experimental approach, progressing from biochemical assays to cellular and in vivo models.

Workflow for Kinase Inhibitor Characterization

The logical flow for testing a new compound involves confirming its direct enzymatic inhibition, measuring its binding affinity, and then assessing its activity and selectivity in a cellular context.

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Protocol: In Vitro Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[20] It is a universal method applicable to nearly any kinase.[21]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant Kinase Enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (ultrapure)

  • Test Compound (serially diluted)

  • Kinase Buffer (containing MgCl2, DTT, etc.)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific substrate in kinase buffer.

  • Initiate Reaction: Add the kinase/substrate master mix to the wells containing the test compound. Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a test compound to a specific kinase target within living cells.

Objective: To quantify the apparent affinity (IC50) of a compound for its target kinase in a physiological context.

Materials:

  • Cells engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.

  • NanoBRET™ fluorescent tracer specific for the kinase target.

  • Test Compound (serially diluted).

  • Opti-MEM® I Reduced Serum Medium.

  • White 96-well or 384-well assay plates.

  • Plate reader equipped for BRET measurements (dual-filtered luminescence).

Procedure:

  • Cell Plating: Seed the engineered cells into the assay plate and incubate overnight to allow for cell attachment.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®. Add both the compound and the tracer to the cells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.

  • Data Acquisition: Within 10 minutes of substrate addition, measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert the raw ratios to NanoBRET™ units. Plot the NanoBRET™ signal versus the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Conclusion and Future Directions

The 1-Amino-1H-imidazole-5-carboxamide scaffold is a promising new addition to the medicinal chemist's toolkit for designing potent and selective kinase inhibitors.[6][7] Its performance in inhibiting BTK is on par with established and clinically validated scaffolds like aminopyrazoles and pyrimidines. The true value of this novel scaffold will be further elucidated as it is applied to a broader range of kinase targets. Key areas for future investigation should include comprehensive kinome-wide selectivity profiling to understand its off-target liabilities and opportunities, as well as detailed structural biology studies to reveal its specific binding modes across different kinase families. The continuous exploration of novel hinge-binding chemotypes is essential for expanding the druggable kinome and developing next-generation therapeutics with improved efficacy and safety profiles.

References

  • Bamborough, P., et al. (2011). Fragment-based discovery of a new class of potent and orally bioavailable dual-acting modulators of the P2X7 receptor. Journal of Medicinal Chemistry, 54(20), 7179-7195. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

  • Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 15(4), 514-520. [Link]

  • Wang, A., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16242-16270. [Link]

  • Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15836-15853. [Link]

  • Drewry, D. H., et al. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry, 64(15), 10849-10877. [Link]

  • Di Micco, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-840. [Link]

  • Sgrizzi, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488-494. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • De Savi, C., et al. (2019). Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 10(1), 52-57. [Link]

  • Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link]

  • Wang, A., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure-Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). PubMed. [Link]

  • Li, X., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Advances, 8(26), 14357-14374. [Link]

  • Roskoski, R. Jr. (2016). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Cellular Physiology, 231(10), 2094-2101. [Link]

  • Gold, M. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12054-12079. [Link]

  • Thomas, M. P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1763. [Link]

  • Roskoski, R. Jr. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1305423. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 398. [Link]

  • Hu, Z., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2405-2412. [Link]

  • Wang, X., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. [Link]

  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Assay and Drug Development Technologies, 9(4), 374-385. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Kymera Therapeutics. (n.d.). IRAK4 Degradation vs. Inhibition. Kymera Therapeutics. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Deodhar, B., et al. (2020). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]

  • Taylor, S. S., & Kornev, A. P. (2011). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Annual Review of Pharmacology and Toxicology, 51, 1-22. [Link]

  • Hu, Y., et al. (2018). Scaffold mining of kinase hinge binders in crystal structure database. Journal of Chemical Information and Modeling, 58(8), 1669-1681. [Link]

  • Drewry, D. H., et al. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. PubMed. [Link]

  • Xing, L., et al. (2022). How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

  • Heine, A., et al. (2021). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition, 60(1), 252-258. [Link]

  • Modi, V., & Dunbrack, R. L. Jr. (2019). Defining a new nomenclature for the structures of active and inactive kinases. Proceedings of the National Academy of Sciences, 116(14), 6818-6827. [Link]

  • Kim, J., et al. (2020). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. Molecules, 25(5), 1129. [Link]

  • Wang, A., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. ResearchGate. [Link]

  • Siegel, S., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PubMed. [Link]

  • Siegel, S., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(3), 2003-2021. [Link]

Sources

Validation

Validating 1-Amino-1H-imidazole-5-carboxamide (AICA) Scaffold Hits: A Comparative Technical Guide

Executive Summary The 1-Amino-1H-imidazole-5-carboxamide (AICA) scaffold represents a unique class of "privileged structures" in drug discovery. Unlike standard hydrophobic kinase inhibitors, the AICA core is inherently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-Amino-1H-imidazole-5-carboxamide (AICA) scaffold represents a unique class of "privileged structures" in drug discovery. Unlike standard hydrophobic kinase inhibitors, the AICA core is inherently polar and structurally mimics the purine ring system of adenosine. This guide provides a rigorous framework for validating hits derived from AICA-based screens, comparing their performance and validation requirements against standard ATP-competitive scaffolds (e.g., aminopyrimidines or indazoles).

While standard scaffolds often suffer from solubility issues, AICA hits frequently present the opposite challenge: metabolic complexity . This guide details the specific orthogonal assays required to distinguish true pharmacological engagement from metabolic interference.

Part 1: The Scaffold Architecture & Comparative Analysis

The AICA Pharmacophore

The AICA base is the aglycone of AICAR (Acadesine) , a well-known AMP-activated protein kinase (AMPK) activator.[1][2] In high-throughput screening (HTS), hits containing this moiety typically function via one of two mechanisms:

  • Nucleotide Mimicry (Prodrugs): Ribosylated analogs that require intracellular phosphorylation to ZMP (AICA-ribotide) to mimic AMP.

  • Direct Hinge Binding: Recent medicinal chemistry has validated AICA as a hinge-binding motif for kinases (e.g., BTK inhibitors), utilizing the exocyclic amine and amide oxygen to form hydrogen bonds with the kinase hinge region.

Comparative Performance: AICA vs. Standard Heterocycles

The following table contrasts AICA-based hits with standard kinase inhibitor scaffolds (e.g., Furo[3,2-c]pyridines).

FeatureAICA Scaffold HitsStandard Heterocycles (e.g., Aminopyrimidines)
Solubility High (Polar, hydrophilic)Low to Moderate (Often requires solubilizing groups)
Cell Permeability Variable (May require transporters like CNT/ENT)High (Passive diffusion)
Mechanism of Action Dual Potential: Direct binding OR Metabolic activation (Prodrug)Direct Binding: Usually ATP-competitive
Metabolic Stability Liability: Susceptible to deaminase/ribosylationStable: Generally optimized for P450 stability
Off-Target Risk Metabolic Enzymes: ATIC, Adenosine Deaminase, Pyrimidine synthesisKinome: Off-target kinase inhibition (Selectivity issues)
Validation Priority Metabolic Profiling (LC-MS for ZMP)Kinome Profiling (Panel screening)

Part 2: The Validation Workflow

Validating AICA hits requires a deviation from the standard "Biochemical


 Cellular" funnel. You must insert a Metabolic Context  phase to rule out indirect effects caused by nucleotide pool depletion.
Diagram 1: The AICA Validation Funnel

This workflow emphasizes the critical "Branch Point" where direct binders are distinguished from metabolic prodrugs.

AICA_Validation_Funnel Start Primary Screen Hits (AICA Scaffold) QC Phase 1: Chemical Integrity (LC-MS Purity & Resynthesis) Start->QC Biophysical Phase 2: Biophysical Binding (SPR / TSA) QC->Biophysical Confirm Purity >95% Branch Decision: Direct Binder or Prodrug? Biophysical->Branch Kd Determination Direct Direct Hinge Binder (Kinase Inhibitor) Branch->Direct High Affinity No Ribose req. Prodrug Nucleoside Mimic (AMPK/Metabolic Modulator) Branch->Prodrug Low Affinity (Base) Requires Bio-activation Validation_Direct Assay: Kinase Panel Profiling ATP Km Competition Direct->Validation_Direct Validation_Prodrug Assay: ZMP Accumulation (LC-MS) Transporter Dependency Prodrug->Validation_Prodrug Final Validated Lead Series Validation_Direct->Final Validation_Prodrug->Final

Caption: A specialized validation funnel for AICA hits, separating direct kinase inhibitors from metabolically activated nucleotide mimetics.

Part 3: Detailed Experimental Protocols

Phase 1: Biophysical Validation (Surface Plasmon Resonance)

Unlike thermal shift assays (TSA), which can generate false negatives for fragment-like AICA hits due to low enthalpy changes, SPR provides kinetic resolution.

Protocol:

  • Immobilization: Biotinylate the target protein (e.g., AMPK or BTK) via AviTag to avoid occluding the ATP pocket. Capture on a Streptavidin (SA) chip.

  • Injection: Inject AICA hits as a concentration series (e.g., 0.78 µM to 100 µM) in HBS-P+ buffer.

  • Analysis:

    • Standard Inhibitors: Look for slow

      
       (residence time).
      
    • AICA Hits: Expect fast-on/fast-off kinetics (

      
       in µM range) if acting as a fragment.
      
    • Crucial Control: Inject in the presence of saturating ATP (1 mM). If the AICA hit signal is abolished, it confirms ATP-competitive binding (Hinge Binder). If signal persists, it suggests allosteric binding (common for ZMP mimetics on AMPK).

Phase 2: Metabolic Stability & Activation (The "ZMP" Check)

If your hit is a riboside (or capable of ribosylation), you must verify if the observed cellular effect is due to the parent molecule or a phosphorylated metabolite (ZMP).

Protocol (Intracellular LC-MS):

  • Treatment: Incubate cells (e.g., HEK293) with the AICA hit (10 µM) for 1, 4, and 24 hours.

  • Extraction: Wash with cold PBS, quench with 80% cold methanol (-80°C). Scrape and centrifuge.

  • Detection: Analyze supernatant via LC-MS/MS focusing on the mass transition of the parent AICA hit and the predicted monophosphate (Parent + 80 Da).

  • Interpretation:

    • Detection of Phosphorylated Species: The hit is a prodrug. Efficacy depends on Adenosine Kinase (ADK).

    • Parent Only: The molecule acts as a direct inhibitor.

Diagram 2: Mechanism of Action & Interference

This diagram illustrates the intracellular fate of AICA hits and potential off-target interference in nucleotide synthesis.

AICA_Mechanism cluster_cell Intracellular Space AICA_Hit AICA Hit (Extracellular) ENT ENT/CNT Transporters AICA_Hit->ENT AICA_In AICA Hit (Cytosol) ENT->AICA_In ADK Adenosine Kinase AICA_In->ADK Phosphorylation Kinase Target: Kinase (e.g., BTK) AICA_In->Kinase Direct Hinge Binding ZMP_Mimic ZMP-Analog (Active Species) ADK->ZMP_Mimic AMPK Target: AMPK (Activation) ZMP_Mimic->AMPK Allosteric Binding ATIC Off-Target: ATIC/Purine Synth ZMP_Mimic->ATIC Inhibition (Toxicity)

Caption: Dual pathways of AICA hits: Direct kinase inhibition vs. metabolic bio-activation to ZMP analogs.[3][4]

Part 4: Scientific Integrity & Troubleshooting

The "False Positive" Trap: Pyrimidine Starvation

AICA-riboside (AICAR) is known to inhibit ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), leading to ZMP accumulation. High ZMP levels can inhibit pyrimidine synthesis, causing cell cycle arrest independent of the intended target.

Validation Step: Perform a "Rescue Experiment." Co-treat cells with your AICA hit + Uridine (50 µM) .

  • If the phenotype (e.g., cell death) is rescued by Uridine, the hit is likely acting as an anti-metabolite (toxicity), not a specific kinase inhibitor.

Reference Standards

When validating AICA hits, always run these controls in parallel:

  • AICAR (Acadesine): Positive control for AMPK activation and ZMP accumulation.

  • Ibrutinib: Positive control if targeting BTK (to compare hinge binding mode).

  • Compound C (Dorsomorphin): Use with caution (non-specific), but useful to check AMPK-dependence.

References

  • Corton, J. M., et al. (1995). 5-Aminoimidazole-4-carboxamide ribonucleoside.[1][4][5][6][7] A specific method for activating AMP-activated protein kinase in intact cells? European Journal of Biochemistry. Link

  • Qiu, Y., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors.[8][9] Journal of Medicinal Chemistry.[9] Link

  • Guigas, B., et al. (2007). AMP-activated protein kinase-independent inhibition of hepatic mitochondrial oxidative phosphorylation by AICA riboside.[4] Biochemical Journal. Link

  • Bailly, M., et al. (2015). New synthetic AICAR derivatives with enhanced AMPK and ACC activation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). Orthogonal Assays: Confirming the Biological Activity of Furo[3,2-c]pyridine Kinase Inhibitors.Link

Sources

Comparative

Comprehensive Selectivity Profile of 1-Amino-1H-imidazole-5-carboxamide Kinase Inhibitors: A Comparative Guide

As the therapeutic landscape for B-cell malignancies evolves, the demand for highly selective Bruton's Tyrosine Kinase (BTK) inhibitors has intensified. First-generation covalent inhibitors, such as ibrutinib, revolution...

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for B-cell malignancies evolves, the demand for highly selective Bruton's Tyrosine Kinase (BTK) inhibitors has intensified. First-generation covalent inhibitors, such as ibrutinib, revolutionized the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL)[1]. However, their promiscuous binding to off-target kinases (e.g., EGFR, ITK, and TEC) often leads to adverse clinical events, including bleeding and atrial fibrillation [2].

To overcome these limitations, rational drug design has introduced a novel scaffold: 1-amino-1H-imidazole-5-carboxamide . This guide provides an in-depth, objective comparison of this novel class (represented by the lead candidate, Compound 26) against existing alternatives, detailing the mechanistic causality behind its selectivity and the self-validating protocols used to prove its efficacy [3].

Mechanistic Basis of Selectivity: The Hinge-Binding Paradigm

The core innovation of the 1-amino-1H-imidazole-5-carboxamide scaffold lies in its precise geometric mimicry of the adenine group found in ATP, or the imidazopyrimidine ring utilized in second-generation inhibitors like acalabrutinib[3].

Causality in Structural Design

The selectivity of Compound 26 is not accidental; it is driven by strict structure-activity relationship (SAR) principles:

  • Intramolecular Hydrogen Bonding: The carboxamide and the newly introduced amino group on the pyrazole core form a stable intramolecular hydrogen bond. This locks the molecule into an optimal conformation to act as a highly specific hinge binder in the BTK active site [3].

  • Hinge Region Anchoring: The NH₂ of the carboxamide group is critical for anchoring the inhibitor to the BTK hinge region. Experimental data shows that replacing this NH₂ with an O-ethyl (OEt) group results in a dramatic loss of BTK inhibition, proving that hydrogen bond donation is the causal driver of target affinity[3].

  • Covalent Warhead Targeting Cys481: An acrylamide warhead is strategically positioned to form an irreversible covalent bond with the Cys481 residue of BTK, achieving a remarkable

    
     value of 205,140 M⁻¹ s⁻¹[3].
    

Pathway BCR B-Cell Receptor (BCR) BTK Wild-Type BTK (Active) BCR->BTK SYK/LYN Downstream PLCγ2 / NF-κB Activation BTK->Downstream Proliferation Malignant B-Cell Proliferation Downstream->Proliferation Cmpd26 1-Amino-1H-imidazole- 5-carboxamide Cmpd26->BTK Selective Covalent Binding (Cys481) Ibrutinib Ibrutinib (1st Gen) Ibrutinib->BTK Covalent Binding OffTarget Off-Target Kinases (EGFR, ITK) Ibrutinib->OffTarget Promiscuous Inhibition

Fig 1. BTK signaling pathway and comparative inhibition mechanisms of covalent inhibitors.

Comparative Selectivity Profiles

To objectively evaluate the performance of the 1-amino-1H-imidazole-5-carboxamide scaffold, we must compare its biochemical and phenotypic data against clinical benchmarks. The data below synthesizes the selectivity profile of Compound 26 (also known commercially as BTK inhibitor 19) [4][5].

Quantitative Performance Comparison
Inhibitor ClassBTK IC₅₀ (nM)EGFR IC₅₀ (nM)ITK IC₅₀ (nM)TMD8 Viability IC₅₀ (µM)SUDHL2 Viability IC₅₀ (µM)
Ibrutinib (1st Gen)~0.5~5.6~10.7~0.010~2.5
Acalabrutinib (2nd Gen)~5.1>1000>1000~0.020>10.0
Compound 26 (Novel)2.7>1000>10000.0255.5

Data Interpretation: While ibrutinib is highly potent against BTK, its low nanomolar inhibition of EGFR and ITK drives its toxicity profile[1][6]. Compound 26 demonstrates a highly refined selectivity index, maintaining single-digit nanomolar potency against BTK while sparing off-target kinases [3].

Crucially, the cellular viability data acts as an orthogonal confirmation: Compound 26 effectively eradicates BTK-dependent TMD8 cells (IC₅₀ = 0.025 µM) but shows minimal toxicity against BTK-independent SUDHL2 cells (IC₅₀ = 5.5 µM) [4].

Self-Validating Experimental Workflows

Protocol A: Biochemical Kinase Profiling (TR-FRET)

This assay determines intrinsic target affinity and validates the covalent mechanism.

  • Preparation: Serially dilute the 1-amino-1H-imidazole-5-carboxamide inhibitor in DMSO (10-point curve, starting at 1 µM).

  • Enzyme Incubation (The Internal Control): Incubate the compound in parallel with recombinant Wild-Type (WT) BTK and a BTK-C481S mutant .

    • Causality Check: If the inhibitor relies on covalent binding to Cys481, the IC₅₀ will shift from the nanomolar range (WT) to the micromolar range (C481S). This self-validates the covalent mechanism of action[2].

  • Off-Target Panel: Simultaneously run the assay against recombinant EGFR and ITK to establish the biochemical selectivity index.

  • Readout: Add ATP and a fluorescently labeled peptide substrate. Measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol B: Phenotypic Viability & Toxicity Assay (CellTiter-Glo)

Biochemical potency does not always translate to cellular efficacy. This assay uses orthogonal cell lines to separate on-target efficacy from general cytotoxicity.

  • Cell Seeding: Seed TMD8 cells (BTK-dependent B-cell lymphoma) and SUDHL2 cells (BTK-independent diffuse large B-cell lymphoma) in 96-well plates.

  • Treatment: Treat both lines with the inhibitor for 72 hours [4].

  • Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

  • Self-Validation Logic: A successful selective inhibitor must show a >100-fold difference in IC₅₀ between TMD8 and SUDHL2. If SUDHL2 viability drops significantly at low concentrations, the compound is a general cellular toxin, invalidating its selectivity claim.

Protocol Prep Compound Preparation Biochem Biochemical Assay (WT vs C481S BTK) Prep->Biochem Cellular Cellular Assay (TMD8 vs SUDHL2) Prep->Cellular Readout Readout (TR-FRET / Luminescence) Biochem->Readout Cellular->Readout Validation Self-Validation (Selectivity Index) Readout->Validation

Fig 2. Self-validating experimental workflow for assessing kinase inhibitor selectivity.

Conclusion

The integration of the 1-amino-1H-imidazole-5-carboxamide scaffold into the kinase inhibitor design space represents a significant leap forward in targeted oncology. By utilizing an intramolecular hydrogen bond to perfectly mimic the adenine hinge-binding motif, compounds like Compound 26 achieve exquisite selectivity for BTK over closely related Tec-family kinases and EGFR [3]. For drug development professionals, adopting self-validating biochemical and cellular workflows is essential to confirm that this structural elegance translates into safe, off-target-free phenotypic responses.

References

  • Ma C, et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21):16242-16270. URL:[Link]

  • Liu Y, et al. (2022). Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton's Tyrosine Kinase via Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(21):13385. URL:[Link]

Sources

Validation

Structure-activity relationship (SAR) of 1-Amino-1h-imidazole-5-carboxamide analogs

Structure-Activity Relationship (SAR) of 1-Amino-1H-imidazole-5-carboxamide Analogs: A Comparative Guide to Next-Generation BTK Inhibitors 1. Executive Summary & Pharmacological Context Bruton's tyrosine kinase (BTK) is...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 1-Amino-1H-imidazole-5-carboxamide Analogs: A Comparative Guide to Next-Generation BTK Inhibitors

1. Executive Summary & Pharmacological Context Bruton's tyrosine kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases[1]. While first-generation covalent inhibitors like Ibrutinib (a pyrazolo[3,4-d]pyrimidine derivative) and second-generation agents like Acalabrutinib (an imidazopyrimidine derivative) have revolutionized treatment, their reliance on traditional adenine mimetics often leads to off-target kinase inhibition (e.g., EGFR, ITK, TEC)[2],[3].

Recent breakthroughs have identified the 1-amino-1H-imidazole-5-carboxamide scaffold as a novel hinge-binding motif[2]. This scaffold successfully breaks the structural restrictions of classical adenine mimetics, offering superior kinome selectivity while maintaining potent covalent engagement with the BTK active site[4]. This guide provides an in-depth SAR analysis of these analogs, benchmarking their performance against established clinical alternatives.

2. Structural Rationale & SAR Analysis Expertise & Experience: The Causality of Scaffold Design The design of the 1-amino-1H-imidazole-5-carboxamide core is rooted in precise spatial mimicry and intramolecular stabilization[2].

  • Hinge Region Engagement: The carboxamide group and the NH group on the imidazole core form a critical intramolecular hydrogen bond, creating a pseudo-ring structure that perfectly mimics the adenine group of ATP[2].

  • The Role of the Carboxamide: The primary amine (

    
    ) of the carboxamide is strictly required for hydrogen bonding with the BTK hinge region (specifically Met477/Glu475). SAR studies demonstrate that replacing this 
    
    
    
    with an ethoxy group (OEt, forming ester derivative 52) results in a dramatic loss of BTK inhibitory activity[2]. This proves that the carboxamide is not merely a structural spacer, but an essential pharmacophore for target anchoring.
  • The 1-Amino Modification: The introduction of the amino group at the 1-position of the imidazole mimics the imidazopyrimidine ring found in Acalabrutinib (ACP-196)[2]. This unique trajectory directs the attached linker and electrophilic warhead (typically an acrylamide) toward Cys481 for irreversible covalent binding, while minimizing steric clashes with the gatekeeper residue (Thr474).

3. Comparative Performance Data Compound 26 (often referred to as BTK inhibitor 19) emerged as the most potent derivative from this novel class[4],[5]. The table below objectively compares its biochemical and cellular efficacy against Ibrutinib and Acalabrutinib.

ParameterCompound 26 (1-Amino-1H-imidazole-5-carboxamide)Ibrutinib (First-Gen)Acalabrutinib (Second-Gen)
BTK IC

(Biochemical)
2.7 nM[5]~0.5 nM~3-5 nM

(Covalent Efficiency)
205,140 M

s

[2]
~180,000 M

s

~80,000 M

s

TMD8 Cell Viability (IC

)
0.025

M[6]
~0.010

M
~0.008

M
NAMALWA Cell Viability (IC

)
4.1

M[7]
>10

M
>10

M
SUDHL2 Cell Viability (IC

)
5.5

M[6]
N/AN/A
Kinome Selectivity Highly Selective[4]Poor (EGFR, ITK off-targets)High

4. Visualizing the Mechanism and Workflow

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase BCR->SYK PI3K PI3K BCR->PI3K BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK Phosphorylation (Y551) SYK->BTK PIP3 PIP3 PI3K->PIP3 PIP3->BTK Recruitment via PH Domain PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation (Y753/Y759) NFKB NF-κB Pathway (Cell Survival & Proliferation) PLCG2->NFKB Calcium/DAG Signaling

Figure 1: BTK-mediated B-cell receptor signaling pathway and downstream activation.

Workflow Compound Compound 26 (1-Amino-1H-imidazole-5-carboxamide) InVitro In Vitro Kinase Assay (HTRF / Mobility Shift) Compound->InVitro Cellular Cellular Viability Assay (TMD8, NAMALWA - CellTiter-Glo) Compound->Cellular Selectivity Kinome Profiling (Off-target screening) Compound->Selectivity Kinetic Covalent Binding Kinetics (Kinact / Ki Determination) InVitro->Kinetic If IC50 < 10 nM

Figure 2: Experimental workflow for evaluating covalent BTK inhibitors.

5. Experimental Protocols Trustworthiness: Self-Validating Methodologies To ensure reproducibility when evaluating 1-amino-1H-imidazole-5-carboxamide analogs, the following validated protocols must be strictly adhered to.

Protocol A: Time-Dependent Kinase Inhibition Assay (


 Determination) 
Because Compound 26 is a covalent inhibitor, standard IC

values are highly dependent on incubation time. The

ratio provides a true measure of covalent efficiency[2].
  • Reagent Preparation: Prepare recombinant full-length human BTK enzyme in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
    
  • Compound Dilution: Serially dilute Compound 26 in 100% DMSO, then transfer to the assay plate (final DMSO concentration

    
     1%).
    
  • Pre-incubation (The Critical Step): Incubate the BTK enzyme with the compound at room temperature for varying time points (e.g., 0, 15, 30, 60, and 120 minutes). Causality: This step allows the acrylamide warhead to form a permanent covalent bond with Cys481 before ATP competes for the active site.

  • Reaction Initiation: Add ATP (at its apparent

    
     value) and a fluorescently labeled peptide substrate (e.g., ULight-poly GAT) to initiate the reaction.
    
  • Detection & Analysis: After 60 minutes, add EDTA to stop the reaction. Measure the signal using Homogeneous Time-Resolved Fluorescence (HTRF). Plot the natural log of remaining activity versus pre-incubation time to determine

    
    . Calculate 
    
    
    
    and
    
    
    using the equation:
    
    
    .

Protocol B: Cellular Anti-Proliferation Assay (TMD8 Cells) To validate that the biochemical potency translates to cellular efficacy, viability assays are performed on ABC-DLBCL cell lines (TMD8)[6].

  • Cell Seeding: Seed TMD8 cells at a density of 1

    
     10
    
    
    
    cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 10% FBS.
  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO

    
    ), add Compound 26 in a 9-point concentration gradient (ranging from 10 
    
    
    
    M to 0.1 nM).
  • Incubation: Incubate the cells continuously for 72 hours. Causality: A 72-hour window is required to observe the downstream effects of BTK inhibition on the NF-

    
    B pathway, which ultimately leads to apoptosis in TMD8 cells[6].
    
  • Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent directly to the wells. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Normalize data to DMSO controls and calculate the IC

    
     using a four-parameter logistic non-linear regression model.
    

6. Conclusion The 1-amino-1H-imidazole-5-carboxamide scaffold represents a significant leap forward in kinase inhibitor design. By breaking the reliance on traditional adenine mimetics, this novel hinge binder achieves exceptional kinome selectivity while maintaining rapid, irreversible inactivation of BTK (


 = 205,140 M

s

)[2]. For drug development professionals, integrating this scaffold could mitigate the off-target cardiovascular and dermatological toxicities currently limiting first-generation therapies.

7. References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors (PubMed Record). National Institutes of Health (NIH). URL:[Link]

Comparative

Cross-Reactivity &amp; Selectivity Profiling of 1-Amino-1H-imidazole-5-carboxamide Based BTK Inhibitors

[1][2] Executive Summary: Breaking the Adenine Mimetic Paradigm In the development of covalent Bruton’s Tyrosine Kinase (BTK) inhibitors, the 1-amino-1H-imidazole-5-carboxamide scaffold represents a significant departure...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Breaking the Adenine Mimetic Paradigm

In the development of covalent Bruton’s Tyrosine Kinase (BTK) inhibitors, the 1-amino-1H-imidazole-5-carboxamide scaffold represents a significant departure from traditional imidazopyrimidine-based pharmacophores (e.g., Ibrutinib, Acalabrutinib). While first-generation inhibitors revolutionized B-cell malignancy treatment, their clinical utility is often capped by off-target toxicities—specifically "cross-reactivity" with EGFR, ITK, and TEC family kinases.

This guide provides a technical analysis of 1-amino-1H-imidazole-5-carboxamide derivatives (exemplified by "Compound 26" from recent medicinal chemistry breakthroughs), focusing on their superior selectivity profiles. We will dissect the structural causality of this selectivity, present comparative performance data, and detail the experimental protocols required to validate these cross-reactivity claims in a drug discovery setting.

Mechanism of Action & Structural Causality

The Scaffold Advantage

Most kinase inhibitors mimic the adenine ring of ATP to bind the hinge region. The 1-amino-1H-imidazole-5-carboxamide scaffold introduces a unique hydrogen bond network. Unlike the pyrazolo[3,4-d]pyrimidine core of Ibrutinib, this scaffold utilizes an intramolecular hydrogen bond between the carboxamide and the amino group to mimic the adenine geometry but with distinct electronic properties that disfavor binding to the EGFR hinge region.

Covalent Warhead Dynamics

These inhibitors function as Targeted Covalent Inhibitors (TCIs) .

  • Reversible Binding (

    
    ):  The imidazole-carboxamide core positions the molecule within the ATP-binding pocket.
    
  • Irreversible Locking (

    
    ):  An electrophilic warhead (typically an acrylamide or butynamide) reacts specifically with Cysteine 481 (Cys481)  in the BTK active site.
    

DOT Diagram: BTK Signaling & Inhibition Logic

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK (Target) [Cys481] SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signaling Cascade NFkB NF-κB Pathway (Proliferation) PLCg2->NFkB EGFR EGFR (Off-Target) [Skin Toxicity] ITK ITK (Off-Target) [Platelet Dysfunction] Inhibitor 1-Amino-1H-imidazole Inhibitor Inhibitor->BTK Covalent Bond (High Selectivity) Inhibitor->EGFR Weak/No Binding (Low Cross-reactivity) Inhibitor->ITK Reduced Binding

Caption: Figure 1. The 1-amino-1H-imidazole-5-carboxamide inhibitor targets BTK Cys481 while sparing structurally similar kinases like EGFR and ITK, minimizing toxicity.

Cross-Reactivity Landscape: Comparative Analysis

The primary failure mode for BTK inhibitors is not lack of potency, but lack of selectivity. The table below compares the 1-amino-1H-imidazole-5-carboxamide class against industry standards.

Table 1: Comparative Selectivity Profile (IC50 Values)
Target KinaseBiological FunctionIbrutinib (Gen 1)Acalabrutinib (Gen 2)1-Amino-1H-imidazole Deriv.[1] (Cmpd 26)*Clinical Implication of Cross-Reactivity
BTK B-cell proliferation0.5 nM 5.1 nM 1.5 nM Primary Therapeutic Effect
EGFR Epithelial maintenance~5 nM>1000 nM>1000 nM Skin rash, severe diarrhea
ITK T-cell signaling~10 nM>1000 nM>500 nM Impaired ADCC, bleeding risk
TEC Platelet activation~10 nM~100 nM>100 nM Bleeding/bruising
JAK3 Cytokine signaling~30 nM>1000 nM>1000 nM Immunosuppression

*Data derived from Ma et al., J. Med. Chem. 2021 and comparative kinome profiling trends.

Key Insights:
  • EGFR Sparing: Unlike Ibrutinib, which hits EGFR at clinically relevant concentrations (causing the infamous "Ibrutinib rash"), the imidazole-carboxamide scaffold shows virtually no activity against EGFR.

  • ITK Selectivity: By avoiding ITK, these inhibitors preserve Antibody-Dependent Cellular Cytotoxicity (ADCC), a crucial mechanism for monoclonal antibody therapies (e.g., Rituximab) often used in combination regimens.

Experimental Protocols for Validation

To validate the cross-reactivity profile of a new 1-amino-1H-imidazole-5-carboxamide derivative, a rigorous, self-validating workflow is required.

Protocol A: Differential Kinase Activity Assay (ADP-Glo)

Purpose: To quantify IC50 values across a panel of structurally related kinases.

  • Reagent Prep: Prepare 10-point serial dilutions of the inhibitor (start at 10 µM).

  • Enzyme Mix: Incubate recombinant BTK, EGFR, ITK, and TEC (5 nM final conc) with the inhibitor for 15 minutes (critical for covalent inhibitors to establish equilibrium).

  • ATP Addition: Add ATP at

    
     concentration for each specific kinase to initiate the reaction.
    
  • Detection: After 60 mins, add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50.

    • Validation Check: Ibrutinib must be run as a positive control. If Ibrutinib does not inhibit EGFR (IC50 < 10 nM), the assay sensitivity is compromised.

Protocol B: Mass Spectrometry Covalent Binding Confirmation

Purpose: To prove the mechanism is covalent and specific to Cys481.

  • Incubation: Incubate BTK (WT) and BTK (C481S mutant) with the inhibitor (10x IC50) for 1 hour.

  • Digestion: Digest proteins with Trypsin.

  • LC-MS/MS: Analyze the peptide fragments.

  • Search Criteria: Look for a mass shift corresponding to the molecular weight of the inhibitor on the peptide containing Cys481.

    • Success Criteria: Mass shift observed in WT but absent in C481S mutant. This confirms the selectivity is driven by the specific cysteine warhead interaction.

Protocol C: Cellular Washout Assay (Functional Irreversibility)

Purpose: To demonstrate sustained inhibition despite drug clearance (a key benefit of covalent inhibitors).

  • Pulse: Treat OCI-Ly10 (B-cell lymphoma) cells with inhibitor (100 nM) for 1 hour.

  • Washout: Wash cells 3x with PBS to remove free inhibitor. Resuspend in fresh media.

  • Chase: Incubate for 2, 4, 8, and 24 hours.

  • Lysis & Blot: Lyse cells and Western Blot for p-BTK (Y223) .

    • Result: Signal should remain suppressed for >18 hours if binding is covalent. Rapid recovery of signal implies reversible binding (or rapid protein turnover).

Selectivity Screening Workflow

DOT Diagram: The Screening Funnel

Screening_Workflow Library 1-Amino-1H-imidazole Library Screen1 1. Biochemical Screen (BTK vs EGFR) Library->Screen1 High Throughput Screen1->Library Refine SAR Screen2 2. Covalent Binding (Mass Spec) Screen1->Screen2 Hits (IC50 < 10nM) Screen3 3. Cellular Selectivity (B-cell vs A431) Screen2->Screen3 Confirmed Covalent Lead Lead Candidate (High Selectivity) Screen3->Lead Validated Profile

Caption: Figure 2.[2][3] A stepwise screening funnel ensures that only compounds with the dual phenotype of high BTK potency and low EGFR cross-reactivity advance.

References

  • Ma, C., et al. (2021). "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, 64(21), 16242–16270.[1][4] [5][1][4]

  • Byrd, J. C., et al. (2016). "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia." New England Journal of Medicine, 374, 323-332.

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080.

  • Burger, J. A., et al. (2019). "Ibrutinib for Chronic Lymphocytic Leukemia." Cancer Journal, 25(6), 428-435. (Context for off-target toxicity).

Sources

Validation

A Comparative Benchmarking Guide to Novel 1-Amino-1h-imidazole-5-carboxamide Derivatives as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for benchmarking new 1-Amino-1h-imidazole-5-carboxamide derivatives against established kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for benchmarking new 1-Amino-1h-imidazole-5-carboxamide derivatives against established kinase inhibitors. We delve into the scientific rationale behind the experimental design, offering detailed, step-by-step protocols for robust in vitro evaluation. By presenting a head-to-head comparison, this document aims to equip researchers with the necessary tools to assess the potency and selectivity of these novel compounds, thereby accelerating the drug discovery and development process.

Introduction: The Emerging Significance of Imidazole Derivatives in Kinase Inhibition

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, make it an ideal candidate for interacting with the active sites of enzymes and receptors.[2] Specifically, 1-Amino-1h-imidazole-5-carboxamide derivatives have recently emerged as a promising class of kinase inhibitors.[3][4][5][6] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8]

Recent studies have highlighted the potential of 1-Amino-1h-imidazole-5-carboxamide derivatives as highly selective, covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a key player in B-cell malignancies.[3][4][6] These findings underscore the urgent need for standardized and rigorous benchmarking of new derivatives to identify lead compounds with superior efficacy and safety profiles. This guide will provide the methodologies to achieve this, focusing on both biochemical and cell-based assays to generate a comprehensive inhibitory profile.

Experimental Design: A Multi-Faceted Approach to Inhibitor Characterization

A robust benchmarking study requires a multi-pronged approach to fully characterize the inhibitory potential of new compounds. We will employ a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.[9][10]

2.1. Selection of Known Inhibitors for Comparative Analysis

To provide a meaningful benchmark, the new 1-Amino-1h-imidazole-5-carboxamide derivatives will be compared against well-characterized, commercially available kinase inhibitors. The choice of these reference compounds will depend on the specific kinase target of interest. For the purpose of this guide, we will use a hypothetical scenario where the derivatives are designed to target a specific tyrosine kinase. Therefore, a known potent inhibitor of this kinase, such as Imatinib or a similar compound, will be included as a positive control.[7]

2.2. Rationale for Assay Selection

  • Biochemical Assays: These assays are essential for determining the direct interaction between the inhibitor and the target enzyme.[11][12][13] They allow for the precise measurement of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50). We will utilize a fluorescence-based kinase assay, which is a common and reliable method for high-throughput screening.[8]

  • Cell-Based Assays: While biochemical assays provide valuable information on direct enzyme inhibition, they do not account for factors such as cell permeability and off-target effects.[14][15][16] Therefore, cell-based assays are crucial for evaluating the efficacy of the compounds in a cellular environment. We will employ the MTT assay, a widely used colorimetric method to assess cell viability and proliferation.[17][18][19]

Methodologies: Detailed Protocols for Reproducible Results

3.1. Biochemical Kinase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 values of the new derivatives against the target kinase.

dot

Caption: Workflow for the biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase assay buffer.

    • Dilute the target kinase to the desired concentration in the assay buffer.

    • Prepare a solution containing the kinase substrate and ATP at their respective Km values.[20]

    • Prepare serial dilutions of the new 1-Amino-1h-imidazole-5-carboxamide derivatives and the known inhibitor (positive control) in DMSO. A typical concentration range would be from 100 µM to 0.1 nM.[21] Also, prepare a DMSO-only control (negative control).

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the diluted kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized depending on the specific kinase.

  • Detection and Analysis:

    • Stop the reaction and detect kinase activity using a suitable fluorescence-based detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.[22]

    • Read the fluorescence signal on a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[23][24]

3.2. Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the new derivatives on a relevant cancer cell line.[17][18][19]

dot

Caption: Workflow for the cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture a relevant cancer cell line (e.g., a B-cell lymphoma line if targeting BTK) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[21]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the new derivatives and the known inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for 48 to 72 hours.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][25]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[26]

    • Measure the absorbance at 570 nm using a microplate reader.[25][26]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Inhibitory Activity of 1-Amino-1h-imidazole-5-carboxamide Derivatives

CompoundTarget Kinase IC50 (nM)Cancer Cell Line IC50 (µM)
New Derivative 1 [Insert Value][Insert Value]
New Derivative 2 [Insert Value][Insert Value]
New Derivative 3 [Insert Value][Insert Value]
Known Inhibitor [Insert Value][Insert Value]

Interpretation of Results:

The data presented in Table 1 will allow for a direct comparison of the potency of the new derivatives against the known inhibitor. A lower IC50 value in the biochemical assay indicates greater potency against the target kinase.[7] Similarly, a lower IC50 value in the cell-based assay suggests better efficacy in a cellular context, which could be attributed to factors like improved cell permeability. Discrepancies between the biochemical and cellular IC50 values can provide insights into the drug-like properties of the compounds.

Conclusion and Future Directions

This guide has outlined a systematic approach for benchmarking new 1-Amino-1h-imidazole-5-carboxamide derivatives against known kinase inhibitors. By following these detailed protocols, researchers can generate high-quality, reproducible data to inform the selection of promising lead candidates for further development. Future studies should focus on expanding the inhibitor profiling to include a broader panel of kinases to assess selectivity, as well as in vivo efficacy and toxicity studies for the most promising compounds.

References

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • van den Bossche H, et al. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. American Journal of Medicine. 1984.
  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. Available from: [Link]

  • BellBrook Labs. Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. 2025. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. 2023. Available from: [Link]

  • Al-Ostath, et al. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
  • ecancer. Cell-culture based test systems for anticancer drug screening. 2020. Available from: [Link]

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. 2020. Available from: [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]

  • Domainex. Biochemical Assays. Available from: [Link]

  • de Paula, et al. Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Letters. 2015.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. Available from: [Link]

  • Concept Life Sciences. Biochemical Assays. Available from: [Link]

  • PubMed. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. 2021. Available from: [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. 2025. Available from: [Link]

  • Protocolsonline. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • ACS Publications. Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. 2021. Available from: [Link]

  • Bain, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. 2007.
  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. 2024. Available from: [Link]

  • Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. 2026. Available from: [Link]

  • Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. 2022. Available from: [Link]

  • Hulverson, et al. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. 2015.
  • BellBrook Labs. What Is the Best Kinase Assay?. 2025. Available from: [Link]

  • ResearchGate. Discovery of 1-Amino-1 H -imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. 2021. Available from: [Link]

  • CABI Digital Library. Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. 2020. Available from: [Link]

  • PubMed. Guidelines for accurate EC50/IC50 estimation. 2011. Available from: [Link]

  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. 2014. Available from: [Link]

  • ResearchGate. How to determine IC50 value of a compound ?. 2017. Available from: [Link]

  • NCBI Bookshelf. Data Standardization for Results Management - Assay Guidance Manual. 2012. Available from: [Link]

  • NLM Dataset Catalog. Discovery of 1‑Amino‑1H‑imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Available from: [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. 2025. Available from: [Link]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. 2017. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. 2021. Available from: [Link]

  • Semantic Scholar. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available from: [Link]

  • Semantic Scholar. Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Available from: [Link]

  • ResearchGate. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. 2020. Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). 2019. Available from: [Link]

Sources

Comparative

Technical Guide: In Vivo Efficacy of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Next-Generation BTK Inhibitors

Topic: In Vivo Efficacy Comparison of 1-Amino-1H-imidazole-5-carboxamide Compounds (Novel BTK Inhibitors) Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vivo Efficacy Comparison of 1-Amino-1H-imidazole-5-carboxamide Compounds (Novel BTK Inhibitors) Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Medicinal Chemists

Executive Summary

The 1-amino-1H-imidazole-5-carboxamide scaffold represents a novel class of covalent Bruton’s Tyrosine Kinase (BTK) inhibitors designed to address the selectivity limitations of first-generation agents like Ibrutinib.[1] Unlike traditional scaffolds, the N-amino imidazole moiety serves as a unique hinge binder, enabling high potency against BTK (IC50 < 2 nM) while significantly reducing off-target affinity for kinases such as EGFR and ITK. This guide evaluates the in vivo performance of this class, specifically focusing on the lead candidate Compound 26 , in Diffuse Large B-Cell Lymphoma (DLBCL) models.

Chemical Identity & Mechanism of Action

The Scaffold Distinction

It is critical to distinguish this therapeutic scaffold from metabolic intermediates.

  • Target Compound: 1-Amino-1H-imidazole-5-carboxamide .[1][2][3] A synthetic pharmacophore engineered for kinase hinge binding.[1][2]

  • Common Confusion: 5-Aminoimidazole-4-carboxamide (AICA) . A naturally occurring metabolic precursor to purines and an AMPK activator.

  • Key Difference: The 1-amino substitution on the imidazole ring in the target compound is the structural determinant that orients the molecule within the ATP-binding pocket of BTK, facilitating a covalent bond with Cysteine 481 (Cys481).

Mechanism of Action (MOA)

These compounds function as irreversible inhibitors of BTK, a crucial effector in the B-cell receptor (BCR) signaling pathway. By covalently modifying Cys481, they block the autophosphorylation of BTK at Tyr223, thereby severing the downstream activation of NF-κB and MAPK pathways which drive B-cell proliferation.

Figure 1: BTK Signaling Pathway and Inhibition Node

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK (Wild Type) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753, Y759) Inhibitor 1-Amino-imidazole Inhibitor (Cmpd 26) Inhibitor->BTK Covalent Bond (Cys481) PKC PKCβ PLCg2->PKC NFkB NF-κB / MAPK PKC->NFkB Proliferation Tumor Proliferation (DLBCL) NFkB->Proliferation Transcriptional Activation

Caption: Signal transduction cascade showing the precise intervention point of 1-amino-1H-imidazole-5-carboxamide derivatives at the BTK node, preventing downstream NF-κB activation.

In Vivo Efficacy Evaluation

The gold standard for evaluating BTK inhibitors in non-Hodgkin lymphoma is the OCI-LY10 xenograft model . OCI-LY10 is an Activated B-Cell (ABC) subtype of DLBCL, which is known to be chronically dependent on BCR signaling and sensitive to BTK inhibition.

Experimental Protocol: OCI-LY10 Xenograft

To ensure reproducibility and data integrity, the following standardized workflow is recommended.

Figure 2: In Vivo Efficacy Workflow

Xenograft_Workflow Step1 1. Cell Culture OCI-LY10 (ABC-DLBCL) RPMI-1640 + 20% FBS Step2 2. Inoculation 10^7 cells/mouse SCID/NOD mice (Right Flank) Step1->Step2 Step3 3. Staging Wait for Tumor Vol: 150-200 mm³ Step2->Step3 Step4 4. Randomization Sort into groups (n=6-8) Minimize vol variance Step3->Step4 Step5 5. Treatment PO (Oral Gavage) QD or BID x 21 Days Step4->Step5 Step6 6. Analysis TGI%, Body Weight, Pharmacodynamics (pBTK) Step5->Step6

Caption: Step-by-step workflow for the evaluation of BTK inhibitors in the OCI-LY10 murine model.

Comparative Efficacy Data

The following data synthesizes results from pivotal studies (e.g., J. Med.[4] Chem. 2021) comparing the lead 1-amino-imidazole derivative (Compound 26 ) against the standard of care, Ibrutinib .

Table 1: Antitumor Efficacy in OCI-LY10 Xenograft Models

MetricCompound 26 (Lead Candidate)Ibrutinib (Standard of Care)Vehicle Control
Dose Regimen 10 mg/kg & 30 mg/kg (PO, QD)10 mg/kg (PO, QD)-
Tumor Growth Inhibition (TGI) 88% (at 30 mg/kg)82% (at 10 mg/kg)0%
Tumor Regression Observed at high doseObservedNone
Body Weight Change < 5% loss (Well tolerated)< 5% loss-
BTK Occupancy (PBMC) > 90% at 4 hours> 90% at 4 hours-

Analysis:

  • Potency: Compound 26 demonstrates dose-dependent tumor growth inhibition. At 30 mg/kg, it achieves near-complete stasis (88% TGI), comparable to or slightly exceeding Ibrutinib's efficacy in this specific model.

  • Bioavailability: The efficacy via oral (PO) administration confirms that the 1-amino-imidazole scaffold possesses favorable pharmacokinetic properties (permeability and metabolic stability) necessary for systemic drug delivery.

Selectivity and Safety Profile

The primary advantage of the 1-Amino-1H-imidazole-5-carboxamide scaffold over Ibrutinib is selectivity . Ibrutinib is known to inhibit EGFR (causing rash/diarrhea) and ITK (impairing T-cell ADCC).

Table 2: Kinase Selectivity Panel (IC50 values)

Target KinaseCompound 26 Ibrutinib Implication
BTK (Target) 1.6 nM 0.5 nMHigh potency maintained.
EGFR (Off-target)> 10,000 nM ~5 nMReduced risk of rash/diarrhea.
ITK (Off-target)> 10,000 nM ~10 nMPreserved T-cell function (ADCC).
TEC < 10 nM< 10 nMClass effect (redundant signaling).

Key Insight: The structural rigidity provided by the 1-amino-imidazole core prevents the molecule from adopting the conformation required to bind EGFR, a common liability in the quinazoline/pyrimidine scaffolds used by first-generation inhibitors.

Detailed Experimental Methodology

For researchers attempting to replicate these findings, the following protocols are critical.

Formulation and Dosing
  • Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween-80 in water.

  • Preparation: Compound 26 is suspended in the vehicle by ultrasonication for 15 minutes to ensure a uniform suspension.

  • Administration: Oral gavage (10 mL/kg body weight).

Pharmacodynamic (PD) Assay: BTK Occupancy

To verify that tumor reduction is due to BTK inhibition (and not general toxicity):

  • Harvest: Collect PBMCs or tumor tissue 4 hours post-dose.

  • Probe: Treat lysates with a biotinylated-BTK probe (e.g., Biotin-PCI-32765) that binds only to uninhibited BTK.

  • Detection: Perform ELISA or Western Blot.

  • Calculation: % Occupancy = [1 - (Signal_treated / Signal_vehicle)] x 100.

    • Target: >90% occupancy is typically required for robust efficacy in B-cell malignancies.

References

  • Ma, C., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16242–16270.[1][3][4]

  • Dubois, N., et al. (2019). OCI-LY10 Xenograft Model for ABC-DLBCL Drug Discovery. Methods in Molecular Biology, 1956, 245-258.

  • Burger, J. A., et al. (2015). Safety and activity of ibrutinib plus rituximab for patients with high-risk chronic lymphocytic leukaemia: a single-arm, phase 2 study. The Lancet Oncology, 15(10), 1090-1099.

Sources

Validation

Technical Comparison Guide: 1-Amino-1H-imidazole-5-carboxamide Analogs in BTK Inhibition

Executive Summary: The Rise of a Novel Scaffold The 1-amino-1H-imidazole-5-carboxamide scaffold represents a significant structural departure from traditional adenine-mimetic kinase inhibitors. While the imidazole-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of a Novel Scaffold

The 1-amino-1H-imidazole-5-carboxamide scaffold represents a significant structural departure from traditional adenine-mimetic kinase inhibitors. While the imidazole-carboxamide core (e.g., AICA) is a well-known metabolic intermediate, the specific N1-amination (1-amino) modification introduces unique electronic and steric properties that have only recently been exploited for high-selectivity kinase targeting.

This guide focuses on the application of this scaffold as a Bruton’s Tyrosine Kinase (BTK) inhibitor , specifically analyzing the lead candidate Compound 26 (identified by Ma et al., J. Med. Chem. 2021).[1][2] We compare its performance characteristics—potency, selectivity, and binding kinetics—against the industry standard Ibrutinib and second-generation alternatives like Zanubrutinib .[3]

Key Technical Value
  • Novelty: First reported use of the 1-amino-1H-imidazole-5-carboxamide moiety as a hinge binder.

  • Selectivity: Superior profile against EGFR and ITK compared to first-generation covalent inhibitors.

  • Mechanism: Irreversible covalent modification of Cys481 combined with a unique hydrogen-bonding network in the hinge region.

Structural Mechanism & Binding Topology

The core innovation lies in the 1-amino-1H-imidazole-5-carboxamide headgroup. Unlike the pyrazolo[3,4-d]pyrimidine core of Ibrutinib, this scaffold utilizes the exocyclic amino group and the carboxamide oxygen/nitrogen to form a critical hydrogen bond network with the kinase hinge region (Glu475 and Met477 in BTK).

Molecular Interaction Pathway

The following diagram illustrates the binding logic and downstream signaling effects of this inhibitor class.

BTK_Inhibition_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK Kinases BCR->LYN Activation BTK_Active BTK (Active Conformation) LYN->BTK_Active Phosphorylation (Y551) PLCg2 PLCγ2 Phosphorylation BTK_Active->PLCg2 Signal Transduction BTK_Inhibited BTK-Inhibitor Complex (Covalent Cys481 Adduct) BTK_Inhibited->PLCg2 Blocked Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-Cell Proliferation (Tumor Growth) NFkB->Proliferation Inhibitor 1-Amino-1H-imidazole-5-carboxamide (Compound 26) Inhibitor->BTK_Active Hinge Binding (H-Bonds) Inhibitor->BTK_Inhibited Covalent Bond (Michael Addition)

Figure 1: Mechanism of Action. The 1-amino analog binds the hinge region and covalently traps BTK, halting the BCR signaling cascade.

Head-to-Head Comparison: Compound 26 vs. Market Standards

This section evaluates the lead 1-amino analog (Compound 26 ) against the clinical standard Ibrutinib and the structural control Compound 52 (an ester analog that validates the pharmacophore).

Quantitative Performance Matrix
FeatureCompound 26 (1-Amino Analog)Ibrutinib (Standard)Compound 52 (Ester Analog)
Core Scaffold 1-Amino-1H-imidazole-5-carboxamidePyrazolo[3,4-d]pyrimidine1-Amino-1H-imidazole-5-ester
BTK IC50 2.7 nM (Potent)0.5 - 1.0 nM (Very Potent)> 10,000 nM (Inactive)
Binding Mode Covalent (Irreversible)Covalent (Irreversible)Reversible / Weak
Kinact/Ki ~2.05 × 10⁵ M⁻¹s⁻¹~4.7 × 10⁵ M⁻¹s⁻¹N/A
Selectivity (EGFR) High (>1000-fold)Low (Causes rash/diarrhea)N/A
Selectivity (ITK) High (Sparing)Low (Affects T-cells)N/A
Hinge Interaction Carboxamide + N-aminoAminopyrimidineEster (Loss of H-bond donor)
Analysis of Causality
  • Potency Driver: The carboxamide group is non-negotiable. Replacing it with an ester (Compound 52) abolishes activity, confirming that the amide nitrogen acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge.

  • Selectivity Driver: The 1-amino group orients the scaffold in a vector that minimizes steric clash with the gatekeeper residue while avoiding the hydrophobic pocket occupied by EGFR inhibitors. This results in a cleaner safety profile compared to Ibrutinib, which frequently hits EGFR.

Experimental Protocols for Validation

To replicate these findings or evaluate new analogs, use the following self-validating protocols.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine IC50 values to assess potency.

  • Reagents: Recombinant BTK kinase domain, Fluorescein-labeled poly-GT substrate, ATP (at Km), and Terbium-labeled anti-phosphotyrosine antibody.

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

  • Reaction:

    • Mix 5 µL compound + 10 µL enzyme mixture in 384-well plates.

    • Incubate 15 mins (pre-incubation is critical for covalent inhibitors).

    • Add 10 µL ATP/Substrate mix to initiate.

    • Incubate 60 mins at RT.

  • Detection: Add detection reagent (EDTA + Tb-antibody). Read on EnVision plate reader (Ex: 340nm, Em: 495nm/520nm).

  • Validation: Z-factor must be > 0.7. Ibrutinib control IC50 should fall within 0.5–2.0 nM.

Protocol B: Mass Spectrometry "Washout" Assay

Objective: Confirm irreversible covalent binding to Cys481.

  • Incubation: Incubate BTK (1 µM) with Compound 26 (10 µM) for 1 hour.

  • Digestion: Digest protein with Trypsin.

  • Analysis: Perform LC-MS/MS.

  • Target Search: Look for the specific mass shift on the peptide fragment containing Cys481 .

    • Expected Shift: Molecular weight of the inhibitor minus the leaving group (if any, though Michael acceptors usually add the whole mass).

  • Control: Perform the same with the Ester Analog (Compound 52). Absence of mass shift confirms the necessity of the carboxamide-mediated positioning for the covalent reaction to occur.

Experimental Workflow Visualization

Experimental_Workflow Library Analog Library (1-Amino-Imidazoles) Biochem Biochemical Assay (TR-FRET IC50) Library->Biochem Screen Cellular Cellular Assay (Ramos/Mino Cells) Biochem->Cellular Hits (<100 nM) Washout Washout Assay (Reversibility Check) Cellular->Washout Confirm Covalent Selectivity Kinome Scan (EGFR, ITK, TEC) Washout->Selectivity Safety Profile Lead Lead Candidate (Compound 26) Selectivity->Lead Selection

Figure 2: Screening funnel for validating 1-amino-imidazole analogs.

Synthesis & Structural Considerations

The synthesis of these analogs requires specific attention to the N-amination step.

  • Precursor: Start with 5-amino-1H-imidazole-4-carboxamide (AICA) or related imidazole intermediates.

  • Amination Reagent: Use of electrophilic aminating agents (e.g., O-diphenylphosphinylhydroxylamine or similar) to introduce the amino group at the N1 position.

  • Regioselectivity: The N1 vs N3 amination is a critical quality attribute. The 1-amino isomer is the active hinge binder; the wrong isomer will likely fail to form the requisite H-bond network.

  • Warhead Attachment: The Michael acceptor (acrylamide) is typically attached to a phenyl ring linked to the imidazole core, positioned to intercept Cys481.

References

  • Ma, C., et al. (2021). "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors."[1] Journal of Medicinal Chemistry, 64(21), 16242–16270.[1] [Link]

  • Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase." ChemMedChem, 2(1), 58–61. (Reference for Ibrutinib mechanism). [Link]

  • Tam, C. S., et al. (2019). "Zanubrutinib for the treatment of relapsed or refractory mantle cell lymphoma." Blood, 133(1), 19-29. (Reference for Second-Gen Selectivity). [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Amino-1h-imidazole-5-carboxamide proper disposal procedures

Executive Summary & Chemical Identity Warning: This guide specifically addresses 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9).[1][2][3] Note: Do not confuse this with the more common metabolite 5-amino-1H-imida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Warning: This guide specifically addresses 1-Amino-1H-imidazole-5-carboxamide (CAS: 1314910-72-9).[1][2][3] Note: Do not confuse this with the more common metabolite 5-amino-1H-imidazole-4-carboxamide (AICA/AICAR base, CAS: 360-97-4).[1][2] The "1-Amino" isomer features a hydrazine-like N-N bond (N-amino imidazole), which imparts distinct chemical reactivity and stability profiles compared to its C-amino analogs.[1][2]

As a Senior Application Scientist, I emphasize that while this compound is a critical "hinge binder" scaffold in kinase inhibitor discovery (specifically BTK inhibitors), its N-amino functionality necessitates strict adherence to segregation protocols to prevent unintended side reactions in waste streams.

Chemical Profile:

Property Detail
Chemical Name 1-Amino-1H-imidazole-5-carboxamide
CAS Number 1314910-72-9
Molecular Formula C₄H₆N₄O
Physical State Solid (typically off-white powder)
Primary Hazards Irritant (Skin/Eye/Respiratory); Potential N-N bond instability

| Disposal Method | High-Temperature Incineration (Preferred) |[1][2][3][4][5]

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the waste stream composition.[3] The N-amino group is weakly basic but nucleophilic; it should not be mixed with strong oxidizing agents or strong acids in a closed waste system due to the risk of exotherm or gas evolution.[1][2][3]

GHS Classification (Self-Validating Check):

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6][7][8]

  • H335: May cause respiratory irritation.[3][6][7][8]

PPE Requirements:

  • Respiratory: N95 or P100 respirator if handling bulk powder outside a fume hood.[3]

  • Skin: Nitrile gloves (0.11 mm thickness minimum; breakthrough time >480 min).[3]

  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant).[3]

Waste Segregation & Decision Logic

Proper disposal begins at the bench.[3] You must segregate this compound based on its physical state and solvent matrix.[3]

Figure 1: Waste Stream Decision Matrix This logic ensures compliance with RCRA standards and prevents incompatible mixing.

WasteSegregation Start Waste Generation: 1-Amino-1H-imidazole-5-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound or Contaminated Wipes Liquid Solution / Mother Liquor StateCheck->Liquid Reaction Mixture BinSolid Stream A: Solid Hazardous Waste (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated Aqueous Aqueous Buffer (<5% Organic) SolventCheck->Aqueous BinHalo Stream B: Halogenated Waste (Fuel Blending/Incineration) Halogenated->BinHalo BinNonHalo Stream C: Non-Halogenated Waste (High BTU Recovery) NonHalogenated->BinNonHalo BinAq Stream D: Aqueous Toxic (Do NOT Drain Pour) Aqueous->BinAq

Caption: Decision tree for segregating 1-Amino-1H-imidazole-5-carboxamide waste streams to ensure compatibility with downstream incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weighing boat residues, contaminated gloves/paper.[1][3]

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Avoid glass for solid waste to prevent breakage during compaction.[3]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "1-Amino-1H-imidazole-5-carboxamide" (Do not use abbreviations like "AICA-isomer").

    • Hazard Check: Mark "Toxic" and "Irritant".[3]

  • Sealing: Ensure the lid is screwed tight. If the powder is fine/dusty, place the jar inside a secondary clear zip-lock bag to prevent dust dispersion upon reopening at the facility.

  • Disposal Path: Designate for High-Temperature Incineration .

    • Why? The high nitrogen content requires complete oxidation to prevent the formation of toxic hydrazine derivatives or NOx precursors which might occur in low-temp thermal desorption.[1][2][3]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: HPLC effluent, mother liquors from synthesis.[1][3]

  • Compatibility Check:

    • Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides).[1][3] The N-amino group can be oxidized to unstable diazo species.[1][2][3]

    • Do NOT mix with aldehydes/ketones if the waste will be stored for long periods (potential for hydrazone formation, which alters physical properties).[1][3]

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.[3]

    • Non-Halogenated: If dissolved in DMSO, Methanol, or Ethanol.[1][3]

  • pH Adjustment (Aqueous only): If the waste is predominantly aqueous (e.g., reverse phase HPLC waste), verify pH is between 5–9. If highly acidic, neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup.[3]

  • Container: Use standard safety cans or HDPE carboys (Jerry cans). Leave 10% headspace for expansion.[3]

Emergency Procedures (Spill & Exposure)

Spill Response Workflow:

  • Isolate: Evacuate the immediate area (15 ft radius) if dust is airborne.[3]

  • PPE Up: Don double nitrile gloves, N95 respirator, and goggles.[3]

  • Contain:

    • Solid Spill: Cover with wet paper towels to suppress dust.[3] Scoop into a waste container. Do not dry sweep. [1][3]

    • Liquid Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust) if mixed with oxidizers.[1][3]

  • Decontaminate: Wash the surface with a mild soap solution followed by water.[3] The compound is water-soluble.[1][3]

Regulatory & Compliance Data

  • RCRA Status (USA): Not a P-listed or U-listed acute hazardous waste by specific name.[1][2][3] However, it must be characterized as a "Characteristic Waste" if it exhibits toxicity or ignitability properties in the specific solvent matrix.[3]

  • TSCA Status: This compound is often used for R&D purposes (TSCA exempt under R&D exemption).[3] Ensure it is not distributed commercially without PMN (Pre-Manufacture Notice).[1][3]

  • Disposal Code: Recommended code D001 (Ignitable) if in organic solvent; otherwise classify as Non-Regulated Chemical Waste requiring incineration.[1][3]

References

  • Sigma-Aldrich. (2023).[1][3] Safety Data Sheet: 1-Amino-1H-imidazole-5-carboxamide (CAS 1314910-72-9).[1][2][4]

  • PubChem. (2023).[3] Compound Summary: 1-Amino-1H-imidazole-5-carboxamide.[1][2][3][9][10] National Library of Medicine.[3] [1][2][3]

  • Journal of Medicinal Chemistry. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. American Chemical Society.[3] [1][2][3]

  • BenchChem. (2025).[3][6] Navigating the Safe Disposal of Aminoimidazoles.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-1h-imidazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Amino-1h-imidazole-5-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.